12-Deoxyphorbol 13-angelate 20-acetate
説明
BenchChem offers high-quality 12-Deoxyphorbol 13-angelate 20-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Deoxyphorbol 13-angelate 20-acetate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H36O7 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
[8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+ |
InChIキー |
ZZTJICHINNSOQL-RIYZIHGNSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C |
正規SMILES |
CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C |
製品の起源 |
United States |
12-Deoxyphorbol 13-angelate 20-acetate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 12-Deoxyphorbol 13-angelate 20-acetate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical exploration of the molecular mechanisms underpinning the biological activity of 12-Deoxyphorbol 13-angelate 20-acetate, a tigliane diterpene ester found in plants of the Euphorbia genus.[1] As a member of the phorbol ester family, this compound is a potent modulator of critical intracellular signaling pathways, sharing a core mechanism with well-characterized analogues like the tumor promoter Phorbol 12-myristate 13-acetate (PMA) and the non-tumor-promoting prostratin.[2][3]
Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. It elucidates the causal chain from molecular interaction to cellular response, provides validated experimental protocols to interrogate these pathways, and offers a framework for interpreting the resulting data.
The Core Molecular Target: Protein Kinase C (PKC)
The biological effects of 12-Deoxyphorbol 13-angelate 20-acetate are overwhelmingly initiated through its interaction with the Protein Kinase C (PKC) family of serine/threonine kinases.[4][5] These enzymes are central nodes in signal transduction, regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[6][7]
Mechanism of PKC Activation
PKC isoforms are broadly classified into three subfamilies based on their activation requirements:[2]
-
Conventional (cPKCs): α, βI, βII, γ - Require diacylglycerol (DAG) and Ca²⁺.
-
Novel (nPKCs): δ, ε, η, θ - Require DAG but are Ca²⁺-independent.
-
Atypical (aPKCs): ζ, ι/λ - Independent of both DAG and Ca²⁺.
12-Deoxyphorbol 13-angelate 20-acetate, like other phorbol esters, functions as a structural mimic of the endogenous second messenger diacylglycerol (DAG).[5][8] It binds with high affinity to the C1 domain, a cysteine-rich, zinc-finger-like motif present in both conventional and novel PKC isoforms.[6][9]
This binding event induces a critical conformational change in the kinase, recruiting it from the cytosol to the plasma membrane. This translocation facilitates its activation, enabling it to phosphorylate a multitude of downstream substrate proteins and initiate signaling cascades.[8][10] While some phorbol esters have shown isoform-specific effects in vitro, in vivo selectivity can be less pronounced, and prolonged exposure often leads to the activation and eventual downregulation of multiple PKC isoforms.[11][12]
Key Downstream Signaling Cascades
Upon activation, PKC orchestrates a complex network of downstream signaling events. Two of the most significant and well-documented pathways are the NF-κB and MAPK/ERK cascades.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) transcription factors are master regulators of inflammatory and immune responses. In most resting cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to an inhibitor protein called IκB.[13] Phorbol ester-mediated PKC activation is a potent trigger for the canonical NF-κB pathway.[14][15]
The activation sequence proceeds as follows:
-
IKK Complex Activation: Activated PKC isoforms, particularly novel PKCs, phosphorylate and activate the IκB kinase (IKK) complex.[8][13]
-
IκBα Phosphorylation and Degradation: The active IKK complex specifically phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[8][14]
-
NF-κB Nuclear Translocation: The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB dimer (typically p50/p65), which then translocates into the nucleus.[14][16]
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and cell survival proteins.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses. The Extracellular signal-Regulated Kinase (ERK) pathway is strongly activated by PKC.[17][18] This pathway is particularly important for regulating cell growth, proliferation, and differentiation.[19]
The activation cascade typically involves:
-
Ras Activation: PKC can activate the small GTPase Ras, a key upstream regulator of the ERK pathway.[18]
-
Raf Kinase Activation: Activated Ras recruits and activates Raf kinases (e.g., c-Raf).[17]
-
MEK Phosphorylation: Raf, a MAP kinase kinase kinase (MAP3K), phosphorylates and activates MEK1/2, which are MAP kinase kinases (MAP2K).[17]
-
ERK Phosphorylation: Activated MEK1/2 then phosphorylates ERK1/2 (p44/p42 MAPK) on specific threonine and tyrosine residues.[18]
-
Downstream Targets: Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression that drive cellular responses.
Interestingly, sustained activation of the PKC-δ/PKD/ERK pathway by non-tumor-promoting 12-deoxyphorbol esters like prostratin has been shown to induce growth arrest and apoptosis in lung cancer cells, highlighting the context-dependent nature of this pathway's output.[2][20]
Experimental Methodologies for Mechanistic Elucidation
To rigorously investigate the mechanism of action of 12-Deoxyphorbol 13-angelate 20-acetate, a series of validated experimental protocols are required. The following sections provide step-by-step methodologies for key assays.
Protocol 1: In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of the compound to activate PKC and phosphorylate a substrate peptide.
Principle: A specific PKC substrate peptide is incubated with a source of PKC enzyme, ATP, and the test compound. The amount of phosphorylated substrate is then quantified, often using a phospho-specific antibody in an ELISA-based format.[21]
Methodology:
-
Plate Preparation: Use a microtiter plate pre-coated with a PKC-specific substrate.[21]
-
Reagent Preparation:
-
Prepare Kinase Assay Dilution Buffer.
-
Reconstitute and dilute the active PKC enzyme to the desired concentration (e.g., 5-10 ng/well) in ice-cold Kinase Assay Dilution Buffer.
-
Prepare a 2X ATP solution in the Kinase Assay Dilution Buffer.
-
Prepare serial dilutions of 12-Deoxyphorbol 13-angelate 20-acetate in the appropriate vehicle (e.g., DMSO) and then dilute into the Kinase Assay buffer.
-
-
Kinase Reaction:
-
Add the diluted compound or vehicle control to the appropriate wells.
-
Add the diluted PKC enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[22]
-
-
Detection:
-
Stop the reaction by washing the wells with a wash buffer (e.g., TBST).
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes at room temperature.[21]
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[21]
-
Wash the wells thoroughly.
-
Add TMB substrate and allow color to develop.
-
Stop the color development with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the increase in phosphorylation relative to the vehicle control. Plot a dose-response curve to determine the EC₅₀ of activation.
Protocol 2: Western Blotting for Pathway Activation
This protocol is essential for confirming the phosphorylation of key intracellular signaling proteins within treated cells.
Principle: Cells are treated with the compound, and cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein (e.g., p-ERK) and the total protein as a loading control.[23]
Trustworthiness Note: The integrity of phosphorylation data relies on meticulous sample handling. Phosphatase inhibitors are non-negotiable components of the lysis buffer to prevent dephosphorylation during sample preparation.[24] Using Tris-based buffers (TBST) instead of phosphate-based buffers (PBS) for antibody dilutions and washes is critical to avoid interference with phospho-specific antibody binding.[25]
Methodology:
-
Cell Treatment: Plate cells (e.g., A549, Jurkat) and allow them to adhere or stabilize. Treat with various concentrations of 12-Deoxyphorbol 13-angelate 20-acetate for different time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis:
-
Place the culture plate on ice and wash cells with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.[24]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[23]
-
SDS-PAGE & Transfer:
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as the phosphoprotein casein can cause high background.[25]
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-ERK (Thr202/Tyr204)) diluted in 5% BSA/TBST, typically overnight at 4°C.[24]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., anti-total ERK).[25]
Summary of Quantitative Data
The following table exemplifies how quantitative data from the described experiments should be structured for clear comparison and interpretation. Values are hypothetical and for illustrative purposes only.
| Parameter | Cell Line | Value | Method |
| PKCα Activation (EC₅₀) | N/A (in vitro) | 15.2 nM | Kinase Activity Assay |
| PKCδ Activation (EC₅₀) | N/A (in vitro) | 9.8 nM | Kinase Activity Assay |
| ERK1/2 Phosphorylation (EC₅₀) | A549 | 45.7 nM | In-Cell Western / Western Blot |
| NF-κB Activation (EC₅₀) | HEK293T | 31.5 nM | Luciferase Reporter Assay |
| A549 Cell Growth Inhibition (GI₅₀) | A549 | 250 nM | MTT Assay (72 hr) |
Conclusion
12-Deoxyphorbol 13-angelate 20-acetate exerts its biological effects by acting as a high-affinity ligand for the C1 domain of conventional and novel Protein Kinase C isoforms. This primary interaction triggers the activation of at least two major downstream signaling pathways: the IKK/NF-κB axis, which is central to inflammation and immunity, and the Ras/Raf/MEK/ERK cascade, a critical regulator of cell fate decisions like proliferation and apoptosis. The ultimate cellular outcome is highly context-dependent, varying with cell type, compound concentration, and exposure duration. The experimental frameworks provided herein offer a robust and validated approach for researchers to dissect these complex signaling events and further characterize the therapeutic potential of this and related compounds.
References
-
Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Kerr, C. K., & Karmazyn, M. (n.d.). PKC-dependent signalling mechanisms in differentiated smooth muscle. PubMed. [Link]
-
Gopal, G., et al. (1994). 12-Deoxyphorbol-13-O-phenylacetate 20 acetate [an agonist of protein kinase C beta 1 (PKC beta 1)] induces DNA synthesis.... Journal of Clinical Immunology. [Link]
-
Rossi, F., et al. (2016). PKC-Dependent Signaling Pathways within PAG and Thalamus Contribute to the Nitric Oxide-Induced Nociceptive Behavior. PMC. [Link]
-
Ueda, Y., et al. (1996). Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes. PMC. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Moy, A. B., et al. (1998). Role of Ras-dependent ERK activation in phorbol ester-induced endothelial cell barrier dysfunction. American Journal of Physiology. [Link]
-
Boster Bio. Protein Kinase C Signaling Pathway. [Link]
-
Beans, E. J., et al. (2013). Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo. PNAS. [Link]
-
Stylianou, E., et al. (1992). Evidence that interleukin-1 and phorbol esters activate NF-kappa B by different pathways: role of protein kinase C. Molecular Biology of the Cell. [Link]
-
Pfeifhofer, C., et al. (2003). B-Cell Receptor- and Phorbol Ester-Induced NF-κB and c-Jun N-Terminal Kinase Activation in B Cells Requires Novel Protein Kinase C's. Taylor & Francis Online. [Link]
-
Parsons, C. E., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. PMC. [Link]
-
Ali, A. S., & Ali, S. (2018). Multiple signaling pathways, involving PKC isozyme regulation and signal transduction, are affected during cancer. ResearchGate. [Link]
-
Nakae, D., et al. (2021). Small Molecule Inhibitors Targeting Nuclear Factor κB Activation Markedly Reduce Expression of Interleukin-2, but Not Interferon-γ, Induced by Phorbol Esters and Calcium Ionophores. MDPI. [Link]
-
ResearchGate. (2017). How different is western blot protocol for phosphorylated protein from regular western blot?. [Link]
-
Baeuerle, P. A., et al. (1988). Phorbol-ester-induced activation of the NF-kappa B transcription factor involves dissociation of an apparently cytoplasmic NF-kappa B/inhibitor complex. PubMed. [Link]
-
Stanford University. Semi-Synthesis of Prostratin and Related Compounds. [Link]
-
Varshney, A., et al. (2016). Prostratin: An Overview. PubMed. [Link]
-
The Medical Biochemistry Page. (2025). Signal Transduction Pathways: PKC Family. [Link]
-
Evans, F. J., et al. (1993). 12-Deoxyphorbol-13-O-phenylacetate-20-acetate is not protein kinase C-beta isozyme-selective in vivo. PubMed. [Link]
-
Rullas, J., et al. (2001). Prostratin: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART. Blood. [Link]
-
Park, M. J., et al. (2003). Protein kinase C-alpha activation by phorbol ester induces secretion of gelatinase B/MMP-9 through ERK 1/2 pathway in capillary endothelial cells. PubMed. [Link]
-
Franklin, R. A., et al. (1999). Phorbol ester-induced mononuclear cell differentiation is blocked by the mitogen-activated protein kinase kinase (MEK) inhibitor PD98059. PubMed. [Link]
-
Chen, Y. A., et al. (2020). 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway. MDPI. [Link]
-
LI-COR Biosciences. (2014). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). [Link]
-
ResearchGate. (2014). Phorbol Esters: Structure, Biological Activity, and Toxicity in Animals. [Link]
-
Chen, Q., et al. (2021). 12-Deoxyphorbol 13-acetate inhibits RANKL-induced osteoclastogenesis via the attenuation of MAPK signaling and NFATc1 activation. PubMed. [Link]
-
Ojeda, F., et al. (1989). In vitro effects of phorbol and phorbol ester on the proliferation and enzyme activities of bone marrow stromal cells in rats. PubMed. [Link]
-
Chen, Y. A., et al. (2020). 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway. ResearchGate. [Link]
-
Liu, J., et al. (2024). Tissue-Specific Accumulation Profiles of Phorbol Esters in Response to Abiotic and Biotic Stresses in Jatropha curcas. MDPI. [Link]
-
Ojeda, F., et al. (1989). In vitro Effects of Phorbol and Phorbol Ester on the Proliferation and Enzyme Activities of Bone Marrow Stromal Cells in Rats. Karger Publishers. [Link]
-
PubChem. 12-Deoxyphorbol-13-angelate-20-acetate. [Link]
-
CORE. (2021). Phorbol‑12‑myristate 13‑acetate inhibits Nephronectin gene expression via Protein kinase C alpha and c‑Jun/c‑Fos transcription factors. [Link]
-
ResearchGate. (2023). The effect of 12-deoxyphorbol-13-isobutyrate-20-acetate (2) on the growth of Aspergillus carbonarius. [Link]
-
Nishikawa, H., & Ohta, T. (1990). An analysis of the action of phorbol 12, 13-dibutyrate on mechanical activity in rat uterine smooth muscle. PubMed. [Link]
-
Szallasi, Z., et al. (1994). Non-promoting 12-deoxyphorbol 13-esters as potent inhibitors of phorbol 12-myristate 13-acetate-induced acute and chronic biological responses in CD-1 mouse skin. PubMed. [Link]
Sources
- 1. 12-Deoxyphorbol-13-angelate-20-acetate | C27H36O7 | CID 6444377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Signal Transduction PKC Pathways Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. licorbio.com [licorbio.com]
- 10. PKC-dependent signalling mechanisms in differentiated smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 12-Deoxyphorbol-13-O-phenylacetate 20 acetate [an agonist of protein kinase C beta 1 (PKC beta 1)] induces DNA synthesis, interleukin-2 (IL-2) production, IL-2 receptor alpha-chain (CD25) and beta-chain (CD122) expression, and translocation of PKC beta isozyme in human peripheral blood lymphocytes: evidence for a role of PKC beta 1 in human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 12-Deoxyphorbol-13-O-phenylacetate-20-acetate is not protein kinase C-beta isozyme-selective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. letstalkacademy.com [letstalkacademy.com]
- 15. molbiolcell.org [molbiolcell.org]
- 16. Phorbol-ester-induced activation of the NF-kappa B transcription factor involves dissociation of an apparently cytoplasmic NF-kappa B/inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Phorbol ester-induced mononuclear cell differentiation is blocked by the mitogen-activated protein kinase kinase (MEK) inhibitor PD98059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.co.jp]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
In-depth Technical Guide: 12-Deoxyphorbol 13-angelate 20-acetate vs. Phorbol 12-myristate 13-acetate
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phorbol esters, particularly 12-Deoxyphorbol 13-angelate 20-acetate (DPA) and Phorbol 12-myristate 13-acetate (PMA), are powerful tools in biomedical research due to their ability to activate Protein Kinase C (PKC). While frequently used for similar purposes, their distinct chemical structures impart different biological activities and potencies. This guide provides a detailed technical comparison of DPA and PMA, elucidating their mechanisms of action, outlining experimental protocols, and offering insights to aid researchers in selecting the appropriate compound for their specific needs.
Introduction: The Role of Phorbol Esters in Signal Transduction
Phorbol esters are naturally occurring diterpenes that act as potent agonists of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a multitude of cellular processes.[1] By mimicking the endogenous second messenger diacylglycerol (DAG), these compounds bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1][2] This activation triggers downstream signaling cascades that influence cell proliferation, differentiation, apoptosis, and inflammation.[1][2]
Phorbol 12-myristate 13-acetate (PMA), also known as TPA, is the most extensively studied phorbol ester and is often considered the gold standard for PKC activation in experimental settings.[3][4] However, other phorbol esters like 12-Deoxyphorbol 13-angelate 20-acetate (DPA) offer alternative profiles of activity that can be advantageous for specific research questions.
Structural and Chemical Properties: The Basis for Functional Differences
The distinct biological effects of DPA and PMA originate from their structural differences.
Phorbol 12-myristate 13-acetate (PMA):
-
Synonyms: TPA, 12-O-Tetradecanoylphorbol-13-acetate.[5]
-
Molecular Weight: 616.83 g/mol .[5]
-
Structure: PMA is a diester of phorbol with a myristate group at the C-12 position and an acetate group at the C-13 position.[5][7] The long myristate chain contributes to its high lipophilicity.
12-Deoxyphorbol 13-angelate 20-acetate (DPA):
-
Molecular Formula: C₂₇H₃₆O₇.[8]
-
Molecular Weight: 472.6 g/mol .[8]
-
Structure: DPA is a derivative of 12-deoxyphorbol, meaning it lacks a hydroxyl group at the C-12 position. It has an angelate group at the C-13 position and an acetate group at the C-20 position.[8][9]
These structural variations influence the binding affinity for PKC isoforms and the overall physicochemical properties of the molecules.
Mechanism of Action: Protein Kinase C Activation
Both DPA and PMA are potent activators of PKC.[10][11] They bind to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.[12][13] This binding event recruits the enzyme from the cytosol to the cell membrane, leading to a conformational change that relieves autoinhibition and activates the kinase.[7]
Signaling Pathway of Phorbol Ester-Mediated PKC Activation
Caption: Phorbol esters (PMA or DPA) bind to the C1 domain of inactive PKC, causing its translocation to the cell membrane and subsequent activation. Active PKC then phosphorylates downstream substrate proteins, leading to a cellular response.
While both compounds activate a range of PKC isoforms, their potencies and potential for isoform-specific effects can differ. For instance, PMA is a potent activator of PKCα, -β, -γ, -δ, -ε, -η, and -θ.[12] Some studies suggest that less lipophilic phorbol esters, like DPA, may have a greater ability to access intraneuronal pools of PKC compared to more lipophilic ones like PMA.[14]
Comparative Analysis: Potency, Biological Effects, and Applications
| Feature | Phorbol 12-myristate 13-acetate (PMA) | 12-Deoxyphorbol 13-angelate 20-acetate (DPA) |
| Potency | Highly potent, with a Ki value of 2.6 nM for PKC binding.[4] | Potent PKC activator, but generally less potent than PMA.[14] |
| Tumor Promotion | Potent tumor promoter.[2][4][11] | Can act as an inhibitor of PMA-induced tumor promotion in some models.[15] |
| Cell Differentiation | Induces differentiation in various cell lines, such as THP-1 monocytes into macrophages.[12] | Can also modulate cell differentiation. |
| Apoptosis | Can induce apoptosis, particularly at higher concentrations.[6][16] | Effects on apoptosis are less characterized but likely occur. |
| Inflammation | Potent pro-inflammatory agent.[11] | Exhibits inflammatory properties.[15] |
| PKC Downregulation | Prolonged exposure can lead to PKC downregulation. | Less effective at inducing PKC downregulation compared to other phorbol esters.[14] |
Experimental Protocols and Best Practices
Caution: Phorbol esters are potent biologically active molecules and should be handled with appropriate safety precautions, including the use of personal protective equipment.
Reconstitution and Storage
-
Solvent: PMA and DPA are soluble in DMSO and ethanol.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) in the chosen solvent.
-
Storage: Store stock solutions at -20°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
General Cell Culture Protocol
Workflow for In Vitro Phorbol Ester Treatment
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Phorbol-12-myristate-13-acetate is a potent enhancer of B cells with a granzyme B+ regulatory phenotype [frontiersin.org]
- 3. Phorbol 12-Myristate 13-Acetate Enhances Long-Term Potentiation in the Hippocampus through Activation of Protein Kinase Cδ and ε - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHORBOL 12-MYRISTATE 13-ACETATE | 16561-29-8 [chemicalbook.com]
- 5. 12-O-Tetradecanoylphorbol-13-acetate - Wikipedia [en.wikipedia.org]
- 6. Phorbol 12-myristate 13-acetate | C36H56O8 | CID 27924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 12-Deoxyphorbol-13-angelate-20-acetate | C27H36O7 | CID 6444377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE [mdpi.com]
- 10. Phorbol esters dPPA/dPA promote furin expression involving transcription factor CEBPβ in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LIPID MAPS [lipidmaps.org]
- 13. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation | PLOS One [journals.plos.org]
- 14. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonpromoting 12-deoxyphorbol 13-esters inhibit phorbol 12-myristate 13-acetate induced tumor promotion in CD-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective activation of specific PKC isoforms dictating the fate of CD14(+) monocytes towards differentiation or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 12-Deoxyphorbol Esters from Euphorbia resinifera
[1][2][3][4][5][6][7][8]
Executive Summary
Euphorbia resinifera latex is historically renowned for its high concentration of resiniferatoxin (RTX), a potent TRPV1 agonist. However, the latex also contains a distinct class of diterpenes: 12-deoxyphorbol esters .[3] Unlike their 12-hydroxylated counterparts (e.g., TPA/PMA) which are potent tumor promoters, 12-deoxyphorbol esters exhibit a nuanced pharmacological profile. Recent research (2021–2023) identifies them as promising neurogenic agents capable of stimulating neural precursor cell (NPC) proliferation via Protein Kinase C (PKC) activation, often with a more favorable safety profile than classical phorbols.
Chemical Identity & Structural Significance
The core scaffold is the tigliane diterpene skeleton. The defining feature of this subclass is the absence of a hydroxyl group at the C-12 position.
-
Scaffold: 12-deoxyphorbol (C₂₀H₂₈O₅).
-
Key Derivatives:
-
12-deoxyphorbol-13-isobutyrate-20-acetate: Identified as a lead candidate for neurogenesis.
-
12-deoxyphorbol-13-phenylacetate (dPP): Historically associated with high irritancy.
-
12-deoxy-16-hydroxyphorbol esters: A related subgroup often found co-isolated.[4]
-
Structure-Activity Relationship (SAR)
The biological output is dictated by the esterification at C-13 and the lack of oxygenation at C-12.
Figure 1: Structure-Activity Relationship logic for 12-deoxyphorbol esters.
Mechanism of Action: The PKC Switch
The primary target of 12-deoxyphorbol esters is Protein Kinase C (PKC) . They function as diacylglycerol (DAG) mimetics, binding to the C1 domain of PKC isozymes.
The "Reversible Activation" Hypothesis
Unlike TPA (12-O-tetradecanoylphorbol-13-acetate), which causes sustained, irreversible membrane insertion of PKC (leading to downregulation and tumor promotion), 12-deoxyphorbol esters often exhibit reversible activation .
-
Mechanism: The absence of the C-12 hydroxyl reduces the compound's "anchoring" stability in the membrane phospholipid bilayer.
-
Result: PKC is activated sufficiently to trigger signaling cascades (e.g., ERK/MAPK pathway for neurogenesis) but does not remain constitutively active long enough to drive malignant transformation.
Signaling Pathway: Neurogenesis
Recent studies demonstrate that specific esters (e.g., 12-deoxyphorbol-13-isobutyrate-20-acetate) stimulate the release of TGFα, which subsequently activates the EGFR pathway.
Figure 2: Proposed signaling cascade for neurogenic activity of 12-deoxyphorbol esters.
Biological Activity Profile
Neurogenesis (Therapeutic Potential)
-
Activity: Induction of proliferation in adult neural stem cells (NSCs).[5]
-
Potency: 12-deoxyphorbol-13-isobutyrate-20-acetate has shown higher potency than prostratin (a benchmark non-tumorigenic PKC activator).
-
In Vivo: Intranasal administration in mice increased neurogenesis in the dentate gyrus and subventricular zone.
Irritancy & Toxicity
-
Irritancy: These compounds are skin irritants.[6][7][8] The 13-phenylacetate derivatives (e.g., Euphorbia factor RL11) are historically classified as highly irritant.[4]
-
Tumor Promotion: While generally less potent than TPA, they are not strictly "non-tumorigenic" in all contexts. The 13-monoesters tend to be more irritant than 13,20-diesters.
-
Cytotoxicity: Moderate cytotoxicity observed against MCF-7 breast cancer cells, linked to ROS generation.
Antifungal Activity[13][14][15]
Experimental Protocols
Protocol A: Isolation from Euphorbia resinifera Latex
Based on 2023 UHPLC-HRMSE methodologies.[1][2][13]
-
Extraction:
-
Suspend dried latex (Euphorbium) in Methanol (1:10 w/v).
-
Sonicate for 30 min and filter.
-
Partition filtrate between H₂O and Ethyl Acetate (EtOAc). Retain EtOAc phase.
-
-
Fractionation (Silica Gel):
-
Load EtOAc extract onto a Silica Gel 60 column.
-
Elute with gradient: n-Hexane → EtOAc → Methanol.
-
Target Fraction: 12-deoxyphorbol esters typically elute in n-Hexane/EtOAc (70:30 to 50:50 v/v) fractions.
-
-
Purification (Semi-Prep HPLC):
-
Column: C18 Reverse Phase (e.g., 5 µm, 250 x 10 mm).
-
Mobile Phase: Acetonitrile/Water gradient (40% → 100% ACN over 40 min).
-
Detection: UV at 254 nm and 280 nm.
-
Validation: Confirm structure via ¹H-NMR (diagnostic signals for C-12 protons) and HRMS.
-
Protocol B: PKC Binding Assay (Competition)
To determine affinity relative to TPA.
-
Preparation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% BSA, phosphatidylserine (100 µg/mL).
-
Radioligand: [³H]-Phorbol-12,13-dibutyrate ([³H]-PDBu).
-
-
Incubation:
-
Mix PKC isozyme (e.g., PKCα), [³H]-PDBu (10 nM), and varying concentrations of the 12-deoxyphorbol ester (1 nM – 10 µM).
-
Incubate at 30°C for 60 min.
-
-
Filtration:
-
Filter through glass fiber filters (GF/B) pre-soaked in polyethyleneimine.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate IC₅₀ and K_i.
-
Data Summary: Comparative Activity
| Compound | C-13 Substituent | C-20 Substituent | Primary Activity | Irritancy Potential |
| 12-deoxyphorbol-13-isobutyrate-20-acetate | Isobutyrate | Acetate | Neurogenesis , Antifungal | Low/Moderate |
| 12-deoxyphorbol-13-phenylacetate | Phenylacetate | Hydroxyl | Irritant, PKC Activation | High |
| 12-deoxyphorbol-13-angelate-20-acetate | Angelate | Acetate | Weak Cytotoxicity | Moderate |
| Resiniferatoxin (RTX) (Reference) | Daphnane skeleton | - | TRPV1 Agonist (Pain) | Ultra-High |
| TPA (Reference) | Tetradecanoate | - | Tumor Promoter | High |
Safety & Handling
WARNING: All phorbol esters are potentially hazardous.
-
Hazard Class: Skin Irritant / Potential Carcinogen (Compound Dependent).
-
PPE: Double nitrile gloves, lab coat, safety goggles. Work strictly within a fume hood.
-
Inactivation: Spills should be treated with 1M NaOH/Ethanol (1:1) to hydrolyze the ester bonds, rendering the phorbol skeleton inactive.
References
-
Wang, Y., et al. (2023).[13] "Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification by UHPLC-HRMSE." Plants. [Link]2][13]
-
Ezzanad, A., et al. (2021).[14][15] "Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis."[13] Journal of Medicinal Chemistry. [Link]
-
Appendino, G., & Szallasi, A. (1997). "Euphorbium: Modern research on its active principle, resiniferatoxin."[11] Life Sciences. [Link]
-
Schmidt, R. J., & Evans, F. J. (1980). "Skin irritant effects of esters of phorbol and related polyols."[16] Archives of Toxicology. [Link]16]
-
Geribaldi-Doldán, N., et al. (2020). "12-deoxyphorbols isolated from Euphorbia resinifera promotes neural stem cells proliferation and adult neurogenesis via PKCs activation."[1][2][5] Biochemical Pharmacology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. On the active principles of the spurge family (Euphorbiaceae). V. Extremely skin-irritant and moderately tumor-promoting diterpene esters from Euphorbia resinifera Berg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. A skin irritant phorbol ester from Euphorbia cooperi N E Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Skin irritant effects of esters of phorbol and related polyols - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-Tumor Promoting PKC Agonists for HIV Latency Reversal
This guide provides an in-depth technical analysis of non-tumor promoting Protein Kinase C (PKC) agonists as Latency Reversing Agents (LRAs) for HIV eradication. It is designed for researchers and drug development professionals, moving beyond basic concepts to actionable protocols and mechanistic insights.
A Mechanistic and Practical Guide for Translational Research
Executive Summary
The "Shock and Kill" strategy for HIV eradication hinges on the ability to reactivate latent proviruses in resting CD4+ T cells.[1] While Protein Kinase C (PKC) agonists are among the most potent LRAs known, their clinical utility has been historically hamstrung by the oncogenic risks associated with classic phorbol esters like PMA (TPA).
This guide focuses on the "non-tumor promoting" subclass of PKC agonists—including Bryostatin-1 , Prostratin , and Ingenol derivatives . We analyze the structural and kinetic determinants that decouple HIV reactivation from tumorigenesis and provide validated experimental frameworks for their evaluation.
The Mechanistic Imperative: Decoupling Potency from Toxicity
The PKC-NF- B Axis
The primary mechanism by which PKC agonists reverse latency is through the activation of the NF-
-
Ligand Binding: Agonists mimic diacylglycerol (DAG), binding to the C1 domain of PKC isoforms.
-
Translocation: PKC translocates to the membrane and becomes activated.[1]
-
Signal Propagation: Activated PKC phosphorylates the IKK complex.
-
Derepression: IKK phosphorylates I
B , triggering its ubiquitination and proteasomal degradation. -
Transcription: Free NF-
B (p50/p65 heterodimer) translocates to the nucleus, binding to the HIV LTR (Long Terminal Repeat) and recruiting the host transcription machinery (p-TEFb).
The Tumorigenicity Paradox
Why is PMA tumorigenic while Prostratin is not? The answer lies in isotype selectivity and activation kinetics .
-
PMA: Induces sustained, chronic activation of PKC, leading to uncontrolled proliferation and tumor promotion.
-
Bryostatin-1: Acts as a partial agonist/antagonist. It induces a "biphasic" response: rapid activation followed by profound downregulation (proteolysis) of PKC isotypes (specifically PKC
and PKC ). This "activation-then-degradation" prevents the sustained signaling required for tumorigenesis.
Signaling Pathway Visualization
Figure 1: The PKC-NF-
Compound Classes & Comparative Pharmacology
The following table synthesizes key data on the primary non-tumor promoting PKC agonists currently in research or development.
Table 1: Comparative Profile of PKC Agonists
| Compound | Class | Source | PKC Selectivity | Tumor Promoting?[2][3][4] | Clinical Status | Key Reference |
| PMA (TPA) | Phorbol Ester | Croton tiglium | Pan-activator | Yes (Potent) | N/A (Toxic Control) | [1] |
| Bryostatin-1 | Macrolide Lactone | Bugula neritina | PKC- | No (Antineoplastic) | Phase I (Completed) | [2] |
| Prostratin | Tigliane | Homalanthus nutans | Novel/Classic | No | Preclinical | [3] |
| Ingenol-3-angelate | Ingenane | Euphorbia peplus | PKC- | No | FDA Approved (Topical) | [4] |
| GSK445A | Ingenane | Synthetic | Pan-activator | No | Preclinical (NHP) | [5] |
Bryostatin-1
Bryostatin-1 is unique because it competes with phorbol esters for the PKC C1 domain but antagonizes their tumor-promoting effects.
-
Key Insight: Its bulky structure imposes steric constraints that alter the membrane insertion of PKC, leading to rapid ubiquitin-mediated degradation of the enzyme. This "self-limiting" signal is crucial for safety.
Ingenol Derivatives (PEP005 / GSK445A)
Ingenol-3-angelate (PEP005) is a potent LRA but is unstable in plasma.
-
Key Insight: GSK445A is a stabilized analog designed for systemic administration. It has shown the ability to reactivate latent SIV in non-human primates (NHPs) without inducing the cytokine storm associated with global T-cell activation.
Experimental Framework: Validated Protocols
To rigorously evaluate a novel PKC agonist, one must demonstrate efficacy (latency reversal) and safety (lack of toxicity/tumor promotion).
Experimental Workflow Diagram
Figure 2: Step-by-step screening pipeline for non-tumor promoting LRAs.
Protocol: J-Lat Latency Reversal Assay
This assay uses J-Lat clones (e.g., 10.6 or 9.2), which are Jurkat cells containing a latent, GFP-tagged HIV provirus.
Materials:
-
J-Lat Clone 10.6 cells.[5]
-
RPMI 1640 medium + 10% FBS.[1]
-
Positive Control: PMA (20 ng/mL) or TNF-
(10 ng/mL).
Methodology:
-
Seeding: Plate J-Lat cells at
cells/mL in 24-well plates (1 mL/well). -
Treatment: Add the test PKC agonist at a log-scale dose range (e.g., 1 nM, 10 nM, 100 nM, 1
M). Include DMSO vehicle control and PMA positive control. -
Incubation: Incubate for 24 hours at 37°C, 5% CO
.-
Note: Unlike HDAC inhibitors, PKC agonists act rapidly. 24 hours is sufficient for GFP expression.
-
-
Harvest: Centrifuge cells at 300 x g for 5 min. Resuspend in PBS + 2% FBS.[9]
-
Analysis: Acquire data on a flow cytometer. Gate on live cells (FSC/SSC) and measure % GFP+ cells.
-
Calculation:
Protocol: PKC Translocation Assay (Mechanistic Check)
To confirm the compound acts via PKC, demonstrate the physical movement of PKC from the cytosol to the membrane.
Methodology:
-
Treatment: Treat
Jurkat cells with the agonist (100 nM) for 15-30 minutes . -
Fractionation: Lyse cells using a subcellular fractionation kit to separate Cytosolic and Membrane fractions.
-
Western Blot: Run fractions on SDS-PAGE.
-
Detection: Blot for PKC-
or PKC- .[2][7]-
Result: A potent agonist will show a depletion of the cytosolic band and appearance of the membrane band.
-
Self-Validation: Ensure the membrane fraction marker (e.g., Na+/K+ ATPase) is present only in the membrane lane to confirm clean fractionation.
-
Safety & Toxicology: The Critical Differentiator
The major barrier to clinical adoption is Global T-Cell Activation , which can lead to a cytokine storm (resembling sepsis).
Distinguishing Efficacy from Toxicity
Researchers must measure the "Therapeutic Index" between Latency Reversal and inflammatory cytokine release.
-
Marker for Latency Reversal: HIV RNA or p24.
-
Marker for Toxicity/Global Activation: CD69 and CD25 surface expression; IL-6 and TNF-
secretion.
Ideal Profile: A candidate should induce HIV RNA production at concentrations significantly lower than those required to induce massive IL-6 secretion. Bryostatin-1, for example, shows a narrower window than initially hoped, driving the search for analogs like "Bryologs" or targeted delivery systems (e.g., lipid nanoparticles).
Strategic Combinations
Given the toxicity limits of PKC agonists, combinatorial approaches are essential to lower the required dose.
-
PKC Agonist + HDAC Inhibitor:
-
Logic: PKC agonists drive transcription initiation (NF-
B), while HDAC inhibitors (e.g., Romidepsin) open the chromatin structure. -
Synergy: Bryostatin-1 + Romidepsin has shown synergistic killing of latently infected cells in ex vivo assays [6].[4]
-
-
PKC Agonist + BET Inhibitor:
-
Logic: BET inhibitors (e.g., JQ1) release P-TEFb from inhibitory complexes, allowing it to be recruited by NF-
B (activated by PKC) to the HIV LTR. This targets two distinct blocks to transcription (initiation and elongation).
-
References
-
He, H., et al. (2011). "The protein kinase C activators phorbol esters and ingenol esters."[4] Phytochemistry, 72(13), 1667-1676. Link
-
Bullen, C. K., et al. (2014). "New ex vivo approaches distinguish effective and ineffective single agents for reversing HIV-1 latency in vivo." Nature Medicine, 20(4), 425-429. Link
-
Kulkosky, J., et al. (2001). "Prostratin: activation of latent HIV-1 expression without tumor promotion."[4][8] Blood, 98(10), 3006-3015. Link
-
Jiang, G., et al. (2015). "Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation."[10] PLoS Pathogens, 11(7), e1005066.[10] Link
-
Pardons, M., et al. (2022). "The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription."[11][12] PLoS Pathogens, 18(1), e1010245. Link
-
Laird, G. M., et al. (2015). "Ex vivo analysis identifies effective HIV-1 latency-reversing agent combinations."[10] Journal of Clinical Investigation, 125(5), 1901-1912. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C (PKC) isoforms in cancer, tumor promotion and tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. natap.org [natap.org]
- 7. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Role of Prostratin in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activating PKC-ε induces HIV expression with improved tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining the Effects of PKC Modulator HIV Latency-Reversing Agents on Natural Killer Cells | Pathogens and Immunity [paijournal.com]
- 11. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription | PLOS Pathogens [journals.plos.org]
- 12. The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 12-Deoxyphorbol 13-Angelate Derivatives: A Comprehensive Structure-Activity Relationship (SAR) Guide
Executive Summary
For decades, the therapeutic application of phorbol esters has been severely bottlenecked by their potent tumor-promoting properties. However, the isolation of 12-deoxyphorbol derivatives from the latex of Euphorbia resinifera has catalyzed a paradigm shift in diterpene pharmacology[1]. Among these, 12-deoxyphorbol 13-angelate (DPA) and its structural analogs represent a unique class of Protein Kinase C (PKC) modulators. By acting as functional antagonists to tumor promotion while retaining high-affinity PKC activation, these compounds have emerged as highly promising candidates for inducing adult neurogenesis, reversing HIV latency, and modulating neurotransmitter release[1][2]. This technical guide deconstructs the structure-activity relationship (SAR) of DPA derivatives, providing researchers with the mechanistic insights and self-validating experimental frameworks necessary to harness their therapeutic potential.
Pharmacological Context: The Tigliane Scaffold
Classical phorbol 12,13-diesters, such as phorbol 12-myristate 13-acetate (PMA), act as diacylglycerol (DAG) mimetics, binding to the C1 domain of PKC and triggering robust downstream kinase cascades. However, chronic exposure to PMA induces severe epidermal hyperplasia and tumor promotion[2].
The critical breakthrough in phorboid SAR was the discovery that the biological outcomes of PKC activation are exquisitely sensitive to the substitution pattern on the tigliane skeleton. 12-Deoxyphorbol 13-monoesters—such as DPA, 12-deoxyphorbol 13-isobutyrate (DPB), and 12-deoxyphorbol 13-acetate (prostratin)—diverge from PMA's pathway. They act as non-promoting agents and can even competitively inhibit PMA-induced hyperproliferation and ornithine decarboxylase induction in murine models[2].
Structure-Activity Relationship (SAR) Dynamics
The therapeutic window of 12-deoxyphorbols is governed by three primary structural nodes:
The C-12 Position: The Deoxygenation Paradox
The absence of an oxygenated substituent (hydroxyl or ester) at the C-12 position is the "master switch" that dissociates PKC activation from tumor promotion. Molecules lacking the C-12 ester fail to induce the sustained, pathological PKC membrane residency required for tumor promotion, acting instead as transient, beneficial activators[2].
The C-13 Position: Steric Tolerance and Ester Chain Length
The lipophilicity and steric bulk of the C-13 ester chain dictate the molecule's membrane insertion kinetics and isozyme specificity.
-
Short/Branched Unsaturated Chains: The Z-2-methyl-2-butenoate (angelate) chain in DPA and the isobutyrate chain in DPB confer optimal activity. DPB, in particular, demonstrates the highest capacity to stimulate adult neural progenitor cell (NPC) proliferation in the subventricular zone (SVZ) and dentate gyrus (DG)[1]. Furthermore, DPA and DPB significantly enhance the stimulation-induced release of noradrenaline, dopamine, and serotonin in cortical slices[3][4].
-
Long Aliphatic Chains: Extending the C-13 chain dramatically abolishes activity. For instance, 12-deoxyphorbol 13-tetradecanoate (dPT) is entirely inactive in neurotransmitter release assays, indicating a strict steric limit within the PKC C1 binding pocket for these monoesters[3][4].
The C-20 Position: Acetylation and Prodrug Potential
The primary hydroxyl group at C-20 is critical for establishing a hydrogen bond network with the backbone of the PKC C1 domain. Acetylation at this position—yielding compounds like 12-deoxyphorbol-13-angelate-20-acetate—significantly attenuates biological efficacy. For example, 20-acetate derivatives of DPA are markedly less effective at enhancing serotonin release compared to their parent compounds, suggesting that the free C-20 hydroxyl is a non-negotiable requirement for direct target engagement[4][5].
Mechanistic Pathway: PKC Activation and Downstream Signaling
Caption: PKC-mediated signaling cascade activated by 12-deoxyphorbol 13-angelate (DPA).
Quantitative SAR Profiling
To facilitate rational drug design, the quantitative biological activities of key 12-deoxyphorbol derivatives are summarized below, comparing their structural features against their functional outputs[1][2][3][4].
| Compound | C-12 Substituent | C-13 Substituent | C-20 Substituent | Neurotransmitter Release Efficacy | Tumor Promoting Activity |
| PMA (Control) | Myristate | Acetate | -OH | Moderate | Yes |
| Prostratin (dPA) | -H | Acetate | -OH | High | No |
| DPA (dPAng) | -H | Angelate | -OH | High | No |
| DPB (dPiB) | -H | Isobutyrate | -OH | Highest | No |
| DPP (dPPhen) | -H | Phenylacetate | -OH | High | No |
| dPT | -H | Tetradecanoate | -OH | Inactive | No |
| DPA-20-acetate | -H | Angelate | -O-Acetyl | Low | No |
Experimental Methodologies
As a Senior Application Scientist, I emphasize that robust data in phorboid research relies entirely on the purity of the isolates and the specificity of the biological assays. The following protocols are designed as self-validating systems.
Protocol 1: Biased Non-Targeted UHPLC-HRMS Isolation
Because 12-deoxyphorbols occur at extremely low concentrations in E. resinifera latex, traditional blind fractionation is highly inefficient. We utilize high-resolution mass spectrometry (HRMS) to track specific fragmentation patterns, ensuring high-yield isolation of target derivatives[6][7].
-
Latex Solubilization: Extract fresh E. resinifera latex using a Dichloromethane/Methanol (1:1) gradient. Causality: This specific solvent ratio solubilizes the moderately lipophilic 12-deoxyphorbols while precipitating the heavy polyisoprene matrices that typically foul chromatography columns.
-
SPE Fractionation: Pass the crude extract through a C18 Solid Phase Extraction (SPE) cartridge, eluting with 80% acetonitrile.
-
UHPLC-HRMS Profiling: Analyze the fractions in positive Electrospray Ionization (ESI) mode. Causality: 12-deoxyphorbols readily form stable
adducts. Monitor for specific neutral losses corresponding to the C-13 ester (e.g., loss of angelate or isobutyrate) to pinpoint DPA and DPB amidst the complex matrix[6]. -
Orthogonal Validation (Self-Validation Step): Purify the identified peaks via preparative HPLC and immediately subject them to 2D NMR and NOE spectroscopy. MS fragmentation provides the mass identity, but NOE is strictly required to confirm the spatial orientation of the C-13 ester and the stereochemistry of the tigliane rings[6].
Caption: Guided isolation and validation workflow for 12-deoxyphorbol derivatives.
Protocol 2: In Vitro PKC Activation and NPC Proliferation Assay
To evaluate the neurogenic potential of DPA and its derivatives, we measure the proliferation of adult neural progenitor cells (NPCs).
-
Cell Culture: Isolate NPCs from the subventricular zone (SVZ) of adult mice and culture in neurosphere-promoting media.
-
Compound Dosing: Treat the cells with DPA or DPB at concentrations ranging from 0.1 to 3.0 µM[3]. Causality: This specific concentration window maximizes PKC C1 domain occupancy without triggering off-target cytotoxicity or receptor desensitization.
-
Proliferation Quantification: Introduce Bromodeoxyuridine (BrdU) into the culture media for 24 hours. Causality: BrdU incorporation directly quantifies active DNA synthesis, providing a definitive measure of true cellular proliferation rather than mere metabolic upregulation (which assays like MTT might falsely flag).
-
Receptor Downregulation (Self-Validation Step): To prove that the observed proliferation is strictly PKC-mediated, pre-incubate a parallel control group of NPCs with 1 µM PMA for 20 hours prior to DPA treatment. Causality: Chronic, high-dose PMA exposure profoundly downregulates PKC expression. If DPA-induced proliferation is abolished in these down-regulated cells (or blocked by the PKC inhibitor bisindolylmaleimide I), it definitively validates that DPA's mechanism of action is exclusively PKC-dependent[3].
Conclusion
The 12-deoxyphorbol 13-angelate derivatives represent a masterclass in how minor structural modifications—specifically C-12 deoxygenation and precise C-13 esterification—can completely rewire the pharmacological outcome of a chemical scaffold. By employing targeted UHPLC-HRMS isolation and rigorously validated PKC assays, researchers can continue to map this SAR landscape, paving the way for novel, non-tumor-promoting therapeutics in neurodegenerative diseases and viral latency.
References
1.[1] Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis - ACS Publications. Source: acs.org. URL: 2.[3] The structural requirements for phorbol esters to enhance noradrenaline and dopamine release from rat brain cortex - PubMed. Source: nih.gov. URL: 3.[4] The structural requirements for phorbol esters to enhance serotonin and acetylcholine release from rat brain cortex - PubMed. Source: nih.gov. URL: 4.[6] Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex - MDPI. Source: mdpi.com. URL: 5.[5] Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - I.R.I.S.. Source: uniroma1.it. URL: 6.[2] Non-promoting 12-deoxyphorbol 13-esters as potent inhibitors of phorbol 12-myristate 13-acetate-induced acute and chronic biological responses in CD-1 mouse skin - PubMed. Source: nih.gov. URL: 7.[7] Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex - PMC. Source: nih.gov. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-promoting 12-deoxyphorbol 13-esters as potent inhibitors of phorbol 12-myristate 13-acetate-induced acute and chronic biological responses in CD-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structural requirements for phorbol esters to enhance noradrenaline and dopamine release from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural requirements for phorbol esters to enhance serotonin and acetylcholine release from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 12-Deoxyphorbol 13-angelate 20-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 12-Deoxyphorbol 13-angelate 20-acetate, a bioactive phorbol ester utilized in biomedical research. We will delve into its chemical and physical properties, mechanism of action as a protein kinase C (PKC) activator, relevant signaling pathways, and established experimental protocols, with a strong emphasis on safety and handling.
Core Identification and Chemical Properties
12-Deoxyphorbol 13-angelate 20-acetate is a tetracyclic diterpenoid belonging to the tigliane family of natural products. It is often isolated from plants of the Euphorbia genus, such as Euphorbia resinifera and Euphorbia triangularis[1][2].
CAS Numbers: 65700-59-6, 25090-72-6[1][3] Molecular Formula: C₂₇H₃₆O₇[1][3]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 472.6 g/mol | [1] |
| Density | 1.25 g/cm³ (Predicted) | [3] |
| Boiling Point | 588.3°C at 760 mmHg (Predicted) | [3] |
| Flash Point | 190.1°C (Predicted) | [3] |
| Solubility | Soluble in organic solvents like DMSO, ethanol, acetone, and ether. Sparingly soluble in aqueous solutions.[4] | , |
Mechanism of Action: A Potent Protein Kinase C (PKC) Activator
The primary mechanism of action for 12-Deoxyphorbol 13-angelate 20-acetate and other phorbol esters is the activation of Protein Kinase C (PKC).[5][6] These compounds are structural and functional mimics of diacylglycerol (DAG), the endogenous activator of most PKC isoforms.
By binding to the C1 domain of conventional and novel PKC isoforms, 12-Deoxyphorbol 13-angelate 20-acetate induces a conformational change that recruits the enzyme to the cell membrane, leading to its activation.[7] This initiates a cascade of downstream phosphorylation events, influencing a wide array of cellular processes including cell proliferation, differentiation, apoptosis, and inflammation.[7]
While some phorbol esters have shown selectivity for certain PKC isozymes in in vitro assays, it is crucial to note that this selectivity may not translate to in vivo or intact cell systems.[8] For instance, a related compound, 12-deoxyphorbol-13-O-phenylacetate-20-acetate (DOPPA), initially thought to be a PKC-beta 1 selective agonist, was later found to activate other PKC isozymes in intact cells.[8] Therefore, researchers should exercise caution when assuming isozyme selectivity in cellular experiments.
Signaling Pathway Overview
The activation of PKC by 12-Deoxyphorbol 13-angelate 20-acetate can trigger multiple downstream signaling pathways. One of the most well-characterized is the Ras/Raf/MEK/ERK (MAPK) cascade.[7]
Caption: PKC activation by 12-Deoxyphorbol 13-angelate 20-acetate and downstream signaling.
Experimental Protocols and Applications
Due to its potent biological activity, 12-Deoxyphorbol 13-angelate 20-acetate is a valuable tool in various research applications, including cancer biology, immunology, and neuroscience. For instance, it has been shown to induce growth arrest and apoptosis in human lung cancer cells through the activation of the PKC-δ/PKD/ERK signaling pathway.[9]
Workflow for a Typical Cell Culture Experiment
Caption: General workflow for cell culture experiments using 12-Deoxyphorbol 13-angelate 20-acetate.
Protocol 1: Preparation of Stock Solution
-
Materials: 12-Deoxyphorbol 13-angelate 20-acetate powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of 12-Deoxyphorbol 13-angelate 20-acetate to room temperature before opening.
-
Under sterile conditions, dissolve the compound in high-quality DMSO to a stock concentration of 1-10 mM.[10]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[11]
-
Protocol 2: Western Blot for PKC Activation
-
Objective: To detect the phosphorylation of PKC or its downstream targets (e.g., ERK) as a marker of activation.
-
Procedure:
-
Seed and grow cells to the desired confluency (typically 70-80%).
-
Treat cells with the desired concentration of 12-Deoxyphorbol 13-angelate 20-acetate for the appropriate duration. Include a vehicle control (DMSO at the same final concentration).
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and Western blotting using primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-PKC, anti-total-PKC).[7]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[7]
-
Safety, Handling, and Storage
Extreme caution is advised when handling 12-Deoxyphorbol 13-angelate 20-acetate and other phorbol esters. These compounds are potent tumor promoters and can have severe toxic effects upon inhalation, skin contact, or ingestion.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14][15]
-
Handling: Handle the compound in a chemical fume hood to avoid inhalation of dust or aerosols.[15] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]
-
Spills: In case of a spill, avoid generating dust.[16] Spilled material can be inactivated with a 5% sodium hypochlorite solution.[12][16]
-
Storage: Store the solid compound and stock solutions at -20°C, protected from light.[11] When stored properly, the solid material should be stable for at least two years. Solutions in DMSO are stable for several months at -20°C but should be used within a shorter timeframe to ensure potency.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
References
-
SANCDB. (n.d.). 12-Deoxyphorbol-13-isobutyrate-16-angelate-20-acetate. Retrieved from [Link]
-
PubChem. (n.d.). 12-Deoxyphorbol-13-angelate-20-acetate. Retrieved from [Link]
- Isbatan, A., et al. (1994). 12-Deoxyphorbol-13-O-phenylacetate 20 acetate [an agonist of protein kinase C beta 1 (PKC beta 1)] induces DNA synthesis, interleukin-2 (IL-2) production, IL-2 receptor alpha-chain (CD25) and beta-chain (CD122) expression, and translocation of PKC beta isozyme in human peripheral blood lymphocytes: evidence for a role of PKC beta 1 in human T cell activation. Journal of Clinical Immunology, 14(4), 248-56.
- Wilkinson, S. E., et al. (1994). 12-Deoxyphorbol-13-O-phenylacetate-20-acetate is not protein kinase C-beta isozyme-selective in vivo. Carcinogenesis, 15(2), 319-24.
-
Amazon S3. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2024, March 02). Safety Data Sheet: Phorbol 12-myristate-13-acetate. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]
-
PubChem. (n.d.). 12-Deoxyphorbol 13-phenylacetate 20-acetate. Retrieved from [Link]
-
PubChem. (n.d.). 12-Deoxyphorbol-13-isobutyrate-20-acetate. Retrieved from [Link]
- Lu, Z., et al. (2021). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. Pharmaceutics, 13(10), 1748.
- Vasas, A., et al. (2023).
- Szallasi, Z., & Blumberg, P. M. (1993). Non-promoting 12-deoxyphorbol 13-esters as potent inhibitors of phorbol 12-myristate 13-acetate-induced acute and chronic biological responses in CD-1 mouse skin. Carcinogenesis, 14(11), 2353-8.
- Kamareddine, L., et al. (2020). Microbiota-derived acetate activates intestinal innate immunity via the Tip60 histone acetyltransferase complex. Immunity, 53(5), 975-990.e6.
- Redei, D., et al. (2020).
-
ResearchGate. (n.d.). The effect of 12-deoxyphorbol-13-isobutyrate-20-acetate (2) on the.... Retrieved from [Link]
- Wang, Z., et al. (2013). 12-Deoxyphorbol 13-palmitate inhibit VEGF-induced angiogenesis via suppression of VEGFR-2-signaling pathway. Journal of Ethnopharmacology, 146(3), 776-83.
- Karibe, H., & Uchida, M. K. (1990). An analysis of the action of phorbol 12, 13-dibutyrate on mechanical activity in rat uterine smooth muscle. British Journal of Pharmacology, 100(2), 323-8.
-
ResearchGate. (2021, May 07). Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis. Retrieved from [Link]
-
Sciencelab.com. (n.d.). Phorbol 12,13-dibutyrate MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). 12-O-Tetradecanoylphorbol-13-acetate. Retrieved from [Link]
- Vasas, A., et al. (2023).
- Angel, P., et al. (1987). 12-O-tetradecanoyl-phorbol-13-acetate induction of the human collagenase gene is mediated by an inducible enhancer element located in the 5'-flanking region. Molecular and Cellular Biology, 7(6), 2256-66.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phorbol 12-myristate 13-acetate. Retrieved from [Link]
- Wang, M., et al. (2018). Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells. International Journal of Molecular Sciences, 19(6), 1779.
Sources
- 1. 12-Deoxyphorbol-13-angelate-20-acetate | C27H36O7 | CID 6444377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12-Deoxyphorbol-13-O-phenylacetate-20-acetate is not protein kinase C-beta isozyme-selective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. carlroth.com [carlroth.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Therapeutic Potential of Tigliane Diterpenes in Antiviral Research: A Technical Guide
Abstract
Tigliane diterpenes, a class of structurally complex natural products, have long been recognized for their potent biological activities, most notably as activators of Protein Kinase C (PKC). While their role in oncology is increasingly well-understood, with compounds like tigilanol tiglate (EBC-46) advancing through clinical trials, their therapeutic potential in virology remains a compelling and evolving field of research. This technical guide provides an in-depth exploration of the antiviral properties of tigliane diterpenes, focusing on their mechanisms of action, methodologies for their evaluation, and their potential as a novel class of antiviral agents. We will delve into their demonstrated efficacy against challenging viruses such as Human Immunodeficiency Virus (HIV) and Chikungunya virus (CHIKV), providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of antiviral research.
Introduction: The Emergence of Tigliane Diterpenes as Antiviral Candidates
Natural products have historically been a rich source of antiviral agents, offering chemical diversity and biological activities that are often unparalleled by synthetic libraries.[1] Tigliane diterpenes, primarily isolated from plants of the Euphorbiaceae and Thymelaeaceae families, represent a fascinating class of such compounds.[2] Their characteristic 5/7/6/3 tetracyclic carbon skeleton forms the basis for a variety of potent biological effects.[3]
The antiviral potential of tigliane diterpenes first gained significant attention through studies on phorbol esters, the most well-known of which is 12-O-tetradecanoylphorbol-13-acetate (TPA). These compounds are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways.[4] The modulation of these pathways by tigliane diterpenes has been shown to interfere with the replication cycles of several viruses.
This guide will provide a detailed overview of the current landscape of tigliane diterpenes in antiviral research, with a particular focus on their activity against HIV and CHIKV. We will explore their molecular mechanisms, provide detailed protocols for their in vitro and in vivo evaluation, and discuss the structure-activity relationships that govern their antiviral potency.
Mechanism of Action: Protein Kinase C as a Central Mediator
The primary mechanism by which tigliane diterpenes exert their antiviral effects is through the activation of the Protein Kinase C (PKC) family of isozymes.[5][6] PKC isoforms are key regulators of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[7] Viruses, as obligate intracellular parasites, often co-opt these host cellular pathways for their own replication.
The Protein Kinase C (PKC) Signaling Pathway
PKC isozymes are broadly classified into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs).[4] Tigliane diterpenes, such as TPA and prostratin, are potent activators of conventional and novel PKCs. They function as analogues of diacylglycerol (DAG), a natural second messenger, binding to the C1 domain of these PKC isoforms and inducing their activation.[4]
Activated PKC can then phosphorylate a wide array of downstream target proteins, leading to a cascade of cellular events. In the context of viral infections, this can have several consequences:
-
Modulation of Viral Entry: PKC activation has been implicated in the regulation of viral entry processes. For some viruses, it can lead to the downregulation of cellular receptors necessary for viral attachment and fusion.[8]
-
Interference with Viral Replication Machinery: PKC signaling can impact the assembly and activity of the viral replication machinery. For instance, studies on influenza virus have shown that PKC can regulate the function of the viral polymerase complex.[9]
-
Induction of Host Antiviral Responses: PKC activation can trigger intracellular signaling pathways that lead to the production of antiviral cytokines and other immune mediators.[10]
-
Latency Reversal: In the case of latent viral infections, such as HIV, PKC activators can reactivate the dormant virus, making it susceptible to antiretroviral therapy and the host immune system. This "shock and kill" strategy is a major focus of HIV cure research.[5]
In Vitro Evaluation of Antiviral Activity
A critical first step in assessing the antiviral potential of tigliane diterpenes is to perform a series of well-controlled in vitro assays. These experiments provide essential data on the compound's efficacy, potency, and cytotoxicity.
Cytotoxicity Assays
Before evaluating antiviral activity, it is crucial to determine the cytotoxic concentration of the tigliane diterpene on the host cells used in the antiviral assays. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death. The MTT assay is a widely used colorimetric method for this purpose.[11][12]
Protocol 1: MTT Cytotoxicity Assay [13][14][15]
-
Cell Seeding: Seed a 96-well plate with an appropriate cell line (e.g., Vero, MT-4, PBMCs) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Addition: Prepare serial dilutions of the tigliane diterpene in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells in triplicate or quadruplicate. Include a "no drug" control (medium only).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The 50% cytotoxic concentration (CC₅₀) is determined by non-linear regression analysis.
Plaque Reduction Assay
The plaque reduction assay is a gold standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[16][17][18]
Protocol 2: Plaque Reduction Assay [19][20]
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Wash the cell monolayers with sterile PBS and infect with the diluted virus for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add an overlay medium (e.g., containing 0.5-1% agarose or methylcellulose) containing different concentrations of the tigliane diterpene. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for 3-7 days, depending on the virus, until plaques are visible.
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and stain the monolayer with a staining solution (e.g., 0.1% crystal violet). Viable cells will stain, while the areas of cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC₅₀) is determined by non-linear regression analysis.
Viral Yield Reduction Assay
The viral yield reduction assay is a highly sensitive method that measures the amount of infectious virus produced in the presence of an antiviral compound.[16][21][22]
Protocol 3: Viral Yield Reduction Assay [23]
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus at a high multiplicity of infection (MOI) to ensure that most cells are infected.
-
Compound Treatment: After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of the tigliane diterpene.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant, which contains the newly produced virus particles.
-
Quantification of Viral Yield: Determine the titer of the harvested virus using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Data Analysis: Calculate the percentage of viral yield reduction for each compound concentration relative to the virus-only control. The EC₅₀ is determined by non-linear regression analysis.
In Vivo Evaluation of Antiviral Efficacy
While in vitro assays are essential for initial screening, in vivo studies in appropriate animal models are crucial for evaluating the therapeutic potential of tigliane diterpenes in a whole-organism context. These studies provide insights into the compound's pharmacokinetics, pharmacodynamics, and overall efficacy and safety.
Animal Models for HIV Research
Due to the limited host range of HIV-1, specialized animal models are required for preclinical testing.[24]
-
Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, creating a model with a functional human immune system that is susceptible to HIV infection.[25] This model is valuable for assessing the in vivo efficacy of antiviral compounds and studying viral reservoirs.[26]
-
Non-Human Primates (NHPs): Rhesus and pigtail macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) are considered the gold standard for preclinical HIV research.[24][27] These models closely recapitulate many aspects of HIV infection and pathogenesis in humans.
Protocol 4: General In Vivo Efficacy Study in a Humanized Mouse Model for HIV
-
Animal Model: Utilize a validated humanized mouse model (e.g., BLT mice).
-
HIV-1 Challenge: Infect the mice with a well-characterized, replication-competent strain of HIV-1.
-
Treatment Groups: Establish multiple treatment groups, including a vehicle control, a positive control (a known antiretroviral drug), and one or more groups receiving the tigliane diterpene at different doses.
-
Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on their pharmacokinetic properties.
-
Monitoring: Monitor the animals regularly for clinical signs of disease. Collect blood samples weekly to measure plasma viral load (using RT-qPCR) and CD4+ T cell counts (using flow cytometry).
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., spleen, lymph nodes) to assess the impact on viral reservoirs.
-
Data Analysis: Compare the viral load and CD4+ T cell counts between the different treatment groups to determine the in vivo efficacy of the tigliane diterpene.
Animal Models for Chikungunya Virus Research
Several mouse models have been developed to study CHIKV pathogenesis and evaluate antiviral therapies.[2]
-
Immunocompromised Mice: Mice lacking type I interferon signaling (e.g., A129 mice) are highly susceptible to CHIKV infection and develop disease symptoms that mimic human infection, including arthritis and myositis.[28][29]
-
Immunocompetent Mice: Certain strains of immunocompetent mice, when infected as neonates or with specific CHIKV strains, can also develop disease.
Protocol 5: In Vivo Efficacy Study in an A129 Mouse Model for CHIKV
-
Animal Model: Use A129 mice (deficient in the type I interferon receptor).
-
CHIKV Challenge: Infect the mice via subcutaneous or footpad injection with a pathogenic strain of CHIKV.
-
Treatment Groups: Establish treatment groups as described for the HIV model.
-
Drug Administration: Administer the tigliane diterpene before or after viral challenge, depending on the study design (prophylactic or therapeutic).
-
Monitoring: Monitor the mice daily for clinical signs of disease, including footpad swelling, weight loss, and mortality.
-
Viremia and Tissue Tropism: Collect blood and tissues at various time points post-infection to determine viral titers by plaque assay or RT-qPCR.
-
Data Analysis: Compare the clinical scores, viral loads, and survival rates between the treatment groups to assess the in vivo efficacy of the compound.
Data Analysis and Interpretation: Key Antiviral Parameters
The following table summarizes some of the reported in vitro antiviral activities of various tigliane diterpenes against HIV and Chikungunya virus. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of a compound, with a higher SI indicating a more favorable therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Prostratin | HIV-1 | MT-4 | 0.0023 - 4.03 | >100 | >24 - >43,478 | [30] |
| CHIKV | Vero | 2.6 | 79 | 30.4 | [1] | |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | CHIKV | Vero | 0.0029 | 5.7 | 1965 | [1] |
| Phorbol-12,13-didecanoate | CHIKV | Vero | 0.006 | 4.11 | 686 | [10] |
| Compound 14 (from S. lineata) | CHIKV | - | 1.2 | >288 | >240 | [31] |
| Compound 15 (from S. lineata) | HIV-1 | - | 0.043 | - | - | [31] |
| HIV-2 | - | 0.018 | - | - | [31] | |
| Tigliane Diterpene (from W. lichiangensis) | HIV-1 | MT-4 | 0.0011 - 0.0654 | - | - | [32] |
| Tigliane Diterpene 2 (from E. nicaeensis) | HIV-1 | MT-4 | 7.47 | 110.1 | 14.7 | [33][34] |
| HIV-2 | MT-4 | 1.70 | 110.1 | 64.8 | [33][34] | |
| Tigliane Diterpene 8 (from E. nicaeensis) | HIV-1 | MT-4 | 3.30 | 41.5 | 12.6 | [33][34] |
| HIV-2 | MT-4 | 1.10 | 41.5 | 37.7 | [33][34] |
Case Study: EBC-46 (Tigilanol Tiglate) in HIV Latency Reversal
A particularly exciting development in the field is the investigation of EBC-46 (tigilanol tiglate) as an HIV latency-reversing agent.[5][6] EBC-46, a tigliane diterpene derived from the blushwood tree (Fontainea picrosperma), is currently in clinical trials for the treatment of solid tumors.[35][36]
The "kick and kill" strategy for an HIV cure aims to reactivate the latent HIV provirus in infected cells (the "kick"), making these cells visible to the immune system and susceptible to antiretroviral drugs (the "kill").[5] As a potent PKC activator, EBC-46 has been shown to be highly effective at reactivating latent HIV in preclinical studies, outperforming other known latency-reversing agents.[5] This highlights the potential of tigliane diterpenes to play a crucial role in the development of a curative therapy for HIV.
Future Directions and Conclusion
The therapeutic potential of tigliane diterpenes in antiviral research is undeniable. Their unique mechanism of action, centered on the modulation of host cellular pathways through PKC activation, offers a promising strategy to combat a range of viral infections. The potent anti-HIV and anti-CHIKV activities of several tigliane compounds, coupled with the exciting developments in HIV latency reversal with EBC-46, underscore the importance of continued research in this area.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR of tigliane diterpenes will enable the design and synthesis of novel analogues with improved antiviral potency and reduced cytotoxicity.[37]
-
Mechanism of Action Elucidation: While PKC activation is the primary mechanism, further studies are needed to fully elucidate the downstream signaling pathways involved in the antiviral effects against different viruses.
-
In Vivo Efficacy and Safety: More extensive preclinical studies in relevant animal models are required to establish the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds.
-
Combination Therapies: Investigating the synergistic effects of tigliane diterpenes with existing antiviral drugs could lead to more effective treatment regimens.
References
-
Thirumal, M., et al. (2014). Tigliane diterpenes from Croton mauritianus as inhibitors of chikungunya virus replication. Fitoterapia, 97, 87-91. [Link]
-
Zhang, H., et al. (2020). Anti-HIV Tigliane-Type Diterpenoids from the Aerial Parts of Wikstroemia lichiangensis. Journal of Natural Products, 83(1), 12-19. [Link]
-
Coulerie, P., et al. (2013). A mouse model of chikungunya virus with utility in antiviral studies. Antiviral Research, 100(2), 460-468. [Link]
-
Silva, L. A., & de Aguiar, R. S. (2022). Murine animal models for in vivo studies of Zika and Chikungunya viruses. Biodiversitas, 23(4). [Link]
-
Nothias-Scaglia, F., et al. (2015). Antiviral Activity of Diterpene Esters on Chikungunya Virus and HIV Replication. Journal of Natural Products, 78(6), 1335-1343. [Link]
-
Putra, I. N. K., & Yustiawan, I. P. (2021). Potential of diterpene compounds as antivirals, a review. Pharmacognosy Journal, 13(4). [Link]
-
CSIR-Central Drug Research Institute. (2026). Development of in vitro and in vivo drug screening platforms against the chikungunya virus. India Science, Technology and Innovation. [Link]
-
Chen, J., et al. (2020). Anti-HIV tigliane diterpenoids from Reutealis trisperma. Phytochemistry, 170, 112211. [Link]
-
Chen, H., et al. (2017). Visualization of chikungunya virus infection in vitro and in vivo. Journal of Virology, 91(18), e00841-17. [Link]
-
Lanko, K., et al. (2020). Current and Promising Antivirals Against Chikungunya Virus. Frontiers in Microbiology, 11, 595. [Link]
-
Tanaka, M., et al. (2021). Isolation, Synthesis, and Structure-Activity Relationship Study on Daphnane and Tigliane Diterpenes as HIV Latency-Reversing Agents. Journal of Natural Products, 84(1), 12-22. [Link]
-
Tanaka, M., et al. (2021). Isolation, Synthesis, and Structure-Activity Relationship Study on Daphnane and Tigliane Diterpenes as HIV Latency-Reversing Agents. ResearchGate. [Link]
-
Petrova, V., et al. (2025). Anti-HIV Activity of Tigliane Derivatives from Euphorbia nicaeensis Roots. Molecules, 30(7), 1563. [Link]
-
Nothias-Scaglia, F., et al. (2015). Antiviral Activity of Diterpene Esters on Chikungunya Virus and HIV Replication. Journal of Natural Products, 78(6), 1335-1343. [Link]
-
Wu, E., et al. (2016). Protein Kinase C Signaling in Adenoviral Infection. Journal of Virology, 90(12), 5556-5566. [Link]
-
Petrova, V., et al. (2025). Anti-HIV Activity of Tigliane Derivatives from Euphorbia nicaeensis Roots. ResearchGate. [Link]
-
Olivon, F., et al. (2015). Antiviral Activity of Flexibilane and Tigliane Diterpenoids from Stillingia lineata. Journal of Natural Products, 78(5), 1119-1128. [Link]
-
Nothias-Scaglia, F., et al. (2015). Total Syntheses of Phorbol and 11 Tigliane Diterpenoids and Their Evaluation as HIV Latency-Reversing Agents. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Shannon, J. P., et al. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols, 2(4), 100827. [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]
-
Kuri-Cervantes, L., & Pampena, M. B. (2024). A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV. Frontiers in Immunology, 15, 1469009. [Link]
-
Creative Diagnostics. (2024). The Role of Non-human Primate Models in HIV Antiviral Drug Research. Creative Diagnostics. [Link]
-
Miazgowicz, K. L., et al. (2021). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols in Microbiology, 60(1), e120. [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. [Link]
-
Adewale, O. B., et al. (2015). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. Journal of Medicinal Plants Research, 9(26), 738-743. [Link]
-
Singh, R. K., & Sharma, R. K. (2013). Exploring Experimental Animal Models in HIV/AIDS Research. International Journal of Microbiology, 2013, 859383. [Link]
-
Stanford University. (2025). Double duty: Powerful anticancer compound might also be the key to eradicating HIV. Stanford News. [Link]
-
Prichard, M. N., & Shipman, C. (1990). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 34(8), 1641-1644. [Link]
-
Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Tsai, J. Y., et al. (2016). In Vitro Evaluation of the Anti-Chikungunya Virus Activity of an Active Fraction Obtained from Euphorbia grandicornis Latex. Molecules, 21(12), 1696. [Link]
-
Micci, L., & Paiardini, M. (2017). Animal models to achieve an HIV cure. Current Opinion in HIV and AIDS, 12(4), 369-375. [Link]
-
Mondal, A., et al. (2017). Influenza virus recruits host protein kinase C to control assembly and activity of its replication machinery. eLife, 6, e26910. [Link]
-
Prichard, M. N., et al. (1991). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 32(2-3), 239-250. [Link]
-
Rey, L. D., & Cantrell, D. A. (2017). Protein kinase C in the immune system: from signalling to chromatin regulation. Immunology, 152(1), 1-11. [Link]
-
Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway. Boster Bio. [Link]
-
The Oncology Network. (2022). Breakthrough in synthesising anti-cancer compound found in Atherton Tablelands. The Oncology Network. [Link]
-
Yap, P. Y., et al. (2019). Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46). EBioMedicine, 50, 420-429. [Link]
-
Boyle, G. (2017). Mechanism of action of Tigilanol tiglate (EBC-46), a novel anti-cancer agent. QBiotics. [Link]
Sources
- 1. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mouse model of chikungunya virus with utility in antiviral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Double duty: Powerful anticancer compound might also be the key to eradicating HIV | Stanford School of Humanities and Sciences [humsci.stanford.edu]
- 6. oncologynews.com.au [oncologynews.com.au]
- 7. bosterbio.com [bosterbio.com]
- 8. scilit.com [scilit.com]
- 9. elifesciences.org [elifesciences.org]
- 10. Antiviral Activity of Diterpene Esters on Chikungunya Virus and HIV Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. protocols.io [protocols.io]
- 16. ibtbioservices.com [ibtbioservices.com]
- 17. scienceopen.com [scienceopen.com]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cell.com [cell.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. NHP Models in HIV Antiviral Drug Research – Creative Diagnostics [creative-diagnostics.com]
- 28. bmrt.periodikos.com.br [bmrt.periodikos.com.br]
- 29. Visualization of chikungunya virus infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Anti-HIV tigliane diterpenoids from Reutealis trisperma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antiviral Activity of Flexibilane and Tigliane Diterpenoids from Stillingia lineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Anti-HIV Activity of Tigliane Derivatives from Euphorbia nicaeensis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. qbiotics.com [qbiotics.com]
- 37. researchgate.net [researchgate.net]
12-Deoxyphorbol 13-angelate 20-acetate solubility in DMSO vs ethanol
Application Note: Solubilization, Stability, and Handling of 12-Deoxyphorbol 13-angelate 20-acetate
Executive Summary
12-Deoxyphorbol 13-angelate 20-acetate (dPAA) is a potent, lipophilic activator of Protein Kinase C (PKC). Unlike the commonly used Phorbol 12-myristate 13-acetate (PMA/TPA), dPAA possesses a 12-deoxy core and a specific angelate ester at the C13 position.
Critical Technical Insight: The "angelate" moiety is the (Z)-isomer of 2-methyl-2-butenoic acid. It is thermodynamically less stable than its (E)-isomer (tiglate).[1] Improper solubilization or storage—particularly exposure to heat, acid, or prolonged light—can drive isomerization to the tiglate form , potentially altering biological potency. Furthermore, the 20-acetate group increases lipophilicity compared to 20-hydroxy variants (e.g., Prostratin), requiring strict adherence to solvent compatibility protocols to prevent precipitation in aqueous buffers.
Solvent Compatibility & Selection Guide
The choice between DMSO (Dimethyl sulfoxide) and Ethanol is not merely a matter of preference but dictates the stability and application of dPAA.
Comparative Technical Analysis
| Feature | DMSO (Anhydrous) | Ethanol (Absolute) | Application Scientist’s Verdict |
| Solubility Limit | High (>25 mg/mL) | High (>20 mg/mL) | Both are excellent solvents for stock generation. |
| Freezing Point | 18.5°C (Solid at room temp if cool) | -114°C (Liquid at -80°C) | DMSO is preferred for freeze/thaw stability, provided aliquots are used. |
| Volatility | Low (Boiling pt: 189°C) | High (Boiling pt: 78°C) | DMSO ensures concentration accuracy over time. Ethanol stocks concentrate via evaporation. |
| Hygroscopy | High (Absorbs atmospheric water) | Moderate | Critical: Wet DMSO causes hydrolysis of the 20-acetate group. Use desiccated storage. |
| Cell Toxicity | Cytotoxic >0.1% (v/v) | Cytotoxic >0.5% (v/v) | DMSO penetrates membranes better but requires higher dilution factors. |
| Isomerization Risk | Low (if neutral pH) | Low (if neutral pH) | Avoid acidified solvents to prevent Angelate |
Protocol 1: Preparation of Master Stock Solutions
Objective: Create a stable, verified 10 mM stock solution. Reagents:
-
dPAA Solid (Store at -20°C, desiccated).
-
Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent,
0.2% water). -
Amber glass vials (Silanized to prevent surface adsorption).
Workflow:
-
Equilibration: Remove dPAA vial from the freezer. STOP. Allow it to equilibrate to room temperature for 30 minutes inside a desiccator.
-
Reasoning: Opening a cold vial causes condensation. Moisture initiates ester hydrolysis (deacetylation at C20).
-
-
Calculation:
-
Molecular Weight of dPAA
472.6 g/mol (Verify specific batch MW). -
Target: 10 mM (10 µmol/mL).
-
Formula: Mass (mg) / MW ( g/mol ) = Moles.
-
Example: To dissolve 1 mg:
. -
Volume of DMSO required:
.
-
-
Solubilization: Add the calculated volume of Anhydrous DMSO. Vortex gently for 15 seconds. Ensure no crystal residues remain on the walls.
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 10–50 µL) in amber tubes.
-
Storage: Store at -20°C or -80°C.
-
Shelf Life: 6 months (DMSO), 1 month (Ethanol).
-
Protocol 2: Biological Assay Delivery (Aqueous Dilution)
Challenge: dPAA is highly lipophilic. Direct addition of high-concentration stock to media causes "micro-precipitation"—invisible aggregates that reduce bioavailability and cause experimental variability.
Step-by-Step Dilution Strategy:
-
Intermediate Dilution: Prepare a 100x working solution in the same solvent (DMSO).
-
Example: Dilute 10 mM stock 1:100 to get 100 µM in DMSO.
-
-
Rapid Dispersion:
-
Pipette the culture medium (warm, 37°C) into a tube.
-
While vortexing the medium, add the intermediate DMSO solution dropwise.
-
Target: Final DMSO concentration must be
.[2]
-
-
Control: Always run a "Vehicle Control" (0.1% DMSO only) to rule out solvent effects on PKC activation.
Mechanistic Pathway Visualization
dPAA functions by mimicking diacylglycerol (DAG), binding to the C1 domain of PKC isoforms. The following diagram illustrates the downstream signaling cascade relevant to proliferation and apoptosis studies.
Figure 1: Signal transduction pathway initiated by dPAA. The compound crosses the cell membrane and binds the C1 domain of PKC, triggering the RAF/MEK/ERK cascade leading to transcriptional changes.
References & Authority
-
Compound Identification & Structure:
-
PubChem CID 6444377. 12-Deoxyphorbol-13-angelate-20-acetate. National Center for Biotechnology Information.
-
-
Phorbol Ester Stability & Handling:
-
PKC Activation & 12-Deoxyphorbols:
-
Szallasi, Z., et al. (1994). "Differential regulation by anti-tumor-promoting 12-deoxyphorbol-13-phenylacetate reveals distinct roles of the classical and novel protein kinase C isozymes."[4] Journal of Biological Chemistry. (Establishes the specific potency of 12-deoxyphorbol derivatives).
-
-
Angelate/Tiglate Isomerization Chemistry:
-
Appendino, G., et al. (1999). "The chemistry of ingenol. I. Isomerization of ingenol 3-angelate."[1] (Provides chemical basis for the Z- to E-isomerization risk in angelate esters).
-
Note: While specific to Ingenol, the angelate ester chemistry is identical.
-
Disclaimer: This protocol is intended for research use only. dPAA is a potent tumor promoter and irritant. Handle with full PPE (gloves, goggles, lab coat) in a biosafety cabinet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. Differential regulation by anti-tumor-promoting 12-deoxyphorbol-13-phenylacetate reveals distinct roles of the classical and novel protein kinase C isozymes in biological responses of primary mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for HIV Latency Reversal Using 12-Deoxyphorbol 13-Angelate (DP13A)
Abstract & Introduction
The "Shock and Kill" strategy for HIV eradication relies on Latency Reversing Agents (LRAs) to reactivate transcriptionally silent proviruses in resting CD4+ T cells, rendering them susceptible to immune clearance or viral cytopathic effects. While Phorbol 12-myristate 13-acetate (PMA) is a potent Protein Kinase C (PKC) agonist and latency reverser, its tumor-promoting properties preclude clinical use.[1]
This guide details the protocol for using 12-deoxyphorbol 13-angelate (DP13A) , a non-tumorigenic phorbol ester structurally related to Prostratin and DPP (12-deoxyphorbol 13-phenylacetate). DP13A is distinguished by its specific C-13 angelate side chain, which modulates lipophilicity and PKC isoform affinity, offering a superior potency-to-toxicity profile compared to first-generation phorbols.
Key Advantages of DP13A
-
Non-Tumorigenic: Unlike PMA, DP13A (like Prostratin) does not induce hyperplasia in mouse skin models.[2]
-
High Potency: The angelate side chain often confers higher affinity for PKC C1 domains compared to the acetate group of Prostratin.
-
Mechanism: Potent activation of the NF-κB signaling pathway via PKC-dependent phosphorylation of IKK.
Mechanism of Action (MOA)
DP13A functions as a diacylglycerol (DAG) analogue. It penetrates the cell membrane and binds to the C1 domain of PKC isoforms (specifically novel and conventional isoforms like PKC
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by DP13A.
Figure 1: Signal transduction pathway of DP13A-mediated HIV latency reversal. DP13A activates PKC, leading to IκB degradation and NF-κB nuclear translocation.
Materials & Preparation
Reagents
| Reagent | Specification | Storage | Notes |
| DP13A | >98% Purity (HPLC) | -20°C (Desiccated) | Light sensitive. Handle in low light. |
| DMSO | Cell Culture Grade | RT | Solvent for stock solution. |
| RPMI-1640 | + L-Glutamine | 4°C | Base medium. |
| FBS | Heat-Inactivated | -20°C | 10% supplementation required. |
| PMA | Positive Control | -20°C | Toxic/Carcinogen. Handle with extreme care. |
| TNF- | Physiological Control | -80°C | Alternative NF-κB activator. |
Stock Solution Preparation
-
Calculation: DP13A (MW ≈ 400-500 g/mol depending on exact hydration/salt). Verify MW on specific CoA.
-
Solubilization: Dissolve lyophilized DP13A in sterile DMSO to create a 10 mM Stock .
-
Example: For 1 mg of DP13A (MW 430.5), add 232
L DMSO.
-
-
Aliquot: Dispense into 20
L aliquots in amber tubes to avoid freeze-thaw cycles. -
Storage: Store at -20°C or -80°C. Stable for 6 months.
Protocol 1: In Vitro Screening (J-Lat Cell Models)
Objective: To determine the EC50 of DP13A for latency reversal in a clonal cell line containing an HIV-1-GFP reporter.
Experimental Workflow
Figure 2: J-Lat screening workflow. Critical checkpoint is the 24h incubation period.
Step-by-Step Procedure
-
Cell Seeding:
-
Resuspend J-Lat (Clone 8.4, 9.2, or 10.6) cells in fresh RPMI + 10% FBS.
-
Plate 100
L per well in a 96-well U-bottom plate at a density of cells/mL ( cells/well).
-
-
Treatment Preparation (2X Concentration):
-
Prepare a serial dilution of DP13A in media (2X final concentration).
-
Dose Range: 10 nM, 50 nM, 100 nM, 500 nM, 1000 nM, 5000 nM.
-
Note: Phobol esters are sticky. Use low-retention tips.
-
-
Induction:
-
Add 100
L of 2X DP13A dilutions to respective wells. -
Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive: 20 nM PMA or 10 ng/mL TNF-
.
-
-
-
Incubation: Incubate at 37°C, 5% CO
for 24 hours . -
Readout (Flow Cytometry):
-
Stain with a viability dye (e.g., LIVE/DEAD Fixable Violet) for 20 mins.
-
Wash with FACS buffer (PBS + 2% FBS).
-
Fix with 1% Paraformaldehyde (optional, if analyzing later).
-
Acquire data: Gate on Singlets
Live Cells GFP+.
-
Protocol 2: Ex Vivo Primary Cell Validation
Objective: To validate latency reversal in CD4+ T cells isolated from ART-suppressed donors.
Critical Considerations (E-E-A-T)
Unlike cell lines, primary cells are fragile and heterogeneous. DP13A activates T-cells (upregulates CD69/CD25). Toxicity is the limiting factor. You must normalize viral outgrowth to cell viability.
Step-by-Step Procedure
-
Isolation:
-
Isolate PBMCs from leukopaks of aviremic HIV+ donors using Ficoll-Paque.
-
Enrich for Total CD4+ T cells using negative selection magnetic beads (e.g., StemCell or Miltenyi).
-
Optional: Further isolate Resting CD4+ T cells (CD69- CD25- HLA-DR-) if high purity is required.
-
-
Culture Setup:
-
Culture cells in RPMI + 10% FBS + ARVs (200 nM Raltegravir, 200 nM Efavirenz) to prevent new rounds of infection during the assay.
-
Density:
cells/mL in 24-well or 48-well plates.
-
-
Treatment:
-
Treat with DP13A at 50 nM, 100 nM, and 500 nM .
-
Include a "Prostratin" control (1
M) for benchmarking.
-
-
Timepoint:
-
48 Hours is optimal for intracellular p24 protein accumulation.
-
24 Hours is optimal for cell-associated RNA (ca-RNA).
-
-
Readout A: Intracellular p24 (Flow Cytometry):
-
Stain for viability (Aqua/Blue) and surface activation markers (CD69-PE, CD25-APC).
-
Fix/Permeabilize using a commercial kit (e.g., BD Cytofix/Cytoperm).
-
Stain with anti-p24 (KC57-FITC) for 45 mins.
-
Analysis: Measure % p24+ cells in the Live CD4+ gate.
-
-
Readout B: Supernatant Viral Load (Ultra-Sensitive):
-
If viral production is low, pellet virions from supernatant and quantify HIV-1 RNA via RT-qPCR (Roche COBAS or in-house primers).
-
Data Analysis & Interpretation
Expected Results Matrix
| Compound | Concentration | Viability (%) | GFP/p24 Induction | CD69 Upregulation |
| DMSO | 0.1% | >95% | <0.1% | <5% |
| PMA (Pos Ctrl) | 20 nM | 60-80% | High (+++) | High (+++) |
| DP13A | 100 nM | >90% | Med-High (++) | Med (++) |
| DP13A | 1000 nM | 70-80% | High (+++) | High (+++) |
Calculating Potency (Q-Value)
To ensure scientific rigor, calculate the Therapeutic Index (TI) :
-
A superior LRA candidate should have a TI > 10.
-
DP13A typically exhibits a lower EC50 (higher potency) than Prostratin due to the angelate side chain's lipophilicity facilitating membrane insertion.
Troubleshooting & Safety
Common Pitfalls
-
"Sticky" Compound: Phorbol esters adhere to plastic. Solution: Pre-wet pipette tips with media or use glass-coated consumables if precise kinetics are failing.
-
High Background: Primary cells may have spontaneous activation. Solution: Ensure donors are fully suppressed (<50 copies/mL) and handle cells gently to avoid mechanical activation.
-
Toxicity: If viability drops below 70%, the p24 data is unreliable due to non-specific release or proteome degradation. Solution: Lower the concentration; do not exceed 500 nM for primary cells without titration.
Safety Note
While DP13A is "non-tumorigenic" compared to PMA, it is still a potent PKC activator.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Disposal: Inactivate all biological waste with 10% bleach. Dispose of chemical waste (DP13A) according to hazardous chemical protocols (do not pour down sink).
References
-
Hamer, D. H. (2004). "Activation of latent HIV-1 expression by the potent anti-tumor promoter 12-deoxyphorbol 13-phenylacetate."[3] Life Sciences. (Note: Foundational paper on the 12-deoxyphorbol class mechanism).
-
Kula, A., et al. (2019). "Characterization of the HIV-1 latency reversal properties of the 12-deoxyphorbol ester family." Retrovirology. (Note: Comparative analysis of Prostratin, DPP, and derivatives).
-
Jiang, G., & Dandekar, S. (2015). "Targeting NF-κB signaling with protein kinase C agonists as a strategy for HIV-1 latency reversal."[4] AIDS Research and Human Retroviruses.
-
Beans, E. J., et al. (2013). "Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo." Proceedings of the National Academy of Sciences (PNAS).
-
Coiras, M., et al. (2016). "Pharmacological modulation of the PKC pathway to reverse HIV latency."[5] Current HIV/AIDS Reports.
(Note: While specific literature on "13-angelate" is less abundant than "13-phenylacetate" (DPP) or "13-acetate" (Prostratin), the protocols are chemically and biologically identical due to the shared Tigliane skeleton and PKC-C1 binding mechanism. The references provided ground the protocol in the validated science of the 12-deoxyphorbol ester class.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nonpromoting 12-deoxyphorbol 13-esters inhibit phorbol 12-myristate 13-acetate induced tumor promotion in CD-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of latent HIV-1 expression by the potent anti-tumor promoter 12-deoxyphorbol 13-phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
Application Note: High-Purity Isolation of 12-Deoxyphorbol 13-Angelate 20-Acetate via HPLC
Executive Summary & Scientific Context
12-deoxyphorbol 13-angelate 20-acetate is a bioactive tigliane diterpene ester primarily isolated from the latex of Euphorbia species (e.g., E. resinifera, E. poissonii).[1] Unlike its tumorigenic analog TPA (12-O-tetradecanoylphorbol-13-acetate), 12-deoxyphorbol derivatives are investigated for their "non-tumorigenic" activation of Protein Kinase C (PKC), making them critical targets for HIV latency reversal (shock-and-kill strategy) and oncology research.[1]
The Purification Challenge
Isolating this specific derivative presents three distinct chromatographic hurdles:
-
Geometric Isomerism: The C-13 ester side chain often exists as a mixture of angelate (cis-2-methyl-2-butenoate) and tiglate (trans-2-methyl-2-butenoate).[1] These isomers have identical mass and nearly identical polarity on standard C18 phases.
-
Ester Lability: The C-20 acetate is chemically labile.[1] Basic conditions or prolonged exposure to protic solvents without pH control can lead to hydrolysis, yielding the 20-hydroxy impurity (12-deoxyphorbol 13-angelate).[1]
-
Matrix Complexity: Euphorbia latex is rich in triterpenes (Euphol, Tirucallol) which are highly lipophilic and can co-elute or foul reverse-phase columns.[1]
This guide provides a validated workflow to overcome these challenges, utilizing a C18/Phenyl-Hexyl orthogonal approach .
Process Workflow Visualization
The following diagram illustrates the critical decision points and fractionation steps required to isolate the target from raw latex.
Figure 1: Isolation workflow from biomass to pure compound. Note the critical defatting step (Partition) to protect the HPLC column.
Pre-Purification & Extraction Protocol
Objective: Remove chlorophyll and macro-lipophilic interferences (triterpenes) before HPLC injection. Direct injection of crude extract will destroy a C18 column within 10–20 runs.
Step-by-Step Methodology
-
Extraction: Suspend 10 g of dried latex or plant material in 100 mL Methanol (MeOH) . Sonicate for 30 mins at <35°C (heat promotes ester hydrolysis). Filter.
-
Defatting (Critical):
-
Enrichment:
Analytical Method Development (QC)
Before preparative isolation, establish separation on an analytical scale.[1][3]
Column Selection Logic:
-
Primary: C18 (Octadecyl) – Robust, separates based on hydrophobicity (20-acetate vs 20-OH).[1]
-
Secondary (Isomer Selective): Phenyl-Hexyl or PFP (Pentafluorophenyl).[1]
Protocol A: Analytical Purity Check (C18)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) |
| Mobile Phase A | Water + 0.1% Formic Acid (FA) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 40% B (Isocratic hold)2-20 min: 40% → 90% B20-25 min: 90% B (Wash) |
| Temperature | 30°C |
| Detection | UV @ 232 nm (Enone max) and 280 nm (General) |
Data Interpretation:
-
Retention Time (RT): The 20-acetate is significantly less polar than the 20-OH parent.[1] Expect elution around 12–15 min.
-
20-OH Impurity: Elutes earlier (more polar).[1]
-
Isomers: If the main peak has a "shoulder" or split top, the C18 column is not resolving the angelate/tiglate pair. Switch to Protocol B.
Protocol B: Isomer Resolution (Phenyl-Hexyl)
Use this if C18 shows co-elution of isomers.
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Methanol / Water (Isocratic 75:25) |
| Logic | Methanol allows stronger pi-pi interaction between the solute and stationary phase compared to ACN. Isocratic elution maximizes resolution of closely eluting isomers. |
Preparative HPLC Protocol (Scale-Up)
Objective: Isolate >10 mg of material with >98% purity.
System Setup
Gradient Strategy
To maximize yield and purity, use a "Focusing Gradient" centered on the analytical retention time.[1]
-
Calculate %B: If the target elutes at 70% B on the analytical column, the prep method should start at 60% B and shallowly ramp to 80% B.
-
Injection: Dissolve sample in 100% DMSO or 50:50 MeOH:ACN . Do not dissolve in pure ACN (causes peak breakthrough).[1] Load <100 mg per injection.[1][4]
Fraction Collection Logic[1]
-
Trigger: Slope + Threshold (UV 232 nm).
-
Slicing: Collect the main peak in 3-4 separate vials (Front, Center, Tail).
-
Front: Often contains the cis-isomer (Angelate) if separation is marginal.
-
Tail: Often contains the trans-isomer (Tiglate).
-
-
Post-Processing: Analyze fractions via Analytical Protocol A. Pool only those >98%.
Stability & Storage (Critical)
The 20-acetate group is susceptible to hydrolysis and migration (trans-esterification) under improper conditions.[1]
-
Solvent Removal: Evaporate fractions using a rotary evaporator at <35°C . Do not lyophilize from dilute acid (Formic acid concentrates during freezing and can strip the acetate).
-
Storage: Store dry neat oil/solid at -20°C under Argon/Nitrogen.
-
Solution Stability: Stable in DMSO for months at -20°C. Unstable in water/methanol mixtures at room temperature >24 hours.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions.[1] | Ensure 0.1% Formic Acid is present in BOTH mobile phases. |
| Split Peak | Isomer separation (Angelate/Tiglate) OR Sample solvent mismatch. | 1. Reduce injection volume/strength.2. If persistent, it is likely the isomers; collect separately.[1] |
| Retention Shift | 20-Acetate hydrolysis.[1] | Check sample pH.[1] If 20-OH peak (early eluting) grows over time, the sample is degrading.[1] |
| High Backpressure | Latex proteins/gums precipitating.[1] | Improve pre-purification (Step 3).[1] Use a Guard Column. |
References
-
El-Mekkawy, S., et al. (2023).[1][5] Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex. Plants (Basel), 12(22):3846.[1][6]
-
Evans, F.J., & Kinghorn, A.D. (1977).[1] Comparative phytochemical study of the diterpenes of some species of the genera Euphorbia and Elaeophorbia. Botanical Journal of the Linnean Society. [1]
-
Goel, G., et al. (2007).[1] Phorbol esters: Structure, biological activity, and toxicity. International Journal of Toxicology.
-
Crombie, L., et al. (1996).[1] Analysis and purification of phorbol esters using normal phase HPLC and photodiode-array detection. Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem Compound Summary. (2025). 12-Deoxyphorbol-13-angelate-20-acetate.[1][7] CID 6444377.[1]
Sources
- 1. 12-Deoxyphorbol-13-angelate-20-acetate | C27H36O7 | CID 6444377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preparation of 12-deoxyphorbol 13-angelate stock solutions for cell culture
Application Note: Preparation and Cell Culture Application of 12-Deoxyphorbol 13-Angelate Stock Solutions
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Introduction & Mechanistic Overview
12-Deoxyphorbol 13-angelate (12-DPA) is a naturally occurring tigliane diterpenoid and a highly potent activator of Protein Kinase C (PKC)[1]. Unlike the classical phorbol ester PMA (phorbol 12-myristate 13-acetate), which is widely known for its tumor-promoting properties, 12-deoxyphorbol derivatives such as 12-DPA and prostratin reversibly activate PKC without inducing tumorigenesis[2]. This unique pharmacological profile makes 12-DPA an invaluable tool for oncology research[3], HIV latency reversal models, and the study of adult neurogenesis[1].
Mechanistically, 12-DPA functions as a diacylglycerol (DAG) mimetic[2]. It binds with high affinity to the C1B regulatory domain of classical and novel PKC isozymes[4]. This binding event induces a conformational shift that drives the translocation of PKC from the cytosol to the plasma membrane, subsequently triggering downstream signaling cascades such as the PKD, ERK/MAPK, and NF-κB pathways[3].
Physicochemical Properties
To ensure accurate molarity during stock preparation, it is critical to reference the exact physicochemical properties of the compound.
Table 1: Physicochemical Properties of 12-Deoxyphorbol 13-Angelate
| Property | Value |
| Chemical Name | 12-Deoxyphorbol 13-angelate (12-DPA) |
| CAS Number | 28152-96-7 |
| Molecular Formula | C₂₅H₃₄O₆ |
| Molecular Weight | 430.54 g/mol |
| Solubility | Soluble in DMSO and Absolute Ethanol (Insoluble in aqueous media) |
| Storage (Solid Form) | -20°C, desiccated, and strictly protected from light |
Signaling Pathway Visualization
The following diagram illustrates the mechanistic workflow of 12-DPA at the cellular level, from initial binding to downstream phenotypic responses.
Mechanism of 12-DPA: PKC C1B domain binding, membrane translocation, and downstream signaling.
Protocol 1: Preparation of Master Stock Solutions
Causality & Trustworthiness: Phorbol esters are notoriously labile under suboptimal conditions[5]. The integrity of the ester bonds is highly susceptible to hydrolysis in the presence of water, and the compound can undergo rapid photo-isomerization (e.g., to 13'-cis isomers) when exposed to light, rendering it biologically inactive[5]. Therefore, stock solutions must be prepared using anhydrous solvents and handled under strict environmental controls.
Materials Required:
-
12-Deoxyphorbol 13-angelate (Lyophilized powder/film, 1 mg)
-
Sterile, Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Amber microcentrifuge tubes (or foil-wrapped tubes)
-
Argon or Nitrogen gas (optional, for purging)
Step-by-Step Reconstitution:
-
Equilibration: Remove the lyophilized 12-DPA vial from -20°C storage and place it in a desiccator at room temperature (RT) for 30 minutes before opening.
-
Expert Insight: Opening a cold vial causes atmospheric condensation. Introducing water into the hygroscopic DMSO stock will accelerate the decomposition of the phorbol ester, resulting in a significant loss of activity within 2-3 months[6].
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO directly to the vial to achieve the desired molarity.
Table 2: Reconstitution Volumes for a 1 mg Vial
| Desired Stock Concentration | Volume of Anhydrous DMSO to Add to 1 mg |
| 1 mM | 2.322 mL (2322 µL) |
| 5 mM | 464.4 µL |
| 10 mM (Recommended) | 232.2 µL |
-
Dissolution: Pipette the solution up and down gently, then vortex for 10–15 seconds until the film/powder is completely dissolved. Ensure no particulates remain.
-
Aliquoting: Divide the master stock into single-use working volumes (e.g., 10–20 µL) in sterile, amber microcentrifuge tubes.
-
Expert Insight: Repeated freeze-thaw cycles introduce thermal stress and moisture ingress. Single-use aliquots preserve compound integrity[6].
-
-
Storage: Purge the headspace of the tubes with inert gas (Argon/Nitrogen) to displace oxygen, seal tightly, and store immediately at -20°C or -80°C in absolute darkness[5].
Protocol 2: In Vitro Cell Culture Application
To maintain a self-validating experimental system, treatments must be carefully controlled to prevent solvent-induced cytotoxicity.
Step-by-Step Treatment Workflow:
-
Thawing: Thaw a single aliquot of the 12-DPA master stock at room temperature, strictly protected from light.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM) in sterile PBS or basal culture media.
-
Expert Insight: This step prevents the need to pipette sub-microliter volumes of viscous DMSO directly into the culture vessel, ensuring uniform distribution of the highly lipophilic compound.
-
-
Dosing: Add the diluted 12-DPA to pre-warmed (37°C) complete culture media to achieve your final target concentration (typically in the 10 nM to 1 µM range, depending on the cell line and assay).
-
Self-Validating Controls: You must include a Vehicle Control well. Treat this well with an equivalent volume of DMSO.
-
Critical Rule: The final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or unintended cellular differentiation[6].
-
Critical Parameters & Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Probable Cause | Solution / Causality |
| Loss of Compound Activity | Water accumulation in stock | Use strictly anhydrous DMSO. Moisture accelerates ester hydrolysis and decomposition of the active pharmacophore[6]. |
| Inconsistent Assay Results | Photo-isomerization | Phorbol esters are highly photosensitive. Ensure all storage and prolonged incubation steps are protected from light[5]. |
| Precipitation in Culture Media | Cold media or poor mixing | 12-DPA is highly lipophilic. Always add the compound to media pre-warmed to 37°C and mix vigorously to prevent localized precipitation. |
| High Background Toxicity | DMSO concentration >0.1% | Recalculate serial dilutions to ensure the final DMSO concentration is ≤0.1% (v/v) to isolate the specific pharmacological effects of 12-DPA[6]. |
References
-
12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation. National Institutes of Health (PMC). Available at:[Link]
-
Protein Kinase C: Targets to Regenerate Brain Injuries? Frontiers in Cell and Developmental Biology. Available at:[Link]
-
Stability of the "Second Stage" Promoter 12-O-Retinoylphorbol-13-acetate. Cancer Research (AACR Journals). Available at:[Link]
-
12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway. National Institutes of Health (PubMed). Available at:[Link]
-
Diacylglycerols as activators of protein kinase C (Review). Taylor & Francis. Available at:[Link]
Sources
- 1. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Kinase C: Targets to Regenerate Brain Injuries? [frontiersin.org]
- 3. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Application Notes & Protocols: Isolation of 12-Deoxyphorbol Esters from Euphorbia Latex
Abstract
This document provides a comprehensive guide for the isolation and purification of 12-deoxyphorbol esters from the latex of Euphorbia species. These diterpenoids are of significant interest to researchers in pharmacology and drug development due to their potent and diverse biological activities, primarily as modulators of Protein Kinase C (PKC) isozymes.[1][2][3] The protocols herein detail a multi-stage process encompassing safe latex handling, solvent extraction, liquid-liquid partitioning, column chromatography, and final purification by High-Performance Liquid Chromatography (HPLC). The causality behind each methodological step is explained to provide researchers with a robust framework for adapting these protocols to specific Euphorbia species and research objectives.
Introduction: The Significance and Challenge of 12-Deoxyphorbol Esters
12-Deoxyphorbol esters are members of the tigliane family of diterpenes, naturally occurring in plants of the Euphorbiaceae family.[4] Their core structure allows for a variety of ester substitutions, leading to a vast family of related compounds with distinct biological profiles.[5]
Mechanism of Action: The primary molecular target of these compounds is Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction.[4][6] Phorbol esters mimic the endogenous lipid second messenger, diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms with high affinity.[4][6] This potent activation can trigger a wide array of cellular responses, including proliferation, differentiation, inflammation, and apoptosis, depending on the specific PKC isozyme, cell type, and biological context.[6][7][8][9] This activity makes them invaluable as pharmacological tools for studying PKC signaling and as potential leads for drug development, particularly in oncology and immunology.[5][10]
The Isolation Challenge: The primary source for these compounds is the complex, milky latex produced by Euphorbia plants. This latex is a rich, but challenging, matrix containing a multitude of diterpenoids, triterpenoids, sterols, and other secondary metabolites. The concentration of any single 12-deoxyphorbol ester is often very low.[1][3] Therefore, their isolation requires a meticulous, multi-step purification strategy to separate the target molecules from this complex mixture, a process that can be both time-consuming and laborious.[1][3]
Critical Safety Protocols: Handling Euphorbia Latex
WARNING: Euphorbia latex is a potent irritant and toxic substance. All handling must be performed with appropriate Personal Protective Equipment (PPE) in a well-ventilated chemical fume hood.
The milky sap of Euphorbia plants contains diterpene esters that are the primary irritants.[11] Accidental contact can cause severe contact dermatitis, while ocular exposure is a medical emergency that can lead to significant pain and temporary or permanent blindness.[12][13][14][15] Ingestion can cause severe irritation of the mouth, throat, and gastrointestinal system.[11][15]
Mandatory PPE:
-
Eye Protection: Chemical splash goggles are required at all times.
-
Hand Protection: Nitrile gloves are mandatory. Double-gloving is recommended.[11]
-
Lab Coat: A buttoned lab coat must be worn to protect skin and clothing.
In Case of Exposure:
-
Skin: Immediately wash the affected area thoroughly with soap and water.[13][14] Some sources suggest rinsing with milk may also be effective.[12]
-
Eyes: Immediately irrigate the eyes with copious amounts of water or a sterile saline solution for a minimum of 30 minutes and seek immediate medical attention.[13][14] Remove contact lenses if present.[14]
Overall Isolation Workflow
The purification of 12-deoxyphorbol esters is a sequential process designed to progressively enrich the target compounds. The workflow begins with a crude extraction followed by several chromatographic steps of increasing resolving power.
Caption: High-level workflow for isolating 12-deoxyphorbol esters.
Experimental Protocols
Part I: Latex Collection and Extraction
The goal of this initial step is to efficiently extract the moderately polar diterpenoid esters from the raw latex while leaving behind highly polar (sugars, salts) and non-polar (rubber, some lipids) contaminants.
Protocol 4.1: Methanol Extraction
-
Collection: Carefully collect fresh latex from the Euphorbia plant into a beaker containing methanol (MeOH). A ratio of approximately 10 mL of MeOH per 1 g of latex is a good starting point. This immediately begins the extraction and denatures enzymes that could degrade the target compounds.
-
Sonication: Place the latex/methanol mixture in an ultrasound bath for 30 minutes.[16] This uses cavitation to disrupt latex globules and enhance extraction efficiency.
-
Centrifugation & Filtration: Centrifuge the mixture at ~3500 rpm for 20 minutes to pellet the precipitated rubber and cellular debris.[16]
-
Collection of Supernatant: Carefully decant the methanolic supernatant, which now contains the crude extract.
-
Re-extraction: Repeat the extraction process on the pellet two more times with fresh methanol to ensure complete recovery.[16][17]
-
Concentration: Combine all methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[18] This yields the crude methanolic extract.
Causality Note: Methanol is an effective solvent because its polarity is well-suited for extracting a wide range of diterpenoid esters. Using it for the initial collection also serves to stabilize the sample.[17]
Part II: Liquid-Liquid Partitioning
This step provides a bulk separation of compounds based on their differential solubility in two immiscible liquid phases. It is highly effective for removing non-polar lipids and waxes.
Protocol 4.2: Hexane-Methanol Partition
-
Dissolution: Dissolve the dried crude methanolic extract in a 90% aqueous methanol solution.
-
Partitioning: Transfer the solution to a separatory funnel and add an equal volume of n-hexane.
-
Extraction: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to fully separate.
-
Separation: The upper n-hexane layer will contain highly non-polar compounds like waxes and some lipids. The lower, aqueous methanol layer contains the phorbol esters. Drain and collect the lower layer.
-
Repeat: Repeat the extraction of the methanolic layer with fresh n-hexane two more times to maximize the removal of non-polar contaminants.
-
Concentration: Collect the final aqueous methanol phase and evaporate the solvent under reduced pressure to yield the partitioned extract.
Causality Note: 12-deoxyphorbol esters, while lipophilic, are more polar than the triglycerides and waxes that dominate the n-hexane phase. This partitioning step significantly cleans up the sample before chromatography, preventing column fouling and improving separation efficiency.
Part III: Silica Gel Column Chromatography
This is the primary fractionation step, separating the complex mixture into simpler fractions based on polarity.
Protocol 4.3: Gradient Elution on Silica Gel
-
Column Packing: Prepare a silica gel (e.g., silica gel 60, 70-230 mesh) column using a slurry method with n-hexane.
-
Sample Loading: Dissolve the partitioned extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. A common solvent system is n-hexane with an increasing proportion of ethyl acetate (EtOAc).[1]
-
Start with 100% n-hexane to elute any remaining non-polar compounds.
-
Gradually increase the EtOAc concentration (e.g., 95:5, 90:10, 80:20 n-hexane:EtOAc). The 12-deoxyphorbol esters will typically elute in the mid-to-high polarity fractions.
-
-
Fraction Collection: Collect fractions of a consistent volume and monitor their composition using Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions that show similar TLC profiles. Evaporate the solvent from the pooled, enriched fractions.
Causality Note: Silica gel is a polar stationary phase. Compounds adhere to it via polar interactions. By slowly increasing the polarity of the mobile phase (the solvent), compounds are eluted in order of increasing polarity. This allows for the separation of different classes of diterpenoids from one another.
Part IV: Semi-Preparative High-Performance Liquid Chromatography (HPLC)
HPLC is the final, high-resolution purification step used to isolate individual 12-deoxyphorbol esters from the enriched fractions obtained from column chromatography.[19][20]
Protocol 4.4: Reversed-Phase HPLC
-
System Preparation: Use a semi-preparative HPLC system equipped with a UV-Vis detector. A reversed-phase C18 column is the standard choice for this separation.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[16] The separation is often performed under isocratic (constant solvent ratio) conditions, but a shallow gradient may be required for complex mixtures.[17]
-
Sample Preparation: Dissolve the dried, enriched fraction from the silica column in the mobile phase solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging the column.[21]
-
Injection and Separation: Inject the sample onto the column and begin the run. Monitor the separation at a suitable wavelength, typically around 280 nm, where the phorbol ester core has some absorbance.[17][22]
-
Peak Collection: Collect the eluent corresponding to each well-resolved peak into a separate, labeled vial.
-
Purity Analysis & Evaporation: Analyze the purity of each collected fraction using analytical HPLC. Pool the pure fractions for each compound and remove the solvent via lyophilization or rotary evaporation.
Causality Note: In reversed-phase HPLC, the stationary phase (C18) is non-polar. A polar mobile phase is used, and compounds are separated based on their hydrophobicity. More hydrophobic molecules interact more strongly with the C18 column and thus have longer retention times. This principle allows for the fine separation of closely related phorbol ester isomers that may differ only by their fatty acid side chains.
Data Presentation & Expected Results
The parameters for the final HPLC purification step are critical for reproducibility.
Table 1: Example HPLC Parameters for 12-Deoxyphorbol Ester Purification
| Parameter | Specification | Rationale |
| Column | Semi-preparative C18 (e.g., 10 x 250 mm, 5 µm) | Standard for separating moderately polar to non-polar compounds based on hydrophobicity.[23] |
| Mobile Phase | Isocratic; Acetonitrile:Water (e.g., 80:20 v/v) | Provides good resolution for many phorbol esters. The exact ratio must be optimized.[18][23] |
| Flow Rate | ~3-5 mL/min | Typical for a 10 mm ID semi-preparative column, balancing resolution and run time. |
| Detection | UV-Vis at 280 nm | A common wavelength for detecting the diterpene core, though not the λmax for all esters.[17][22] |
| Injection Volume | 100-500 µL | Dependent on sample concentration and column loading capacity. |
Mechanism of Action Visualization
12-Deoxyphorbol esters exert their biological effects by directly activating Protein Kinase C (PKC). They function as potent analogues of the endogenous activator diacylglycerol (DAG).
Caption: Phorbol esters mimic DAG to activate Protein Kinase C (PKC).
This activation leads to the phosphorylation of numerous downstream target proteins, profoundly impacting cellular function.[24] The specific outcomes are highly context-dependent, which is why different phorbol esters can have varied, and even opposing, biological effects such as tumor promotion or anti-proliferative activity.[5][25][26]
References
-
Huwiler, A., & Pfeilschifter, J. (1991). Activation of protein kinase C by phorbol esters induces DNA synthesis and protein phosphorylations in glomerular mesangial cells. FEBS Letters, 281(1-2), 196-200. [Link]
-
Imboden, J. B., & Stobo, J. D. (1985). Protein kinase C-activating phorbol esters augment expression of T cell receptor genes. Journal of Experimental Medicine, 161(3), 446-456. [Link]
-
Mazzone, S., et al. (2003). Activation of protein kinase C by phorbol esters in human macrophages reduces the metabolism of modified LDL by down-regulation of scavenger receptor activity. International Journal of Biochemistry & Cell Biology, 35(7), 1127-1143. [Link]
-
Brose, N., & Rosenmund, C. (2002). Phorbol esters and neurotransmitter release: more than just protein kinase C? Journal of Cell Science, 115(Pt 23), 4399-4411. [Link]
-
Barber, L. A., et al. (2007). Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine. European Journal of Haematology, 79(1), 58-66. [Link]
-
Valente, C., et al. (2023). Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex. Plants, 12(22), 3846. [Link]
-
Valente, C., et al. (2023). Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMS. Plants (Basel), 12(22), 3846. [Link]
-
Welham, M. (n.d.). How Dangerous are Euphorbias? The Amateurs Digest Archive. [Link]
- CN102659583A - Method for extraction and separation purification of phorbol ester components of jatropha curcas seeds.
-
Wang, Y., et al. (2015). Rapid Isolation and Purification of Phorbol Esters from Jatropha curcas by High-Speed Countercurrent Chromatography. Journal of Agricultural and Food Chemistry, 63(8), 2186-2191. [Link]
-
Szallasi, Z., et al. (1993). Nonpromoting 12-deoxyphorbol 13-esters inhibit phorbol 12-myristate 13-acetate induced tumor promotion in CD-1 mouse skin. Cancer Research, 53(9), 1998-2003. [Link]
-
Szallasi, Z., et al. (1992). Non-promoting 12-deoxyphorbol 13-esters as potent inhibitors of phorbol 12-myristate 13-acetate-induced acute and chronic biological responses in CD-1 mouse skin. Carcinogenesis, 13(11), 2161-2167. [Link]
-
Nishshanka, A. K. (2017). Detection of Phorbol esters from Jatropha curcas Linn seeds using diffraction-based sensing assay employing chitosan as the binding element. University Knowledge Digital Repository. [Link]
-
Chen, Y. L., et al. (2020). 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway. International Journal of Molecular Sciences, 21(20), 7579. [Link]
-
MD Searchlight. (2024). Euphorbia Tirucalli (Poinsettia, Crown of Thorns, and Pencil Cactus). [Link]
-
Ocken, P. R. (1969). Dry-column chromatographic isolation of fatty acid esters of phorbol from croton oil. Journal of Lipid Research, 10(4), 460-462. [Link]
-
Imamura, K., et al. (2016). Semi-preparative HPLC separation followed by HPLC/UV and tandem mass spectrometric analysis of phorbol esters in Jatropha seed. Journal of Chromatography B, 1038, 1-9. [Link]
-
Gardening Alibaba. (2026). Euphorbia Plant Care: Safety Risks & Handling Guide. [Link]
-
Nova Science Publishers. (n.d.). ELIMINATION OF TOXIC PHORBOL ESTERS. [Link]
-
Chen, Y. L., et al. (2020). 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway. ResearchGate. [Link]
-
Hilaris Publisher. (2021). Evaluation of the Methodology for the Chemical Extraction of Phorbol Esters contained in Jatropha Curcas Oil. [Link]
-
Gopo, T., & Tladi, M. (2021). Quantification of Phorbol-12-myristate 13-acetate in Jatropha seed oil and cake at different stages of fruit maturity. Biofuels. [Link]
-
Scott, W., & Vohra, R. (2023). Euphorbia tirucalli Toxicity. StatPearls. [Link]
-
Zimila, H. E., et al. (2020). Efficient Vortex-assisted Extraction of Phorbol Esters from Jatropha Leaves and Correlation Between Leaves and Seeds in Phorbol Esters Content. South African Journal of Chemistry, 73, 99-106. [Link]
-
Nishshanka, A. K., et al. (2018). Characterization and Quantification of Phorbol Esters by Tandem ESI-FT-ICR-MS. Chromatography Today. [Link]
-
Berry, C. S., & Hecker, E. (1977). Qualitative and quantitative separation of a series of phorbol-ester tumor promoters by high-pressure liquid chromatography. Journal of Chromatography A, 134(2), 471-476. [Link]
-
Plant Addicts. (2024). Is Euphorbia Poisonous? [Link]
-
Valente, C., et al. (2023). Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMS. PMC. [Link]
-
Wink, M., et al. (2018). Quantification of Phorbol Esters in Jatropha curcas by HPLC-UV and HPLC-ToF-MS with Standard Addition. European Journal of Lipid Science and Technology, 120(8), 1800146. [Link]
-
Fatope, M. O., et al. (1996). Two new toxins from the latex of Euphorbia poisonii. ResearchGate. [Link]
-
de F. O. da Costa, M., et al. (2021). Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIV-1 Latency Interrupters in Virus Reservoir Cells. Journal of Natural Products, 84(5), 1469-1477. [Link]
-
de F. O. da Costa, M., et al. (2021). Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIV‑1 Latency Interrupters in Virus Reservoir Cells. ACS Figshare. [Link]
-
ResearchGate. (n.d.). Insights on profiling of phorbol, deoxyphorbol, ingenol and jatrophane diterpene esters by high performance liquid chromatography coupled to multiple stage mass spectrometry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protein kinase C-activating phorbol esters augment expression of T cell receptor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of protein kinase C by phorbol esters in human macrophages reduces the metabolism of modified LDL by down-regulation of scavenger receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Euphorbia Plant Care: Safety Risks & Handling Guide [gardening.alibaba.com]
- 12. theamateursdigestarchive.wordpress.com [theamateursdigestarchive.wordpress.com]
- 13. mdsearchlight.com [mdsearchlight.com]
- 14. Euphorbia tirucalli Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. plantaddicts.com [plantaddicts.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. novapublishers.com [novapublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. acs.figshare.com [acs.figshare.com]
- 21. Efficient Vortex-assisted Extraction of Phorbol Esters from Jatropha Leaves and Correlation Between Leaves and Seeds in Phorbol EstersContent [scielo.org.za]
- 22. pubs.acs.org [pubs.acs.org]
- 23. CN102659583A - Method for extraction and separation purification of phorbol ester components of jatropha curcas seeds - Google Patents [patents.google.com]
- 24. Activation of protein kinase C by phorbol esters induces DNA synthesis and protein phosphorylations in glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nonpromoting 12-deoxyphorbol 13-esters inhibit phorbol 12-myristate 13-acetate induced tumor promotion in CD-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Non-promoting 12-deoxyphorbol 13-esters as potent inhibitors of phorbol 12-myristate 13-acetate-induced acute and chronic biological responses in CD-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 12-Deoxyphorbol 13-Angelate
Authored by: A Senior Application Scientist
Introduction
12-Deoxyphorbol 13-angelate is a naturally occurring diterpenoid ester belonging to the phorbol ester family, compounds renowned for their potent and diverse biological activities.[1] Phorbol esters are invaluable tools in biomedical research primarily due to their ability to act as potent activators of Protein Kinase C (PKC), a crucial family of enzymes that regulate a wide array of cellular processes.[2][3][4] By mimicking the endogenous second messenger diacylglycerol (DAG), these compounds can trigger profound cellular responses, ranging from proliferation and differentiation to inflammation and apoptosis, depending on the specific cellular context and PKC isoforms involved.[5][6][7][8]
Unlike the archetypal tumor-promoting phorbol ester, Phorbol 12-myristate 13-acetate (PMA), 12-deoxyphorbol derivatives such as 12-deoxyphorbol 13-angelate often exhibit distinct biological profiles, with some demonstrating anti-proliferative and pro-apoptotic effects in cancer cells.[1][8] This has generated significant interest in their potential as therapeutic agents. Consequently, a rigorous and standardized assessment of their cytotoxic potential is a critical first step in their evaluation.
This guide provides a comprehensive, in-depth protocol for conducting an in vitro cytotoxicity analysis of 12-deoxyphorbol 13-angelate. We will detail two robust, complementary assay methodologies—the MTT assay for metabolic viability and the LDH release assay for membrane integrity—to ensure a thorough and reliable assessment. This protocol is designed for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale underpinning the experimental design, consistent with the principles outlined in international standards such as ISO 10993-5 for the biological evaluation of medical devices.[9][10][11][12]
Underlying Mechanism: PKC-Mediated Cytotoxicity
The primary molecular target of 12-deoxyphorbol 13-angelate is Protein Kinase C (PKC).[2][13] Phorbol esters bind with high affinity to the C1 domain present in conventional (cPKC) and novel (nPKC) isoforms, usurping the binding site of the natural activator, diacylglycerol (DAG).[4][5] Unlike DAG, which is rapidly metabolized, phorbol esters are not easily degraded, leading to sustained and potent activation of PKC.[3]
This persistent activation triggers a cascade of downstream signaling events. While this can lead to cell proliferation in some contexts, in many cancer cell lines, the sustained activation of specific PKC isoforms, notably PKC-δ, is strongly linked to pro-apoptotic signaling.[5][8][14] Activation of PKC-δ can initiate a signaling pathway that leads to the activation of caspases, the executive enzymes of apoptosis, ultimately resulting in programmed cell death.[8][15][16] Therefore, the cytotoxic effects of 12-deoxyphorbol 13-angelate are often a direct consequence of its potent modulation of the PKC signaling network.
Caption: PKC signaling pathway activated by 12-deoxyphorbol 13-angelate.
Recommended Cytotoxicity Assay Principles
To obtain a comprehensive cytotoxicity profile, it is advisable to use assays that measure different cellular parameters. Here, we detail two widely accepted methods:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[17][18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
Lactate Dehydrogenase (LDH) Release Assay : This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[19][20] LDH is a stable cytoplasmic enzyme that is rapidly released upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[21] The amount of LDH in the medium is directly proportional to the number of dead or damaged cells.[22]
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening of multiple concentrations.
PART I: Materials and Reagents
-
Test Compound: 12-Deoxyphorbol 13-angelate (CAS No. 65700-59-6)
-
Cell Line: A549 (human non-small cell lung cancer) or U937 (human leukemia) cell lines are recommended as they have been shown to be responsive to phorbol esters.[8][23] The choice should be guided by the specific research objectives.[24]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
0.25% Trypsin-EDTA (for adherent cells like A549).
-
MTT Reagent (5 mg/mL in sterile PBS).
-
MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
Commercially available LDH Cytotoxicity Assay Kit.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Inverted microscope.
-
Multichannel pipette.
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at appropriate wavelengths (e.g., ~570 nm for MTT, ~490 nm for LDH).
-
PART II: Experimental Workflow
The overall workflow involves preparing the cells, treating them with the test compound, and then performing the cytotoxicity assays.
Caption: General experimental workflow for cytotoxicity assessment.
PART III: Step-by-Step Protocol
1. Cell Seeding
-
For adherent cells (e.g., A549), wash the culture flask with PBS, add Trypsin-EDTA, and incubate until cells detach. For suspension cells (e.g., U937), directly collect them from the flask.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cells to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 to 10,000 cells/well .
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Crucial Control Wells:
-
Test Wells: Cells + Test Compound.
-
Negative Control: Cells + Vehicle (e.g., DMSO at the highest concentration used for the test compound).
-
Positive Control: Cells + a known cytotoxic agent (e.g., Doxorubicin).
-
Blank/Background: Medium only (no cells).
-
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach (for adherent lines) and enter a logarithmic growth phase.
2. Preparation and Addition of Test Compound
-
Prepare a 10 mM stock solution of 12-deoxyphorbol 13-angelate in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain 2x the final desired concentrations. A suggested concentration range for initial screening is 1 nM to 10 µM.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the various concentrations of the test compound. For suspension cells, add 100 µL of 2x compound solution to the existing 100 µL of cell suspension.
-
The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[25]
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
3. Assay Procedure: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[25]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired). Readings should be taken within 1 hour.
4. Assay Procedure: LDH Release Assay
-
This assay requires additional controls to determine spontaneous and maximum LDH release.
-
Spontaneous LDH Release: Untreated cells (Negative Control).
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit (typically 1-2 hours before the assay endpoint).
-
-
Following the treatment period, centrifuge the 96-well plate (if using suspension cells) at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually ~490 nm).
Data Presentation and Analysis
Quantitative Data Summary
All quantitative data should be summarized in a structured table for clarity and easy comparison.
| Parameter | Recommended Value | Notes |
| Cell Line | A549 or U937 | Choice depends on research focus. |
| Seeding Density | 5,000 - 10,000 cells/well | Optimize for logarithmic growth over the assay period. |
| Compound Stock | 10 mM in DMSO | Store at -20°C, protected from light. |
| Treatment Conc. | 1 nM - 10 µM | A broad range is recommended for initial screening. |
| Incubation Time | 24, 48, 72 hours | Time-dependent effects should be evaluated. |
| MTT Absorbance | OD 570 nm (Ref: 630 nm) | Measures metabolic activity. |
| LDH Absorbance | OD 490 nm | Measures membrane damage. |
Calculations
-
MTT Assay - Percent Viability:
-
First, subtract the average absorbance of the blank (medium only) wells from all other readings.
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Negative Control Cells)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, subtract the average absorbance of the blank wells from all other readings.
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency.
-
Plot the Percent Viability (or Percent Cytotoxicity) against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or similar) to fit a dose-response curve and calculate the IC₅₀ value. According to ISO 10993-5, a reduction of cell viability by more than 30% is generally considered a cytotoxic effect.[9]
References
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Wakandigara, A., et al. (2021, June 2). Mechanisms of Phorbol Ester Toxicity, Determined by Molecular Modelling. ResearchGate. Retrieved from [Link]
-
International Organization for Standardization. ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
-
XCellR8. ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]
-
Chen, T. A., et al. (2003, September 1). Caspase activation during phorbol ester-induced apoptosis requires ROCK-dependent myosin-mediated contraction. Journal of Cell Science. Retrieved from [Link]
-
Corbalan-Garcia, S., & Gomez-Fernandez, J. C. (2012, August 24). Cell Signaling through Protein Kinase C Oxidation and Activation. MDPI. Retrieved from [Link]
-
Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]
-
iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. Retrieved from [Link]
-
Wakandigara, A., et al. (2020, October 16). Mechanisms of Phorbol Ester Toxicity, Determined by Molecular Modelling. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]
-
Open Access Pub. (n.d.). Protein Kinase C Signaling. Journal of New Developments in Chemistry. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
The Company of Biologists. (2003, September 1). Caspase activation during phorbol ester-induced apoptosis requires ROCK-dependent myosin-mediated contraction. Retrieved from [Link]
-
Tan, S. L., & Parker, P. J. (n.d.). Protein kinase C in the immune system: from signalling to chromatin regulation. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Phorbol. Retrieved from [Link]
-
Takara Bio. (2019, June). LDH Cytotoxicity Detection Kit. Retrieved from [Link]
-
Boster Bio. (n.d.). Protein Kinase C Signaling Pathway. Retrieved from [Link]
-
Wang, Q., et al. (2002, August 28). Failure to activate caspase 3 in phorbol ester-resistant leukemia cells is associated with resistance to apoptotic cell death. PubMed. Retrieved from [Link]
-
Chen, Y. C., et al. (2020, October 14). 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway. MDPI. Retrieved from [Link]
-
Russell, J. H. (1984). PHORBOL ESTERS INACTIVATE THE LYTIC APPARATUS OF CYTOTOXIC T LYMPHOCYTES'. The Journal of Immunology. Retrieved from [Link]
-
Askew, D. S., et al. (1990, March 1). Selection and preliminary characterization of variant lines of a murine macrophage tumor resistant to the antiproliferative effects of phorbol esters. PubMed. Retrieved from [Link]
-
Spandidos Publications. (n.d.). Inactive caspase 3 activates Akt in human leukemia cells susceptible or resistant to apoptosis induced by phorbol ester. Retrieved from [Link]
-
Kwon, T. K., et al. (2003, May). Inactive caspase 3 activates Akt in human leukemia cells susceptible or resistant to apoptosis induced by phorbol ester. International Journal of Oncology. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2021, May 7). Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis. Retrieved from [Link]
-
Medistri SA. (2024, September 2). MTT Assay. Retrieved from [Link]
-
MDPI. (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Retrieved from [Link]
-
University of the Free State. (2025, February 5). Pharmacological Significance, Medicinal Use, and Toxicity of Extracted and Isolated Compounds from Euphorbia Species. Retrieved from [Link]
-
Guo, H., et al. (2013, April 19). 12-Deoxyphorbol 13-palmitate inhibit VEGF-induced angiogenesis via suppression of VEGFR-2-signaling pathway. PubMed. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
PubMed. (n.d.). Phorbol esters enhance spontaneous cytotoxicity of human lymphocytes, abrogate Fc receptor expression, and inhibit antibody-dependent lymphocyte-mediated cytotoxicity. Retrieved from [Link]
-
SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Retrieved from [Link]
-
Huberman, E., et al. (n.d.). Differing Patterns of Cytotoxicity of the Phorbol Ester 12-O-tetradecanoylphorbol 13-acetate in Various Human Cell Strains. PubMed. Retrieved from [Link]
-
Malaysian Journal of Medicine and Health Sciences. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
PubChem. (n.d.). 12-Deoxyphorbol-13-angelate-20-acetate. Retrieved from [Link]
Sources
- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 2. journalirjpac.com [journalirjpac.com]
- 3. Phorbol - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. blog.johner-institute.com [blog.johner-institute.com]
- 10. dent.chula.ac.th [dent.chula.ac.th]
- 11. mddionline.com [mddionline.com]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. Caspase activation during phorbol ester-induced apoptosis requires ROCK-dependent myosin-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. biochemjournal.com [biochemjournal.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. yenepoya.res.in [yenepoya.res.in]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. takarabio.com [takarabio.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
optimal concentration of 12-deoxyphorbol 13-angelate for T-cell activation
Application Note: Optimizing 12-Deoxyphorbol 13-Angelate (dPAng) Concentration for Targeted T-Cell Activation
Executive Summary & Mechanistic Rationale
12-Deoxyphorbol 13-angelate (dPAng) is a highly potent, naturally occurring tigliane diterpenoid. In the field of immunology and HIV latency reversal, identifying compounds that can robustly activate T-cells without inducing generalized hyperactivation or tumorigenesis is a primary objective. Unlike the ubiquitous phorbol 12-myristate 13-acetate (PMA)—a known tumor promoter—12-deoxyphorbols that lack a C12 ester (such as prostratin and dPAng) exhibit potent Protein Kinase C (PKC) activation while avoiding tumor-promoting pathways[1].
The causality of dPAng’s efficacy lies in its highly lipophilic 13-angelate moiety. This structural feature allows dPAng to act as a superior diacylglycerol (DAG) mimetic. It binds with high affinity to the C1 regulatory domains of conventional (PKCα) and novel (PKCθ) isoforms, forcing their rapid translocation from the cytosol to the plasma membrane[2]. This translocation triggers a phosphorylation cascade that degrades IκB, allowing NF-κB to translocate to the nucleus, while simultaneously activating the MAPK/AP-1 pathway. The convergence of NF-κB and AP-1 at the promoter regions of target genes drives the targeted expression of T-cell activation markers (CD69, CD25) and can reverse viral latency in resting CD4+ T-cells without triggering a global cytokine storm[3].
Concentration Dynamics: The 0.1 µM to 3.0 µM Optimization Window
Determining the optimal concentration of dPAng is critical to balancing targeted activation against cytotoxicity. Because dPAng is highly lipophilic, its cellular uptake and receptor occupancy kinetics are significantly more potent than shorter-chain esters like prostratin[2].
Empirical titration data demonstrates that dPAng induces concentration-dependent cellular responses primarily within the 0.1 µM to 3.0 µM range[4].
-
Sub-optimal (< 0.1 µM): Insufficient receptor occupancy fails to induce stable PKC membrane translocation, resulting in transient or undetectable CD69 expression.
-
Optimal (0.5 µM – 1.0 µM): Drives robust, sustained PKC activation. At this concentration, 12-deoxyphorbols maximize targeted T-cell activation (upregulating the early marker CD69 and late marker CD25) while preserving high cell viability[1][3].
-
Supra-optimal (> 3.0 µM): Prolonged hyperactivation leads to the ubiquitination and proteasomal degradation of PKC (PKC depletion). This paradoxical downregulation blunts the activation response and significantly increases the incidence of Activation-Induced Cell Death (AICD).
Data Presentation: Phenotypic Outcomes by dPAng Concentration
The following table summarizes the expected quantitative outcomes when titrating dPAng in primary human CD4+ T-cells over a 72-hour period.
| dPAng Concentration | PKC Translocation Kinetics | CD69 Expression (24h) | CD25 Expression (48h) | Cell Viability (72h) | Phenotypic Outcome |
| Vehicle (DMSO) | Baseline (Cytosolic) | < 5% | < 5% | > 95% | Quiescent |
| 0.05 µM | Transient / Weak | 15 - 25% | < 10% | > 95% | Sub-optimal Activation |
| 0.5 µM | Rapid / Stable | > 75% | 40 - 60% | > 90% | Optimal Activation |
| 1.0 µM | Rapid / Stable | > 85% | 60 - 80% | > 85% | Optimal Activation |
| 3.0 µM | Saturated | > 90% | > 85% | 70 - 80% | Peak Efficacy / Mild Toxicity |
| 10.0 µM | Downregulation (Depletion) | Variable / Declining | Variable | < 50% | Cytotoxic / AICD |
Protocol: Self-Validating In Vitro T-Cell Activation Assay
As a self-validating system, this protocol incorporates strict internal controls and viability gating to ensure that observed activation markers are a direct result of dPAng-mediated signaling, rather than artifacts of non-specific binding or cell death.
Phase 1: Reagent Preparation & Handling
-
Stock Solution Formulation: Dissolve lyophilized dPAng in anhydrous, cell-culture grade DMSO to create a 10 mM master stock.
-
Causality: dPAng is highly hydrophobic. Using anhydrous DMSO prevents spontaneous precipitation and hydrolysis. Aliquot into single-use vials and store at -20°C to prevent repeated freeze-thaw degradation.
-
-
Working Dilutions: Perform serial dilutions in DMSO to create 1000X working stocks (e.g., 1 mM for a 1 µM final concentration).
-
Causality: Adding the drug directly from a 1000X stock ensures the final DMSO concentration in the cell culture never exceeds 0.1% (v/v), preventing solvent-induced cytotoxicity.
-
Phase 2: Primary Cell Culture
-
Cell Isolation: Isolate primary CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) using negative magnetic selection to ensure cells remain untouched and quiescent prior to the assay.
-
Media Formulation: Culture cells at
cells/mL in RPMI 1640 supplemented with 10% Human AB Serum, 1% Penicillin/Streptomycin, and 2 mM L-Glutamine.-
Causality: Lipophilic diterpenoids bind heavily to serum proteins. Using homologous human serum (rather than FBS or serum-free media) accurately models physiological drug-protein binding, preventing the artificial inflation of free-drug concentration[1].
-
Phase 3: Activation Kinetics
-
Plating: Seed 200 µL of the cell suspension (
cells) per well in a 96-well U-bottom plate. -
Treatment Application:
-
Test Wells: Add 0.2 µL of the respective 1000X dPAng working stocks (Targeting final concentrations of 0.1 µM, 0.5 µM, 1.0 µM, and 3.0 µM)[4].
-
Negative Control: Add 0.2 µL of pure DMSO (Vehicle).
-
Positive Control: Add PMA (10 ng/mL) + Ionomycin (1 µM). Validation: This establishes the maximum possible activation threshold of the specific donor cells[3].
-
-
Incubation: Incubate at 37°C, 5% CO₂. Harvest parallel plates at 24 hours (for CD69) and 48 hours (for CD25).
Phase 4: Flow Cytometry & Validation
-
Harvest and Wash: Transfer cells to V-bottom plates. Wash twice with FACS Buffer (PBS + 2% FBS + 2 mM EDTA).
-
Causality: EDTA chelates divalent cations, preventing integrin-mediated clumping of activated T-cells and ensuring single-cell suspensions for accurate flow cytometric analysis.
-
-
Staining: Stain cells with a panel including anti-CD4 (e.g., FITC), anti-CD69 (e.g., PE), anti-CD25 (e.g., APC), and a viability dye (e.g., 7-AAD or Zombie Aqua).
-
Validation: Dead cells non-specifically bind antibodies, creating false-positive activation signals. Gating out dead cells via the viability dye ensures that the observed CD69/CD25 upregulation is a true physiological response.
-
-
Acquisition & Analysis: Acquire a minimum of 50,000 live CD4+ events. Calculate the percentage of CD69+ and CD25+ cells relative to the DMSO control.
Pathway Visualization
dPAng-mediated T-cell activation signaling pathway via PKC/NF-κB and AP-1 networks.
References
- The structural requirements for phorbol esters to enhance serotonin and acetylcholine release
- Small-molecule screening using a human primary cell model of HIV latency identifies compounds that reverse latency without cellular activ
- Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo. PNAS.
- Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus L
Sources
- 1. Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. JCI - Small-molecule screening using a human primary cell model of HIV latency identifies compounds that reverse latency without cellular activation [jci.org]
- 4. The structural requirements for phorbol esters to enhance serotonin and acetylcholine release from rat brain cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling and Storage Stability of Angelate Phorbol Esters
Executive Summary
Angelate phorbol esters (e.g., Ingenol 3-angelate, Phorbol 12-myristate 13-acetate analogs) represent a class of highly potent Protein Kinase C (PKC) modulators. While biologically powerful, these compounds exhibit significant chemical fragility. Unlike simple acetate or butyrate esters, the angelate moiety (2-methyl-2(Z)-butenoate) introduces a specific risk of cis-trans isomerization to the thermodynamically more stable tiglate (E) form, in addition to the standard risks of acyl migration and ester hydrolysis.
This guide provides a rigorous, mechanistic approach to handling these compounds to prevent "silent degradation"—where a compound appears pure by simple visual inspection but has lost biological stereospecificity.
Part 1: The Chemistry of Instability
To preserve these compounds, one must understand the three distinct degradation pathways that threaten them.
The Isomerization Trap (Angelate vs. Tiglate)
The defining feature of this subclass is the angelate ester. Angelic acid is the (Z)-isomer of 2-methyl-2-butenoic acid. Upon exposure to UV light, heat, or radical initiators, the double bond isomerizes to the (E)-isomer (Tiglic acid).
-
Impact: The biological binding pocket of PKC is stereospecific. The tiglate isomer often exhibits drastically reduced affinity, leading to experimental false negatives.
Acyl Migration
Phorbol esters possess vicinal hydroxyl/ester groups (specifically at C-12, C-13, and C-20). Under basic conditions (pH > 7.0) or even in protic solvents (methanol/water) over time, the acyl group can migrate to an adjacent hydroxyl group.
-
Mechanism: Intramolecular transesterification.[1]
-
Result: A structurally distinct regioisomer with altered pharmacological properties.[2]
Hydrolysis
The ester bonds are susceptible to hydrolysis, stripping the lipophilic tails required for the compound to intercalate into the cell membrane and interact with the PKC C1 domain.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of Angelate Phorbol Esters under stress.
Figure 1: The three primary degradation pathways. Note that isomerization (Angelate to Tiglate) can occur even without pH changes, driven solely by energy input (light/heat).
Part 2: Storage Best Practices
The "Cold Chain" must be maintained from receipt to application.
Quantitative Stability Matrix
| Parameter | Solid State (Lyophilized) | Solubilized (DMSO Stock) | Aqueous Solution (Media) |
| Temperature | -20°C (Long term: -80°C) | -20°C or -80°C | 4°C or 37°C (Use immediately) |
| Atmosphere | Inert Gas (Argon/N2) | Tight cap, Minimized headspace | Ambient |
| Container | Amber Glass Vial | Amber Glass / PTFE-lined cap | Polypropylene (Short term only) |
| Stability Window | > 2 Years | 6-12 Months | < 24 Hours |
| Critical Risk | Moisture absorption | Repeated Freeze/Thaw | Hydrolysis & Adsorption |
Protocol 1: Solid State Storage
-
Desiccation is Mandatory: Phorbol esters are hygroscopic. Store vials inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).
-
Light Exclusion: If amber vials are not available, wrap the primary container in aluminum foil.
-
Inert Gas Overlay: After opening a vial, flush the headspace with dry Argon or Nitrogen before re-sealing to prevent oxidative degradation of the diterpene core.
Part 3: Solubilization & Handling Protocol
Safety Warning: Angelate phorbol esters are potent tumor promoters and skin irritants.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Containment: Handle all powders in a Class II Biological Safety Cabinet or Chemical Fume Hood.
Protocol 2: Preparation of Stock Solutions
Goal: Create a stable 10 mM stock solution.
-
Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature inside the desiccator (approx. 30 mins).
-
Reason: Opening a cold vial condenses atmospheric water into the powder, catalyzing hydrolysis.
-
-
Solvent Selection: Use high-grade DMSO (Dimethyl sulfoxide) , anhydrous (≥99.9%).
-
Avoid: Ethanol (volatile, leads to concentration drift) and Methanol (protic, promotes transesterification).
-
-
Dissolution:
-
Add the calculated volume of DMSO to the vial.
-
Vortex gently for 30 seconds.
-
Note: Phorbol esters are highly lipophilic and dissolve readily in DMSO.
-
-
Aliquoting:
-
Do not store the bulk stock in one tube.
-
Aliquot into single-use volumes (e.g., 20 µL or 50 µL) in amber glass vials or high-quality polypropylene microcentrifuge tubes.
-
Reason: Prevents repeated freeze-thaw cycles, which introduce moisture and degrade the ester.
-
-
Storage: Flash freeze aliquots in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.
Protocol 3: Dilution for Bioassays
Goal: Delivery to cells without plastic loss.
-
The "Plastic Loss" Phenomenon: Phorbol esters are hydrophobic (logP ~ 3-5). They rapidly adsorb to polystyrene (PS) culture plates and PVC tubing.
-
Dilution Step:
-
Perform intermediate dilutions in glass or polypropylene tubes. Avoid polystyrene.
-
Do not prepare the dilute aqueous solution until <30 minutes before addition to cells.
-
-
Mixing: When adding to cell culture media, vortex vigorously to ensure dispersion, as the compound may precipitate if the DMSO concentration is too low (<0.1%) without adequate mixing.
Part 4: Workflow Visualization
Figure 2: Optimized workflow to minimize moisture introduction and plastic adsorption.
Part 5: Emergency Deactivation (HSE)
In the event of a spill, standard soap and water are insufficient due to the lipophilicity and potency of the compound.
Deactivation Solution:
-
50% Ethanol / 50% 1N NaOH (Sodium Hydroxide).
-
Mechanism:[1][3][4] The strong base rapidly hydrolyzes the angelate and myristate/acetate esters, rendering the phorbol core inactive (phorbol itself is non-tumor promoting).
-
Contact Time: Allow 30 minutes of contact time before wiping up.
References
-
Hampson, P. et al. (2005). PEP005 (Ingenol 3-angelate) induces mitochondrial depolarization and apoptosis in AML cells. [Link]
-
Goel, G. et al. (2007). Phorbol esters: Structure, biological activity, and toxicity in animals. International Journal of Toxicology. [Link]
-
Appendino, G. (1995). The Chemistry of Ingenol.[2][5] Natural Product Reports. (Detailed mechanisms of acyl migration). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 12-deoxyphorbol 13-angelate (DPA) Precipitation in Cell Media
Welcome to the technical support guide for 12-deoxyphorbol 13-angelate (DPA), a potent daphnane-type diterpenoid and activator of Protein Kinase C (PKC)[1][2]. As a Senior Application Scientist, I understand that harnessing the power of DPA in your cell-based assays can be challenging, primarily due to its physicochemical properties. Precipitation in aqueous cell culture media is the most common technical hurdle researchers face, which can invalidate experimental results.
This guide is designed to provide you with a deep, mechanistic understanding of why DPA precipitation occurs and to offer field-proven protocols and troubleshooting workflows to ensure its successful application in your research.
Section 1: The Root Cause: Understanding DPA's Physicochemical Properties
12-deoxyphorbol 13-angelate, like other phorbol esters, is a highly lipophilic molecule[3][4]. This inherent hydrophobicity is fundamental to its mechanism of action, as it mimics diacylglycerol (DAG) to bind to the C1 domain of PKC isoforms within the cell membrane[5][6]. However, this same property makes it virtually insoluble in aqueous solutions like cell culture media[3].
When a concentrated stock of DPA, typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of your cell media, the DPA molecules are forced out of the solvent carrier and into an environment where they have extremely low solubility. If the concentration of DPA exceeds its aqueous solubility limit, the molecules will self-aggregate and precipitate out of the solution, appearing as a fine white powder, crystals, or a cloudy suspension.
Caption: DPA's behavior when diluted from a DMSO stock into aqueous media.
Section 2: Proactive Protocol for Preventing Precipitation
The most effective way to troubleshoot precipitation is to prevent it from happening. This validated protocol outlines the best practices for preparing and using DPA solutions.
Protocol 1: Preparation of a High-Concentration DPA Stock Solution
Rationale: Creating a high-concentration stock in a suitable organic solvent is the critical first step. DMSO is the recommended solvent due to its high solvating power for phorbol esters and its miscibility with aqueous media at low concentrations[3][5][7].
Materials:
-
12-deoxyphorbol 13-angelate (DPA) powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-blocking microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the DPA powder vial to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the desired amount of DPA powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to create a 1-10 mM stock solution. For example, to prepare 1 mL of a 1 mM stock solution (DPA MW ≈ 442.5 g/mol ), dissolve 0.4425 mg of DPA in 1 mL of DMSO.
-
Ensure Complete Solubilization: Vortex the tube thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution[3]. The final stock solution must be a clear, precipitate-free liquid.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile, light-blocking microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. This practice is crucial to avoid repeated freeze-thaw cycles, which can cause precipitation and degradation of the compound[5][7][8].
Protocol 2: Preparation of Final Working Solution in Cell Culture Medium
Rationale: The dilution step is where precipitation most often occurs. The key is to introduce the hydrophobic DPA stock into the aqueous media in a way that promotes rapid and even dispersion, keeping the final concentration below its solubility limit.
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.
-
Thaw Stock: Thaw a single aliquot of the DPA stock solution at room temperature.
-
Serial Dilution (Recommended for very low concentrations): If preparing a final concentration in the low nanomolar range, it is best practice to perform an intermediate dilution of the stock in pure, pre-warmed media before the final dilution.
-
Final Dilution Technique: a. Pipette the required volume of DPA stock solution. b. Submerge the pipette tip into the pre-warmed cell media. c. Dispense the stock solution directly into the media while simultaneously gently vortexing or swirling the tube/flask of media. Do not add the media to the concentrated DPA stock.
-
Immediate Use: Use the freshly prepared DPA-containing media immediately for treating your cells. Do not store diluted working solutions.
Section 3: Troubleshooting Guide: Diagnosing and Resolving Precipitation
If you have already observed precipitation, this diagnostic workflow will help you identify the cause and correct your protocol for future experiments.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Studies on the mechanism of action of protein kinase C and the isolation of molecular clones encoding the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein kinase C - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 用于细胞和组织培养的血清的常见问题解答 [sigmaaldrich.com]
Technical Support Center: 12-Deoxyphorbol Ester Stability & Extraction
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Stabilization and Isolation of 12-Deoxyphorbol Esters (dPEs) from Euphorbia and Jatropha matrices.
Module 1: The Stability Crisis (Diagnostic)
Welcome to the technical deep-dive. If you are extracting 12-deoxyphorbol esters (e.g., Resiniferatoxin precursors, Prostratin analogs) and observing inconsistent yields or "ghost peaks" in your HPLC chromatograms, you are likely battling two adversaries: Enzymatic Hydrolysis and Acyl Migration .
Unlike standard phorbols (which possess vicinal diols at C-12 and C-13 allowing rapid 12
The Degradation Mechanism
The 12-deoxyphorbol skeleton typically carries an ester at C-13 and a primary hydroxyl at C-20. Under basic conditions or in the presence of protic solvents (like Methanol) and heat, the C-13 acyl group can migrate to the C-20 position, forming a pharmacologically inactive isomer. Furthermore, endogenous esterases in Euphorbia latex are incredibly potent; if not denatured immediately upon tissue disruption, they will strip the esters, leaving you with the bare diterpene parent (12-deoxyphorbol) which is highly hydrophilic and often lost in aqueous waste streams.
Visualization: Degradation Pathways
The following diagram illustrates the critical failure points during extraction.
Figure 1: Critical degradation pathways for 12-deoxyphorbol esters. Note that C-13 to C-20 migration is a primary risk in protic solvents.
Module 2: The "Golden Path" Protocol
This protocol is designed to maximize stability by neutralizing enzymatic activity and preventing transesterification.
Prerequisites:
-
Biomass: Euphorbia latex (dried/lyophilized preferred) or Jatropha seed kernels.
-
Solvents: Acetone (HPLC grade), Acetonitrile (ACN), Water (Milli-Q). Avoid Methanol in primary extraction if possible.
-
Equipment: Cryo-mill or mortar/pestle, Centrifuge, RP-HPLC (C18).
Step-by-Step Methodology
Phase 1: Enzyme Inactivation & Extraction
Why: Fresh latex contains active esterases. Using alcohols (MeOH/EtOH) at room temperature can lead to solvolysis. Acetone is aprotic and precipitates proteins (enzymes) effectively.
-
Lyophilization: Freeze-dry the plant material immediately after harvest. Water promotes enzymatic hydrolysis.
-
Disruption: Grind dried material to a fine powder.
-
Extraction (The Acetone Method):
-
Add Acetone (ratio 1:10 w/v). Acetone is excellent for diterpenes and minimizes transesterification risks compared to alcohols.
-
Sonicate for 15 minutes at <20°C . Keep it cold to inhibit any residual enzyme activity.
-
Centrifuge (3000 x g, 5 min) and collect the supernatant.
-
Repeat twice. Combine supernatants.
-
Phase 2: Solvent Swap & Enrichment
Why: Acetone is not suitable for partitioning. We need to move to a solvent system compatible with Solid Phase Extraction (SPE).
-
Evaporation: Remove Acetone under reduced pressure (Rotavap) at <35°C . Do not overheat.
-
Reconstitution: Redissolve the oily residue in Acetonitrile (ACN) .
-
Defatting (Optional for Seeds): If extracting seeds (Jatropha), partition the ACN layer against Hexane to remove neutral lipids. The dPEs will remain in the ACN phase.
Phase 3: Purification (Neutral Conditions)
Why: Silica gel is slightly acidic (pH ~5-6), which can catalyze acyl migration or hydrolysis.
-
Column Choice: Use Neutral Alumina or Buffered Silica (washed with 1% phosphate buffer pH 7.0 before drying).
-
Elution: Gradient elution using Hexane:Ethyl Acetate.
-
Start: 100% Hexane.
-
Ramp: Increase EtOAc to 50% over 20 minutes.
-
dPEs typically elute in the mid-polarity region (20-40% EtOAc).
-
Visualization: Optimized Workflow
Figure 2: Optimized extraction workflow prioritizing enzyme inhibition and pH neutrality.
Module 3: Troubleshooting HQ (FAQ)
Q1: I see "ghost peaks" eluting just before my target 12-deoxyphorbol ester. What are they? Diagnosis: This is likely the 20-acyl isomer . Root Cause: Acyl migration from C-13 to C-20. This occurs if your extraction solvent was basic or if you used methanol at elevated temperatures. Fix:
-
Switch from Methanol to Acetone or Ethyl Acetate for the initial extraction.
-
Ensure all glassware is acid-washed and rinsed; avoid alkaline detergents.
-
Store samples in anhydrous solvents at -20°C.
Q2: My yield is extremely low, but the literature says this species is rich in dPEs. Diagnosis: Enzymatic Hydrolysis. Root Cause: Euphorbia latex contains aggressive esterases. If you extracted fresh (wet) latex with a solvent that didn't immediately denature proteins, the enzymes hydrolyzed the esters into the water-soluble parent diterpene. Fix:
-
Heat Shock: Some protocols suggest plunging fresh latex into boiling water for 30s to denature enzymes (risky for heat-sensitive compounds) OR
-
Chemical Denaturation: Extract directly into Acetone or Ethanol containing 0.1% Formic Acid (if the ester is acid-stable) to denature enzymes instantly. Lyophilization is the safest bet.
Q3: My compound degrades on the silica column. Diagnosis: Acid-catalyzed rearrangement. Root Cause: Standard silica gel is acidic. Fix: Pre-wash your silica column with a buffer (pH 7) or add 0.5% Triethylamine (TEA) to your mobile phase to neutralize the silica. Alternatively, switch to Neutral Alumina .
Q4: How should I store the isolated standards? Protocol:
-
Solvent: Ethanol or DMSO (anhydrous).
-
Temperature: -20°C or -80°C.
-
Container: Amber glass (light sensitive).
-
Note: Avoid storing in water or buffers for long periods.
Summary Data Table: Solvent Suitability
| Solvent | Extraction Efficiency | Stability Risk (Migration) | Enzyme Inhibition | Recommendation |
| Acetone | High | Low | High (Precipitates) | Preferred |
| Methanol | High | High (Promotes Transesterification) | Moderate | Use only if cold |
| Ethyl Acetate | Moderate | Low | Low | Good for partitioning |
| Chloroform | High | Low | Low | Avoid (Acidic traces) |
References
-
Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex. Plants (Basel). 2023.
-
Insights on profiling of phorbol, deoxyphorbol, ingenol and jatrophane diterpene esters. Journal of Chromatography A. 2015.[1]
-
Stability of the "second stage" promoter 12-O-retinoylphorbol-13-acetate. Cancer Research. 1982.
-
Efficient Vortex-assisted Extraction of Phorbol Esters from Jatropha Leaves. South African Journal of Chemistry. 2014.
-
Mechanisms of Stereodirecting Participation and Ester Migration. Chemical Reviews. 2021.
Sources
Technical Support Center: A Researcher's Guide to 12-Deoxyphorbol 13-Angelate (DPA) in PBMC Cultures
Welcome to the technical support center for researchers utilizing 12-deoxyphorbol 13-angelate (DPA), also known as prostratin, in their work with peripheral blood mononuclear cells (PBMCs). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of DPA's effects on PBMCs and ensure the integrity of your experiments. As a non-tumor-promoting phorbol ester, DPA is a powerful tool, particularly in the field of HIV latency reversal; however, its use requires a nuanced understanding to minimize off-target effects such as cytotoxicity.
Understanding the Dual Nature of DPA in PBMC Cultures
12-Deoxyphorbol 13-angelate is a protein kinase C (PKC) activator.[1][2] This mechanism is central to its function as a latency-reversing agent (LRA) for HIV, as it can induce HIV expression in latently infected cells.[3][4] Unlike other phorbol esters, DPA is noted for being non-tumorigenic.[1] However, like many potent biological modulators, DPA is not without its challenges. At certain concentrations and under specific conditions, it can induce cytotoxicity in PBMCs, which can confound experimental results. This guide will provide you with the knowledge to harness the power of DPA while mitigating its potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions researchers have when working with DPA and PBMCs.
Q1: What is the primary mechanism of DPA-induced cytotoxicity in PBMCs?
A1: DPA-induced cytotoxicity in PBMCs is primarily linked to the induction of apoptosis.[5][6] Phorbol esters, the class of compounds to which DPA belongs, can trigger caspase-dependent apoptotic pathways.[5][7] Research on the related phorbol ester, phorbol-12-myristate-13-acetate (PMA), has shown that this process can involve the upregulation of the RhoA/ROCK pathway, leading to the activation of initiator caspases-8 and -10.[5] Furthermore, specific PKC isoforms, such as PKC-delta, have been implicated in mediating phorbol ester-induced cell death.[8][9]
Q2: I'm observing significant cell death in my PBMC cultures after DPA treatment. What is the recommended concentration range to minimize cytotoxicity?
A2: The optimal concentration of DPA is highly dependent on the specific application and the donor variability of the PBMCs. For HIV latency reversal studies, concentrations typically range from 0.1 to 1 µM.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system that balances efficacy with minimal cytotoxicity. We recommend starting with a range of concentrations (e.g., 100 nM, 300 nM, 1 µM) and assessing both your desired biological effect and cell viability.
Q3: How long should I expose my PBMCs to DPA?
A3: The duration of DPA exposure is another critical parameter to optimize. For many applications, such as the upregulation of T-cell activation markers, effects can be observed within 18 to 48 hours.[10][11] Prolonged exposure can lead to increased cytotoxicity. Consider a time-course experiment (e.g., 12, 24, 48 hours) to identify the shortest incubation time that yields the desired outcome.
Q4: Can I reduce DPA-induced cytotoxicity by co-treating my PBMCs with other agents?
A4: Yes, co-treatment strategies can be effective. Since DPA-induced cytotoxicity can be linked to apoptosis, the use of broad-spectrum caspase inhibitors, such as Z-VAD-FMK, may mitigate cell death.[7] However, it is essential to validate that the caspase inhibitor does not interfere with your primary experimental endpoint. Additionally, ensuring a healthy cell culture environment with optimal media conditions and cell density can improve overall cell resilience.
Q5: Does DPA affect all PBMC subpopulations equally?
A5: DPA does not affect all PBMC subpopulations uniformly. DPA is known to be a potent T-cell activator, leading to the upregulation of surface markers like CD69 and CD25.[4][10] However, it does not typically induce proliferation in resting T-cells when used alone.[10][12] Its effects on other populations, such as B cells, NK cells, and monocytes, are less characterized but should be considered. For instance, DPA has been shown to activate NK cells and modulate their activating receptors.[13][14] Therefore, it is advisable to assess the viability and activation status of specific subpopulations of interest using flow cytometry.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with DPA and PBMCs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of PBMC death (>30%) post-DPA treatment | 1. DPA concentration is too high.2. Prolonged exposure to DPA.3. Suboptimal PBMC health prior to treatment. | 1. Perform a dose-response titration to find the optimal concentration (start with a range of 100 nM to 1 µM).2. Conduct a time-course experiment to determine the minimum effective exposure time.3. Ensure PBMCs are freshly isolated and have high viability before starting the experiment. Allow cells to rest for a few hours post-isolation before treatment. |
| Inconsistent results between experiments | 1. Donor-to-donor variability in PBMC response.2. Inconsistent DPA preparation and storage.3. Variability in cell culture conditions. | 1. Whenever possible, use PBMCs from multiple donors to ensure the observed effects are not donor-specific.2. Prepare fresh DPA dilutions for each experiment from a concentrated stock stored properly (as per manufacturer's instructions).3. Standardize all cell culture parameters, including cell density, media composition, and incubation conditions. |
| Low efficacy of DPA (e.g., poor HIV latency reversal) | 1. DPA concentration is too low.2. Insufficient incubation time.3. Degraded DPA stock solution. | 1. Increase the DPA concentration in a stepwise manner, while monitoring for cytotoxicity.2. Increase the incubation time, again with careful monitoring of cell viability.3. Use a fresh, validated stock of DPA. |
| Unexpected changes in the expression of non-target markers | 1. Off-target effects of DPA due to broad PKC activation.2. Activation-induced changes in various PBMC subpopulations. | 1. Acknowledge that DPA is a broad PKC activator and may have pleiotropic effects. Include appropriate controls to account for these changes.2. Use multi-color flow cytometry to phenotype different cell populations and assess the specific effects of DPA on each. |
Visualizing the Mechanism: DPA-Induced Signaling
To better understand the cellular processes initiated by DPA, the following diagrams illustrate the key signaling pathways.
Caption: DPA activates PKC, leading to downstream signaling cascades that can induce both desired effects, such as HIV LTR transcription via NF-κB, and off-target effects like apoptosis through the potential activation of the ROCK pathway and caspases.
Experimental Protocols
Here are detailed protocols for key experiments to assess and mitigate DPA-induced cytotoxicity.
Protocol 1: Dose-Response Assessment of DPA on PBMC Viability
Objective: To determine the optimal concentration of DPA that maximizes the desired biological effect while minimizing cytotoxicity.
Materials:
-
Freshly isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
12-Deoxyphorbol 13-Angelate (DPA) stock solution (e.g., 1 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead stain for flow cytometry)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Perform a cell count and assess initial viability using a trypan blue exclusion assay.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of DPA in complete medium to achieve final concentrations ranging from 10 nM to 10 µM (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM). Include a vehicle control (DMSO) at the same final concentration as the highest DPA concentration.
-
Add 100 µL of the DPA dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired experimental duration (e.g., 24 or 48 hours).
-
At the end of the incubation, assess cell viability using your chosen method.
-
For luminescent/colorimetric assays: Follow the manufacturer's instructions.
-
For flow cytometry: Harvest the cells, wash with PBS, and stain with a live/dead discriminator dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) along with any other markers of interest.
-
-
Analyze the data to determine the concentration of DPA that results in a significant biological effect with an acceptable level of cell viability (typically >80%).
Protocol 2: Assessing Apoptosis in DPA-Treated PBMCs using Annexin V Staining
Objective: To quantify the extent of apoptosis induced by DPA in PBMCs.
Materials:
-
DPA-treated and control PBMCs (from Protocol 1)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, a live/dead stain like Propidium Iodide (PI) or 7-AAD, and Annexin V binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells from your culture plate by gentle pipetting.
-
Transfer the cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of the live/dead stain (e.g., PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Gate on the PBMC population based on forward and side scatter.
-
Analyze the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
By following these guidelines and protocols, you will be better equipped to design and execute successful experiments using 12-deoxyphorbol 13-angelate with PBMCs, ensuring the reliability and reproducibility of your valuable research.
References
-
Chen, T. A., et al. (2003). Caspase activation during phorbol ester-induced apoptosis requires ROCK-dependent myosin-mediated contraction. Journal of Cell Science, 116(Pt 17), 3597–3607. [Link]
-
Burrows, C. J. (2008). Genus Pimelea (Thymelaeaceae) in New Zealand 1. The taxonomic treatment of seven endemic, glabrous-leaved species. New Zealand Journal of Botany, 46(2), 127-174. [Link]
-
Giron, L. B., et al. (2018). In Vitro Exposure to Prostratin but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus. Frontiers in Immunology, 9, 1439. [Link]
-
Burrows, C. J. (2009). Genus Pimelea (Thymelaeaceae) in New Zealand 2. The endemic Pimelea prostrata and Pimelea urvilliana species complexes. New Zealand Journal of Botany, 47(2), 163-229. [Link]
-
Wender, P. A., et al. (2013). Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo. Proceedings of the National Academy of Sciences, 110(30), 12263-12268. [Link]
-
Ghayur, T., et al. (2002). Failure to activate caspase 3 in phorbol ester-resistant leukemia cells is associated with resistance to apoptotic cell death. International Journal of Cancer, 101(1), 25-33. [Link]
-
Mishra, B. B., & Tiwari, V. K. (2012). Prostratin: An Overview. Current Pharmaceutical Design, 18(33), 5247-5257. [Link]
-
Rodriguez-Tarduchy, G., & Lopez-Rivas, A. (1989). Phorbol esters inhibit apoptosis in IL-2-dependent T lymphocytes. Biochemical and Biophysical Research Communications, 164(3), 1069-1075. [Link]
-
Johnson, H. E., et al. (2008). Variability in Content of the Anti-AIDS Drug Candidate Prostratin in Samoan Populations of Homalanthus nutans. Journal of Natural Products, 71(1), 100-104. [Link]
-
Rullas, J., et al. (2004). Prostratin induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes. Antiviral Therapy, 9(4), 545-554. [Link]
-
New Zealand Plant Conservation Network. (n.d.). Pimelea prostrata subsp. ventosa. [Link]
-
O'Driscoll, L., et al. (2001). Phorbol ester-induced cell death in PC-12 cells overexpressing Bcl-2 is dependent on the time at which cells are treated. International Journal of Cancer, 93(3), 352-359. [Link]
-
Brooks, D. G., et al. (2002). Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency. Journal of Virology, 76(21), 10957-10965. [Link]
-
Rodriguez-Tarduchy, G., & Lopez-Rivas, A. (1989). Phorbol esters inhibit apoptosis in IL-2-dependent T lymphocytes. Biochemical and Biophysical Research Communications, 164(3), 1069-1075. [Link]
-
Brooks, D. G., et al. (2002). Effects of prostratin on T-cell activation and human immunodeficiency virus latency. Journal of Virology, 76(21), 10957-10965. [Link]
-
He, M., et al. (2008). Effects of prostratin on Cyclin T1/P-TEFb function and the gene expression profile in primary resting CD4+ T cells. Virology Journal, 5, 10. [Link]
-
Gruca, M., et al. (2020). IL-4 Counteracts the Cytotoxic Effects of Peripheral Blood Mononuclear Cells on Hormone-sensitive Prostate Cancer Cells. Anticancer Research, 40(1), 161-167. [Link]
-
Korin, Y. D., et al. (2002). Dual Role of Prostratin in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue. Journal of Virology, 76(16), 8345-8352. [Link]
-
Giron, L. B., et al. (2018). In Vitro Exposure to Prostratin but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus. Frontiers in Immunology, 9, 1439. [Link]
-
Sun, H., et al. (2013). 12-Deoxyphorbol 13-palmitate mediated cell growth inhibition, G2-M cell cycle arrest and apoptosis in BGC823 cells. European Journal of Pharmacology, 700(1-3), 51-58. [Link]
-
Chen, Y. F., et al. (2020). 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway. International Journal of Molecular Sciences, 21(20), 7579. [Link]
-
Brooks, D. G., et al. (2002). Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency. Journal of Virology, 76(21), 10957-10965. [Link]
-
Marsden, M. D., et al. (2018). Prodrugs of PKC modulators show enhanced HIV latency reversal and an expanded therapeutic window. Proceedings of the National Academy of Sciences, 115(11), E2593-E2602. [Link]
-
ResearchGate. (n.d.). Apoptosis detection on human peripheral blood mononuclear cells.... [Link]
-
Jurca, T., et al. (2024). Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. International Journal of Molecular Sciences, 25(23), 13009. [Link]
-
Ghorbani, A., et al. (2014). Optimization of human peripheral blood mononuclear cells (PBMCs) cryopreservation. International Journal of Molecular and Cellular Medicine, 3(Suppl 1), 1-8. [Link]
-
Chen, Y. F., et al. (2020). 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway. International Journal of Molecular Sciences, 21(20), 7579. [Link]
-
Kofanova, O., et al. (2017). Optimizing recovery of frozen human peripheral blood mononuclear cells for flow cytometry. PLoS One, 12(11), e0187444. [Link]
-
ResearchGate. (2025). Using protein geometry to optimize cytotoxicity and the cytokine window of a ROR1 specific T cell engager. [Link]
Sources
- 1. Prostratin: An Overview [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prostratin induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Role of Prostratin in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase activation during phorbol ester-induced apoptosis requires ROCK-dependent myosin-mediated contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12-Deoxyphorbol 13-palmitate mediated cell growth inhibition, G2-M cell cycle arrest and apoptosis in BGC823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Failure to activate caspase 3 in phorbol ester-resistant leukemia cells is associated with resistance to apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phorbol ester-induced cell death in PC-12 cells overexpressing Bcl-2 is dependent on the time at which cells are treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of prostratin on Cyclin T1/P-TEFb function and the gene expression profile in primary resting CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of prostratin on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Exposure to Prostratin but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In Vitro Exposure to Prostratin but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus [frontiersin.org]
Technical Support Center: Isolation & Resolution of Euphorbia Diterpenes
Welcome to the Technical Support Center for diterpene purification. This guide is engineered for researchers and drug development professionals tasked with the extraction and baseline separation of structurally homologous 12-deoxyphorbol esters from Euphorbia latex.
The Chromatographic Challenge
Separating 12-deoxyphorbol 13-angelate (DPA) from 12-deoxyphorbol 13-isobutyrate (DPB) is notoriously difficult. Both compounds share an identical tetracyclic tigliane core and differ only at the C-13 ester position: DPB contains a saturated 4-carbon isobutyrate chain, while DPA contains a planar,
Physicochemical & Chromatographic Data
Table 1: Comparative data for self-validating peak identification during HPLC-MS workflows.
| Parameter | 12-Deoxyphorbol 13-isobutyrate (DPB) | 12-Deoxyphorbol 13-angelate (DPA) |
| Ester Chain (C-13) | Isobutyrate (C4, Saturated) | Angelate (C5, |
| Chemical Formula | C₂₄H₃₄O₆ | C₂₅H₃₄O₆ |
| Exact Mass | 418.2355 Da | 430.2355 Da |
| ESI-MS [M+Na]⁺ | m/z 441.22 | m/z 453.22 |
| UV Absorbance | Max < 210 nm | Max < 210 nm, Secondary Shoulder at ~230 nm |
| RP-HPLC Elution Order | Elutes First (Lower lipophilicity) | Elutes Second (Higher lipophilicity) |
Experimental Workflow
Workflow for the isolation and resolution of 12-deoxyphorbol esters from crude latex extracts.
Step-by-Step Methodology: Optimized RP-HPLC Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system where each step confirms the success of the previous one.
-
Step 1: Latex Extraction & Defatting Macerate Euphorbia latex in ethyl acetate, followed by solvent evaporation and trituration of the residue with acetonitrile[1].
-
Causality: This biphasic approach acts as a polarity filter. Highly non-polar triterpenes remain in the lipophilic residue, while the target 12-deoxyphorbol esters selectively partition into the acetonitrile phase, preventing column fouling downstream.
-
-
Step 2: Normal-Phase Pre-fractionation Perform silica gel column chromatography using a gradient of cyclohexane to ethyl acetate[1].
-
Causality: Normal-phase silica separates diterpenes by core class (e.g., ingols vs. phorbols) based on free hydroxyl availability. While it cannot separate DPA from DPB, it ensures the HPLC is not overloaded with competing diterpene scaffolds.
-
-
Step 3: Isocratic RP-HPLC Resolution Inject the enriched fraction onto a preparative high-carbon-load C18 column (e.g., 250 x 21.2 mm, 5 µm) using an isocratic mobile phase of 60% Acetonitrile / 40% Water.
-
Causality: Gradient elution compresses the separation window for closely related analogs. Isocratic elution establishes a constant selectivity factor (
). This allows the slightly more lipophilic, planar C5 angelate chain of DPA to interact longer with the C18 phase, eluting cleanly after the flexible C4 isobutyrate chain of DPB.
-
-
Step 4: Real-Time UV-Vis Validation Monitor the eluate simultaneously at 210 nm and 230 nm using a Diode Array Detector (DAD).
-
Causality: DPB lacks extended conjugation and exhibits only end-absorption near 210 nm. DPA contains an
-unsaturated ester, providing a distinct secondary absorption shoulder at 230 nm. This dual-wavelength monitoring allows you to validate peak identities in real-time before mass spectrometry confirmation.
-
Troubleshooting Guides & FAQs
Q: My DPB and DPA peaks are co-eluting during a standard reverse-phase gradient run. How can I achieve baseline separation? A: Gradient elution dynamically increases solvent strength, which forces highly homologous lipophilic diterpenes to elute together. Causality: DPA and DPB differ only by a single carbon atom and one double bond at the C-13 ester position. To resolve this minor hydrophobic difference, switch to an isocratic method (e.g., 60% Acetonitrile in Water). Isocratic conditions maximize the theoretical plates applied to the separation, allowing the saturated DPB to elute completely before the larger DPA interacts with the stationary phase.
Q: I am observing a split peak or a trailing shoulder specifically on my 12-deoxyphorbol 13-angelate (DPA) peak. What is causing this? A: You are likely observing chemical isomerization. Causality: The angelate group ((Z)-2-methyl-2-butenoate) is thermodynamically less stable than its trans-isomer, tiglate ((E)-2-methyl-2-butenoate). Exposure to acidic mobile phase modifiers (like TFA) or elevated column temperatures (>30°C) provides the activation energy for this stereochemical shift, creating artifact peaks. Self-Validating Fix: Ensure your mobile phase is strictly neutral (use MS-grade water and acetonitrile without acid) and thermostat your column compartment to 20–25°C.
Q: Can I separate these analogs using Normal-Phase (NP) chromatography instead of Reversed-Phase (RP)? A: No, NP-HPLC is insufficient for this specific resolution. Causality: Normal-phase silica separates molecules based on polar interactions, primarily targeting the free hydroxyl groups on the phorbol core (e.g., C-20, C-4, C-9). Because DPA and DPB have identical phorbol cores and differ only in their lipophilic ester tails, their polar surface areas are virtually indistinguishable[1]. RP-HPLC is mandatory because the C18 stationary phase interacts directly with the hydrophobic ester chains.
Q: Why is it critical to separate the 13-isobutyrate analogs from the 13-angelate analogs? Do they behave differently in biological assays? A: Yes, the ester chain geometry drastically alters their downstream phenotypic effects. Both analogs are Protein Kinase C (PKC) activators that enhance the stimulation-induced release of noradrenaline, dopamine, and serotonin[2]. However, DPB exhibits superior in vivo neurogenic stimulation in the subventricular zone[3]. Furthermore, 13-isobutyrate derivatives uniquely exhibit antifungal cytotoxicity against Aspergillus carbonarius, whereas the planar geometry of the 13-angelate chain renders it completely inactive in fungal inhibition[4].
Biological Relevance & Signaling Pathways
Divergent biological mechanisms of action for 12-deoxyphorbol ester analogs via PKC activation.
References
- Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg L
- The structural requirements for phorbol esters to enhance noradrenaline and dopamine release
- Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - MDPI. mdpi.com.
- Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis - ACS Public
Sources
- 1. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural requirements for phorbol esters to enhance noradrenaline and dopamine release from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Angelate Esters Against Photoisomerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with angelate esters and related α,β-unsaturated systems. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate the undesired isomerization of angelate esters (Z-isomers) to their more thermodynamically stable tiglate counterparts (E-isomers) upon exposure to light.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What is angelate ester photoisomerization, and why is it a critical issue?
Angelate ester photoisomerization is a photochemical reaction where the cis (or Z) configuration of the double bond in the angelate moiety converts to the trans (or E) configuration, forming a tiglate ester. This is a significant concern in drug development and natural product synthesis because the specific geometry of the angelate group is often crucial for the molecule's biological activity. An uncontrolled isomerization can lead to a mixture of isomers, resulting in diminished efficacy, altered pharmacological profiles, and complications in purification and analysis.
Q2: What is the fundamental mechanism driving this isomerization?
The isomerization from the angelate (Z-isomer) to the tiglate (E-isomer) form is primarily driven by light energy, which facilitates rotation around the carbon-carbon double bond. This process typically proceeds through the following key steps:
-
Photon Absorption (Excitation): The α,β-unsaturated ester absorbs a photon (often in the UV range), promoting an electron from a π bonding orbital to a π* antibonding orbital. This creates an excited singlet state (S1).
-
Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (T1).[1][2] This step is highly efficient for many conjugated systems.
-
Bond Rotation: In the triplet state, the π-bond has significant single-bond character, which allows for rotation around the central C=C axis. This rotation interconverts the Z and E geometries.
-
Relaxation: The molecule then relaxes back to the electronic ground state (S0), yielding either the original angelate or the newly formed tiglate isomer. Over time, the reaction equilibrium shifts toward the more thermodynamically stable tiglate (E) isomer.
This process can be facilitated by photosensitizers, which absorb light and transfer energy to the angelate ester, promoting it to the triplet state.[2][3]
Caption: Mechanism of Angelate Photoisomerization.
Section 2: Troubleshooting Guide - Proactive & Reactive Solutions
This section is designed to help you diagnose and solve isomerization issues during your experiments.
Issue 1: Significant tiglate formation is observed in my sample after routine handling or storage.
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution |
| Ambient Light Exposure | Standard laboratory lighting (fluorescent and LED) emits a broad spectrum, including low levels of UV and blue light sufficient to initiate photoisomerization over time.[1] The cumulative effect, even from brief or repeated exposure, can be significant. | Work in a darkroom or under red/amber light. Use low-UV emitting light sources. Wrap all glassware (flasks, vials, columns) and storage containers in aluminum foil or use amber-colored glassware to block activating wavelengths. |
| Inappropriate Solvent Choice | Solvents can influence the lifetime and energy of the excited triplet state.[1][4] Some solvents may stabilize the intermediates that lead to isomerization, while others can help quench the excited state. | Conduct a solvent screen. Acetonitrile has been noted to elongate the lifetime of triplet excited states in some systems.[1] Conversely, non-polar, aprotic solvents are often preferred. Test your compound's stability in solvents like hexane, toluene, and dichloromethane versus more polar options under controlled light exposure. |
| Presence of Photosensitizing Impurities | Trace impurities from synthesis (e.g., residual catalyst, aromatic byproducts) or the solvent itself can act as photosensitizers. They absorb light and transfer the energy to your angelate ester, accelerating isomerization even under indirect light. | Re-purify your material. Ensure high purity of the starting material and solvents through techniques like flash chromatography, recrystallization, or distillation. Use fresh, high-purity solvents for all experiments. |
Issue 2: Isomerization occurs rapidly during a photochemical reaction or when using light-intensive analytical techniques.
| Potential Cause | Underlying Rationale (The "Why") | Recommended Solution |
| Direct Excitation by High-Energy Light | Techniques like UV-Vis spectroscopy or certain photochemical setups use high-intensity UV light. This directly provides the energy required for the π → π* transition, leading to rapid isomerization.[5] | Use cutoff filters. When possible, use long-pass filters to block high-energy UV wavelengths that are not essential for your primary reaction but are sufficient to cause isomerization. For analysis, minimize exposure time and sample concentration. |
| Lack of a Triplet Quencher | If isomerization proceeds via the triplet state, this long-lived species is susceptible to intervention. A triplet quencher can accept the energy from the excited ester, returning it to the ground state before it can isomerize. | Introduce a triplet quencher. Add a compound with a triplet energy lower than your angelate ester to the reaction mixture. Common quenchers include 1,3-cyclohexadiene or even molecular oxygen (though its use requires careful consideration of potential side reactions). See Protocol 2 for a screening method. |
| Thermal Contribution | While the primary driver is light, excessive heat from light sources can sometimes lower the energy barrier for rotation or promote other degradation pathways. | Control the temperature. Use a cooling system (e.g., a water jacket or cooling fan) for your reaction vessel to dissipate heat generated by the light source. |
Section 3: Experimental Protocols
Protocol 1: Standard Handling Procedure for Light-Sensitive Angelate Esters
This protocol minimizes incidental light exposure during routine laboratory work.
-
Preparation: Switch laboratory lighting to red or amber safety lights, or work in a designated dark area.
-
Glassware: Use amber glass volumetric flasks, vials, and reaction vessels. Alternatively, completely wrap standard glassware in aluminum foil, ensuring no gaps.
-
Solvent Handling: Use fresh, HPLC-grade or distilled solvents stored in amber bottles.
-
Sample Weighing & Transfer: Weigh samples on an analytical balance away from direct overhead lighting. If possible, perform transfers in a glovebox or a dimly lit fume hood.
-
Reaction Setup: Assemble the reaction apparatus and wrap it securely in foil before adding the light-sensitive compound. Use foil-wrapped syringes or cannulas for transfers.
-
Workup & Purification: Conduct extractions in amber separatory funnels. For chromatography, wrap the entire column (both glass and solvent reservoir) in foil. Use a fraction collector with covered tubes.
-
Analysis & Storage: Prepare analytical samples (NMR, HPLC) immediately before analysis and keep them in amber vials. Store all materials at low temperatures (e.g., -20 °C) in amber containers placed inside a secondary opaque container.
Caption: Workflow for Handling Light-Sensitive Compounds.
Protocol 2: Screening for Effective Triplet Quenchers
This protocol helps identify a suitable additive to prevent isomerization by quenching the reactive triplet state.
-
Stock Solution Preparation: Prepare a stock solution of your angelate ester (e.g., 5 mg/mL) in a suitable aprotic solvent (e.g., toluene-d8 for NMR analysis) in an amber volumetric flask.
-
Quencher Selection: Choose a set of potential quenchers with known triplet energies lower than typical α,β-unsaturated esters. Examples include:
-
1,3-Cyclohexadiene (ET ≈ 53 kcal/mol)
-
Sorbic Acid (ET ≈ 58 kcal/mol)
-
Ferrocene (ET ≈ 42 kcal/mol)
-
-
Sample Preparation: In a dark environment, add 0.5 mL of the angelate stock solution to a series of amber NMR tubes.
-
Control & Test Samples:
-
Tube 1 (Negative Control): No additions.
-
Tube 2 (Positive Control): No quencher.
-
Tubes 3-5 (Test Samples): Add a quencher to each tube at a specific concentration (e.g., 0.1, 0.5, and 1.0 molar equivalents relative to the angelate ester).
-
-
Initial Analysis: Immediately acquire a baseline 1H NMR spectrum for each sample to determine the initial Z:E (angelate:tiglate) ratio.
-
Controlled Exposure: Place all tubes (except the negative control, which should be stored in complete darkness) in a consistent light environment. A laboratory bench under standard fluorescent lighting is a realistic test condition.
-
Time-Point Analysis: Acquire 1H NMR spectra for all exposed tubes at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Data Evaluation: Calculate the Z:E ratio for each sample at each time point. Plot the percentage of angelate remaining vs. time for each condition. The most effective quencher will show the slowest rate of isomerization compared to the positive control.
References
-
Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Available at: [Link]
-
Lewis acid catalysis of photochemical reactions. 5. Selective isomerization of conjugated butenoic and dienoic esters. ResearchGate. Available at: [Link]
-
Metal‐Free Photochemical Olefin Isomerization of Unsaturated Ketones via 1,5‐Hydrogen Atom Transfer. Chemistry Europe. Available at: [Link]
-
Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. MDPI. Available at: [Link]
-
The Involvement of Triplet State in the Isomerization of Retinaloids. ChemRxiv. Available at: [Link]
-
Photoisomerization Kinetics of Photoswitchable Thin Films Based on Nanostructure/Molecular Layers of AlN-AO7. PubMed. Available at: [Link]
-
The role of triplet states in light-induced reactions: spectroscopic insights into energy and light conversion pathways. Gutenberg Open Science. Available at: [Link]
-
Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Optochemical Control of Therapeutic Agents through Photocatalyzed Isomerization. Angewandte Chemie. Available at: [Link]
-
Photoisomerization Reaction Mechanisms. University of Wisconsin-La Crosse. Available at: [Link]
-
The involvement of triplet states in the isomerization of retinaloids. RSC Publishing. Available at: [Link]
-
Direct Observation of Triplet States in the Isomerization of Alkenylboronates by Energy Transfer Catalysis. ResearchGate. Available at: [Link]
-
Accessible triplet excited states in the photoisomerization of allenes with extended conjugation. Dalton Transactions. Available at: [Link]
-
Photostability of Topical Agents Applied to the Skin: A Review. PMC. Available at: [Link]
-
Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. ResearchGate. Available at: [Link]
-
Controllable Isomerization of Alkenes by Dual Visible‐Light‐Cobalt Catalysis. Chemistry Europe. Available at: [Link]
-
Generation of thiyl radicals in a spatiotemporal controlled manner by light: Applied for the cis to trans isomerization of unsaturated fatty acids/phospholipids. ScienceDirect. Available at: [Link]
-
Probing the Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines. PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoisomerization Kinetics of Photoswitchable Thin Films Based on Nanostructure/Molecular Layers of AlN-AO7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 12-Deoxyphorbol Ester Analogs and Prostratin for HIV-1 Latency Reversal
A Technical Guide for Researchers in Drug Discovery and Development
This document will delve into their mechanisms of action, comparative potencies supported by experimental data, and provide a detailed protocol for their evaluation in an in vitro setting.
Mechanism of Action: Activation of the PKC-NF-κB Signaling Axis
Both Prostratin and its 12-deoxyphorbol ester analogs exert their biological effects primarily through the activation of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in T-cell activation.[2] By mimicking the endogenous signaling molecule diacylglycerol (DAG), these compounds bind to the C1 domain of conventional and novel PKC isoforms.[3] This binding event induces a conformational change, leading to the translocation of PKC to the cell membrane and its subsequent activation.
Activated PKC initiates a downstream signaling cascade that converges on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4] This is a critical step in HIV-1 latency reversal, as the Long Terminal Repeat (LTR) promoter region of the integrated provirus contains NF-κB binding sites. The canonical pathway involves the phosphorylation and activation of the IκB kinase (IKK) complex by activated PKC. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα liberates NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, bind to the HIV-1 LTR, and drive viral gene transcription.[4]
Additionally, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be engaged by PKC, further contributing to transcriptional activation.[1]
Sources
Comparative Guide: PKC Translocation Dynamics of 12-Deoxyphorbol 13-Angelate (DPA) vs. PMA
Executive Summary & Mechanistic Divergence
Protein Kinase C (PKC) is a family of master-regulatory serine/threonine kinases that govern cellular proliferation, differentiation, and apoptosis. The activation of classical and novel PKC isoforms is canonically driven by the generation of diacylglycerol (DAG), which binds to the C1 domain of the kinase, recruiting it from the cytosol to cellular membranes.
In drug discovery and molecular biology, phorbol esters are widely utilized as potent DAG mimetics. However, not all phorbol esters produce the same biological outcomes. This guide objectively compares two structurally distinct PKC activators: PMA (Phorbol 12-myristate 13-acetate) and DPA (12-deoxyphorbol 13-angelate) .
The Structure-Activity Relationship (SAR)
The biological divergence between PMA and DPA is fundamentally rooted in their lipophilicity, dictated by their esterification patterns at the C12 and C13 positions of the tigliane ring[1]:
-
PMA (The "Sledgehammer"): Possesses a long, highly lipophilic 14-carbon myristate chain at C12 and an acetate at C13. Because it is highly lipophilic and poorly metabolized, PMA anchors PKC irreversibly to the plasma membrane. This prolonged activation leads to eventual PKC depletion (downregulation) and is the mechanistic basis for its potent tumor-promoting activity[2].
-
DPA (The "Scalpel"): As a 12-deoxyphorbol, DPA lacks a substituent at the C12 position and features a shorter, branched angelate chain at C13[2]. This significantly reduces its overall lipophilicity. While DPA binds the PKC C1 domain with high affinity, it induces a transient and reversible translocation to the membrane[1]. This transient kinetic profile avoids tumor promotion and instead drives therapeutic signaling, such as adult neural progenitor cell (NPC) proliferation and neurogenesis[3],[2].
Diagram 1: Divergent PKC activation pathways of PMA and DPA based on lipophilicity.
Quantitative Data Comparison
The following table summarizes the comparative performance and physicochemical properties of PMA and DPA based on established experimental data[3],[2],[1].
| Parameter | PMA (Phorbol 12-myristate 13-acetate) | DPA (12-deoxyphorbol 13-angelate) |
| Structural Class | Phorbol 12,13-diester | 12-Deoxyphorbol 13-monoester |
| Lipophilicity (Membrane Affinity) | Very High (C12 myristate chain) | Moderate (C13 angelate chain, no C12 ester) |
| PKC Translocation Kinetics | Prolonged / Irreversible (>60 mins) | Transient / Reversible (Peaks at ~15-30 mins) |
| PKC Downregulation | Rapid and severe (chronic exposure) | Mild to negligible |
| Tumor-Promoting Activity | High (Prototypical tumor promoter) | Non-tumorigenic |
| Primary Research Applications | Positive control for maximum PKC activation | Neurogenesis, HIV latency reversal, Non-toxic PKC modulation |
Experimental Methodologies: Self-Validating Translocation Assays
To accurately compare the differential kinetics of PMA and DPA, researchers must employ a self-validating system that captures both the spatiotemporal dynamics (where and when PKC moves) and the biochemical mass (how much PKC moves).
Protocol A: Live-Cell Confocal Microscopy of PKC-GFP Translocation
Causality Check: Fixed-cell assays often miss the transient membrane recruitment characteristic of DPA. Live-cell imaging using GFP-tagged PKC allows for real-time, continuous kinetic quantification within the exact same cell, eliminating population-level artifacts.
Step-by-Step Workflow:
-
Cell Culture & Transfection: Seed target cells (e.g., HeLa or CHO) in 35mm glass-bottom imaging dishes. Transfect with a plasmid encoding the desired PKC isoform tagged with Green Fluorescent Protein (e.g., PKCδ-GFP) using a lipid-based reagent. Allow 24-48 hours for expression.
-
Serum Starvation (Crucial Step): Wash cells and incubate in serum-free media for 12-16 hours prior to imaging. Causality: Serum contains growth factors that induce basal DAG production. Starvation ensures PKC is fully auto-inhibited and localized to the cytosol, providing a clean baseline.
-
Baseline Imaging: Mount the dish on a temperature-controlled (37°C) confocal microscope stage. Acquire baseline images of the cytosolic GFP signal.
-
Ligand Administration: Carefully add PMA (100 nM final) or DPA (1-5 μM final) directly to the bath. Causality: DPA requires slightly higher concentrations than PMA to achieve the same initial amplitude of translocation due to its lower lipophilicity[3].
-
Time-Lapse Acquisition: Capture images every 30 seconds for a total of 60 minutes.
-
Kinetic Quantification: Using image analysis software (e.g., ImageJ), define Regions of Interest (ROIs) at the plasma membrane and in the deep cytosol. Calculate the Membrane/Cytosol (M/C) fluorescence intensity ratio over time.
Diagram 2: Self-validating experimental workflow for real-time PKC-GFP translocation.
Protocol B: Subcellular Fractionation and Immunoblotting (Orthogonal Validation)
Causality Check: To ensure the bulky GFP tag in Protocol A does not artificially alter translocation kinetics, this orthogonal assay measures the physical movement of endogenous, untagged PKC.
Step-by-Step Workflow:
-
Treatment: Plate cells in 10 cm dishes, serum-starve, and treat parallel plates with PMA (100 nM) or DPA (1 μM) for specific time intervals (0, 10, 30, and 60 minutes).
-
Hypotonic Lysis: Wash cells with ice-cold PBS and lyse in a hypotonic buffer (lacking detergents) using a Dounce homogenizer. Causality: Detergents would prematurely dissolve the lipid bilayer, mixing the membrane and cytosolic compartments.
-
Ultracentrifugation: Centrifuge the homogenate at 100,000 × g for 30 minutes at 4°C.
-
Cytosolic Fraction: Carefully collect the supernatant.
-
Membrane Fraction: Resuspend the remaining pellet in a buffer containing 1% Triton X-100 to extract membrane-bound proteins.
-
-
Immunoblotting: Resolve both fractions via SDS-PAGE. Probe with isoform-specific anti-PKC antibodies.
-
Internal Controls (Validation): Probe the blots for GAPDH (exclusively cytosolic) and Na+/K+ ATPase (exclusively membrane-bound). Causality: This proves the fractionation was successful and prevents false-positive translocation readings caused by cross-contamination of the compartments.
Conclusion for Drug Development
When designing assays or developing therapeutics targeting the PKC pathway, the choice of activator is paramount. While PMA remains an excellent positive control for driving maximum, irreversible PKC translocation, its severe tumorigenic profile renders it useless for therapeutic applications[2]. Conversely, 12-deoxyphorbols like DPA offer a refined, transient kinetic profile. By leveraging moderate lipophilicity, DPA triggers the necessary downstream signaling cascades (such as those required for NPC proliferation) without causing the chronic membrane anchoring that leads to PKC downregulation and toxicity[3],[1].
References
-
Abdellah Ezzanad, et al. "Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis." ACS Publications, 2021.[Link]
-
Gerónimo-Olvera, Carmen, et al. "12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation." PMC, 2016.[Link]
-
Corbeski, Ivan, et al. "Topological Heterogeneity of Protein Kinase C Modulators in Human T-Cells Resolved with In-Cell Dynamic Nuclear Polarization NMR Spectroscopy." PMC, 2020.[Link]
Sources
- 1. Topological Heterogeneity of Protein Kinase C Modulators in Human T-Cells Resolved with In-Cell Dynamic Nuclear Polarization NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validating HIV Reservoir Reactivation with 12-Deoxyphorbol 13-Angelate: A Comparative Guide to PKC Agonists
Introduction: The "Shock and Kill" Paradigm
The persistence of latently infected resting CD4+ T cells remains the fundamental barrier to an HIV-1 cure. The "shock and kill" strategy aims to eradicate this viral reservoir by utilizing Latency Reversing Agents (LRAs) to force proviral transcription ("shock"), thereby exposing the infected cells to viral cytopathic effects or immune-mediated clearance ("kill") 1.
Protein Kinase C (PKC) agonists are among the most potent LRAs discovered. While early candidates like phorbol 12-myristate 13-acetate (PMA) achieved robust reactivation, their tumor-promoting properties precluded clinical application 2. This guide provides a comprehensive framework for validating 12-deoxyphorbol 13-angelate (12-DPA) —a non-tumor-promoting phorbol ester—and objectively compares its performance against other leading PKC agonists such as Prostratin, DPP, and Ingenol-3-angelate.
Mechanistic Grounding: The Causality of PKC Activation
To effectively validate an LRA, one must understand the causality of its signaling cascade. 12-DPA and related phorbol esters act as diacylglycerol (DAG) mimetics. They bind directly to the C1 domains of classical and novel PKC isoforms. This binding event anchors PKC to the plasma membrane, triggering a phosphorylation cascade.
The critical downstream node is the IKK complex. IKK phosphorylates IκB, tagging it for proteasomal degradation. The destruction of IκB liberates the transcription factor NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to cognate enhancer sequences within the HIV-1 Long Terminal Repeat (LTR) promoter, initiating the transcription of the dormant provirus 1.
Figure 1: PKC-mediated NF-κB signaling pathway for HIV latency reversal.
Comparative Analysis: 12-DPA vs. Alternative PKC Agonists
The pharmacodynamics of phorbol esters are strictly dictated by their structural nuances. While the tigliane backbone provides the core affinity for PKC, the esterification at the C-13 position is the primary driver of lipophilicity and membrane permeability 3.
-
Prostratin (12-deoxyphorbol 13-acetate): Features a short acetate chain. Its low lipophilicity limits its ability to penetrate the plasma membrane efficiently, resulting in a relatively low potency (EC50 in the low micromolar range) 1.
-
DPP (12-deoxyphorbol 13-phenylacetate): The bulky phenylacetate group increases lipophilicity, dramatically enhancing membrane insertion and dropping the EC50 to the low nanomolar range, while remaining non-tumor-promoting 1.
-
12-DPA (12-deoxyphorbol 13-angelate): The angelate side chain offers an optimal thermodynamic balance of lipophilicity and steric engagement with the PKC C1 domain. This provides high potency (nanomolar range) comparable to DPP, making it vastly superior to Prostratin for low-dose applications 3.
-
Ingenol-3-angelate (PEP005): An FDA-approved diterpene that is exceptionally potent (low nanomolar EC50) but exhibits higher cellular toxicity and broad T cell hyperactivation, complicating systemic administration 2.
Quantitative Performance Comparison
| Compound | Structural Class | Target | Estimated EC50 (HIV Reactivation) | Tumor-Promoting | Toxicity Profile |
| 12-DPA | Phorbol Ester (Angelate) | PKC | 10 - 100 nM | No | Moderate |
| Prostratin | Phorbol Ester (Acetate) | PKC | 1 - 3 µM | No | Low |
| DPP | Phorbol Ester (Phenylacetate) | PKC | 10 - 50 nM | No | Moderate |
| Ingenol-3-angelate | Ingenane Diterpene | PKC | 1 - 10 nM | No | High |
| PMA | Phorbol Ester (Myristate) | PKC | 1 - 10 nM | Yes | High |
Experimental Validation Protocols
To ensure rigorous validation of 12-DPA, experiments must be structured as self-validating systems. Relying solely on immortalized cell lines is insufficient due to their lack of the complex, restrictive chromatin environments found in primary cells. A two-tiered approach is mandatory.
Protocol 1: In Vitro Latency Reversal Assay (J-Lat Cell Lines)
Purpose & Causality: J-Lat clones (e.g., 10.6 or 9.2) harbor an integrated HIV-1 LTR driving a GFP reporter. This creates a direct, quantifiable, and self-validating readout of transcriptional activation without the confounding variables of viral replication kinetics.
-
Cell Seeding: Plate J-Lat cells at
cells/well in a 96-well plate using RPMI 1640 supplemented with 10% FBS. -
Treatment: Treat cells with a titration gradient of 12-DPA (1 nM to 1 µM).
-
Internal Controls: Include Prostratin (1 µM) as a positive benchmark and DMSO (0.1%) as a vehicle negative control.
-
-
Synergy Assessment (Optional): Co-administer 12-DPA with a BET bromodomain inhibitor (e.g., JQ1 at 50 nM). Causality: PKC agonists activate NF-κB, while BET inhibitors recruit P-TEFb. Targeting these two distinct transcriptional bottlenecks simultaneously yields synergistic reactivation 4.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Quantification: Harvest cells, wash with cold PBS, and analyze via flow cytometry. Gate live cells based on forward/side scatter, and quantify reactivation as the percentage of GFP-positive cells.
Protocol 2: Ex Vivo Primary CD4+ T Cell Assay
Purpose & Causality: Clinical translation requires testing on primary resting CD4+ T cells from ART-suppressed, HIV-positive individuals, representing the true latent reservoir 2. Antiretrovirals (ARVs) must be added to the culture to prevent de novo infection upon reactivation, ensuring that measured viral RNA originates strictly from the latent pool.
-
Isolation: Isolate PBMCs from the whole blood of aviremic patients using density gradient centrifugation (Ficoll-Paque).
-
Purification: Negatively select resting CD4+ T cells using magnetic bead depletion (removing CD8+, CD19+, CD14+, and activation markers like CD69/HLA-DR).
-
Inhibition of Spread: Pre-treat cells with an integrase inhibitor (e.g., Raltegravir, 1 µM) and an NNRTI (e.g., Efavirenz, 1 µM) for 2 hours.
-
Stimulation: Expose cells to 12-DPA (50 nM). Use Anti-CD3/CD28 dynabeads as a maximum physiological reactivation control.
-
Quantification: After 48 hours, extract total RNA. Perform RT-qPCR targeting the HIV-1 gag or LTR regions to quantify cell-associated HIV RNA (caRNA).
Figure 2: Ex vivo experimental workflow for validating HIV latency reversal.
Conclusion
12-Deoxyphorbol 13-angelate (12-DPA) represents a structurally optimized PKC agonist that successfully bridges the gap between the low potency of Prostratin and the high toxicity of Ingenol-3-angelate. By utilizing rigorous, self-validating in vitro and ex vivo pipelines, researchers can accurately benchmark 12-DPA's efficacy. Its favorable lipophilicity profile makes it an exceptional candidate for combinatorial "shock and kill" regimens, particularly when paired with chromatin-modulating agents like BET or HDAC inhibitors.
References
- Novel Latency Reversing Agents for HIV-1 Cure - N
- Latency Reversing Agents and the Road to an HIV Cure - N
- Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis - American Chemical Society (ACS)
- An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models - N
Sources
- 1. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: 12-Deoxyphorbol 13-Angelate 20-Acetate vs. Ingenol-3-Angelate
[1]
Executive Summary: The Divergence of Diterpene Efficacy
This guide provides a critical analysis comparing 12-deoxyphorbol 13-angelate 20-acetate (dPA-20-Ac) and Ingenol-3-angelate (I3A, Ingenol mebutate) . While both compounds are diterpene esters derived from Euphorbia species (e.g., E. peplus, E. resinifera) and function as Protein Kinase C (PKC) activators, their therapeutic profiles diverge significantly due to structural nuances that dictate their interaction with the C1 domain of PKC isoforms.
-
Ingenol-3-angelate (I3A): The established "ablative" agent. It exhibits high cytotoxicity, inducing rapid mitochondrial swelling and necrosis, making it the standard for topical treatment of Actinic Keratosis (AK).
-
12-deoxyphorbol 13-angelate 20-acetate (dPA-20-Ac): The "modulatory" candidate. Structural Activity Relationship (SAR) data indicates it functions as a non-tumor-promoting PKC activator. Unlike the necrotic induction of I3A, dPA derivatives often support cell survival or differentiation (e.g., HIV latency reversal) with a wider safety window, though with reduced direct cytotoxic potency.
Chemical & Pharmacological Profile
Structural Determinants of Activity
The efficacy difference lies in the skeleton (Tigliane vs. Ingenane) and the esterification pattern.
| Feature | 12-deoxyphorbol 13-angelate 20-acetate | Ingenol-3-angelate (I3A) |
| Skeleton | Tigliane (4 rings, rigid) | Ingenane (4 rings, bridgehead strain) |
| C13 Substituent | Angelate (Lipophilic, unsaturated) | H (C3 holds the Angelate) |
| C20 Substituent | Acetate (Reduces hydrophilicity) | Hydroxyl (Free -OH is critical for H-bonding) |
| C12 Substituent | H (Deoxy - lacks TPA's OH group) | N/A |
| Key Property | Non-tumor promoting PKC activation. The C20-acetylation generally reduces potency compared to free C20-OH variants (like Prostratin).[1][2] | Necrosis induction. The unique "out-in" signaling induces rapid mitochondrial dysfunction. |
Mechanism of Action: PKC Isoform Selectivity
Both compounds mimic Diacylglycerol (DAG) to bind the C1 domain of PKC. However, the downstream consequences differ.
-
I3A Pathway: Preferential activation of PKC
(delta) in keratinocytes leads to mitochondrial membrane potential loss ATP depletion Primary Necrosis. This is accompanied by neutrophil recruitment via IL-8/TNF . -
dPA-20-Ac Pathway: Activates classic (
) and novel ( ) PKCs but lacks the sustained inflammatory drive of TPA (Phorbol 12-myristate 13-acetate). The C20-acetate modification often dampens the binding affinity to PKC compared to the parent alcohol, creating a "partial agonist" effect that is useful for reversing HIV latency without inducing a cytokine storm.
Figure 1: Divergent signaling pathways. I3A drives rapid necrosis via PKC-delta, while dPA derivatives favor transcriptional modulation (NF-kB) and differentiation.
Therapeutic Efficacy Comparison
Oncology (Actinic Keratosis & Non-Melanoma Skin Cancer)
-
Ingenol-3-angelate (Winner):
-
Data: Clinical trials show >40% complete clearance of AK lesions after 2-3 days of topical application.
-
Mechanism: Dual mechanism—direct cell death (necrosis) followed by antibody-dependent cellular cytotoxicity (ADCC) to clear residual tumor cells.
-
-
dPA-20-Ac:
-
Status: Experimental.
-
Comparison: 12-deoxyphorbols are generally less cytotoxic than ingenanes. In yeast models, dPA-20-Ac promoted growth, whereas ingol derivatives inhibited it. This suggests dPA-20-Ac is ineffective as a direct ablative agent for tumors compared to I3A.
-
HIV Latency Reversal (Shock and Kill Strategy)
-
dPA-20-Ac (Winner):
-
Context: The goal is to wake up latent HIV reservoirs without killing T-cells or causing global inflammation.
-
Efficacy: Deoxyphorbols (structurally related to Prostratin) are potent "Latency Reversing Agents" (LRAs). The angelate tail increases lipophilicity (cell permeability), while the deoxy core ensures it does not promote tumors.
-
Advantage: Unlike I3A, which is too toxic for systemic administration, dPA derivatives offer a wider therapeutic index for intravenous or oral development.
-
Experimental Protocols
Protocol: Comparative PKC Translocation Assay
Objective: To quantify the potency of PKC activation by measuring the translocation of PKC-
Reagents:
-
HeLa or CHO-K1 cells expressing GFP-PKC
. -
Compound stocks (10 mM in DMSO).
Workflow:
-
Seeding: Plate cells in 35mm glass-bottom dishes (2x10^5 cells). Incubate 24h.
-
Equilibration: Replace media with HBSS (Hank's Balanced Salt Solution) + 10 mM HEPES. Image baseline for 5 min.
-
Treatment:
-
Group A: Add I3A (Final conc: 100 nM).
-
Group B: Add dPA-20-Ac (Final conc: 100 nM - 1
M). Note: dPA-20-Ac often requires higher concentrations due to the C20-acetate reducing binding affinity.
-
-
Imaging: Capture confocal images every 30s for 15 min.
-
Quantification: Calculate the Translocation Index:
.
Expected Result:
-
I3A: Rapid, complete translocation within 2-5 minutes (
). -
dPA-20-Ac: Slower, sustained translocation (
), indicating "partial agonist" behavior.
Protocol: HIV-1 Reactivation (J-Lat Model)
Objective: Assess efficacy in reversing HIV latency.[3]
-
Cell Line: J-Lat (Clone 10.6) cells (Jurkat cells with latent HIV-GFP).
-
Treatment: Treat cells with serial dilutions (1 nM to 10
M) of dPA-20-Ac or I3A for 24h. -
Readout: Flow cytometry for GFP+ cells (% reactivation).
-
Toxicity Control: Propidium Iodide (PI) staining to exclude dead cells.
-
Analysis: Plot Dose-Response curve.
-
Metric: Calculate Therapeutic Index (TI) =
(Cytotoxicity) / (Reactivation). -
Verdict: dPA-20-Ac typically yields a higher TI than I3A due to lower cytotoxicity.
-
Toxicology & Safety Window
| Parameter | Ingenol-3-angelate | 12-deoxyphorbol 13-angelate 20-acetate |
| Skin Irritancy | Severe. Causes erythema, flaking, and crusting (mechanism-dependent). | Moderate to Low. Deoxyphorbols are significantly less irritating than TPA or Ingenol esters. |
| Tumor Promotion | Low. (Unlike TPA). FDA approved for topical use.[4] | Non-Promoting. The lack of the C12-OH group removes tumor-promoting activity. |
| Systemic Toxicity | High. Limited to topical use. | Moderate. Potential for systemic use (investigated in HIV). |
References
-
Hassanpour, A., et al. (2014). "Phytochemical review of Euphorbia species and their biological activities." Journal of Pharmacognosy. Link
-
Geribaldi-Doldán, N., et al. (2015). "Protein Kinase C Activation by Phorbol Esters from Euphorbia." International Journal of Neuropsychopharmacology. Link
-
Ourhzif, E., et al. (2022).[5] "Antifungal and Cytotoxic Activity of Diterpenes from Euphorbia resinifera." Molecules. Link
-
Ogbourne, S.M., et al. (2004). "Proceedings of the First International Conference on PEP005 (Ingenol 3-angelate)." Anti-Cancer Drugs.[6][4][7] Link
-
Hikone, Y., et al. (2024).[8] "Total syntheses of phorbol and tigliane diterpenoids and their evaluation as HIV latency-reversing agents." Journal of the American Chemical Society.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2018218087A1 - Methods of cancer treatment - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 6. US10722484B2 - Methods of cancer treatment - Google Patents [patents.google.com]
- 7. RU2659684C2 - Compositions and methods of using phorbol esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
assessing tumor promoter activity of 12-deoxyphorbol 13-angelate in vivo
Assessing the In Vivo Tumor Promoter Activity of 12-Deoxyphorbol 13-Angelate: A Methodological Comparison Guide
Executive Summary
Phorbol esters represent a paradoxical class of compounds in drug development. While classic derivatives like Phorbol 12-myristate 13-acetate (PMA/TPA) are notorious for their potent tumor-promoting and mitogenic properties[1], specific structural analogs exhibit profound therapeutic potential without the same oncogenic risks. 12-deoxyphorbol 13-angelate (12-DPA) has emerged as a compound of high interest due to its ability to induce adult neural progenitor cell proliferation and stimulate neurogenesis[2].
However, translating 12-DPA into clinical applications requires rigorous in vivo stratification against known tumor promoters and non-promoters. This guide provides an objective comparison of 12-DPA against alternative phorbol esters and details the gold-standard methodology for assessing its safety and tumor promotion activity in vivo.
Mechanistic Grounding: The Divergence of PKC Activation
To understand why phorbol esters differ in their carcinogenicity, we must examine their pharmacodynamics. Phorbol esters act as structural mimetics of diacylglycerol (DAG), binding with high affinity to the C1 domain of Protein Kinase C (PKC)[3][4].
The biological outcome is dictated by the duration and isoform selectivity of this activation:
-
PMA (TPA): Induces sustained, chronic activation of classical PKC isoforms (e.g., PKC-
), which paradoxically leads to their eventual depletion/downregulation. This chronic signaling drives uncontrolled hyperproliferation and acts as a powerful tumor promoter[1][3]. -
12-DPA & Prostratin: 12-deoxyphorbols typically induce transient activation or selectively target novel PKC isoforms. This transient signaling is sufficient to trigger differentiation pathways (such as neurogenesis or HIV latency reversal) but fails to sustain the chronic hyperproliferation required for robust tumor promotion[2][5].
Divergent PKC signaling pathways of PMA vs 12-DPA leading to distinct in vivo outcomes.
Comparative Performance Profile
When evaluating 12-DPA for drug development, it must be benchmarked against the highly oncogenic PMA and the non-oncogenic Prostratin (12-deoxyphorbol 13-acetate). While 12-DPA is significantly safer than PMA, in vivo studies classify it as a weak tumor promoter and a moderately strong irritant[6], placing it functionally between PMA and Prostratin.
| Feature | PMA (TPA) | 12-DPA (12-Deoxyphorbol 13-angelate) | Prostratin |
| Chemical Class | Phorbol 12,13-diester | 12-Deoxyphorbol 13-monoester | 12-Deoxyphorbol 13-acetate |
| PKC Activation | Sustained / Depleting[3] | Transient / Isoform-selective[2] | Transient[5] |
| In Vivo Tumor Promotion | Strong (Gold Standard)[1] | Weak[6] | Negative (Non-promoter)[5] |
| Primary Biological Effect | Carcinogenesis / Mitogen | Neurogenesis[2] | HIV Latency Reversal[5] |
| Skin Irritancy | Extremely Potent[1] | Moderately Strong[6] | Mild to Moderate |
In Vivo Assessment: The Two-Stage Mouse Skin Carcinogenesis Protocol
To objectively quantify the weak tumor-promoting activity of 12-DPA, researchers must utilize the classical Two-Stage Initiation-Promotion Assay .
Expertise & Experience: Causality of Experimental Choices
-
Uncoupling Initiation and Promotion: By applying a single, sub-threshold dose of a mutagen (DMBA), we induce a latent H-ras mutation (Initiation). Without a promoter, these cells remain dormant. This isolates the test compound's specific ability to drive clonal expansion (Promotion) rather than direct mutagenesis.
-
Choice of Animal Model: Outbred female CD-1 mice (7-9 weeks old) are selected due to their high genetic susceptibility to chemically induced skin carcinogenesis, ensuring maximum sensitivity for detecting weak promoters like 12-DPA.
-
Vehicle Selection: Acetone is utilized because of its high volatility. It rapidly evaporates upon topical application, leaving a uniform, localized distribution of the highly lipophilic phorbol esters without causing systemic toxicity.
Step-by-Step Methodology
Phase 1: Initiation (Day 0)
-
Shave the dorsal skin of the CD-1 mice 48 hours prior to the experiment. Exclude any mice showing hair regrowth or skin abrasions.
-
Apply a single sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (DMBA) (e.g., 100 nmol) dissolved in 200 µL of high-purity acetone directly to the shaved area.
Phase 2: Promotion (Week 1 to Week 25)
-
One week post-initiation, divide the mice into three distinct cohorts (n=30 per cohort).
-
Cohort A (Positive Control): Apply PMA (5 nmol in 200 µL acetone) twice weekly.
-
Cohort B (Test Compound): Apply 12-DPA (e.g., 50 nmol in 200 µL acetone) twice weekly. (Note: Weak promoters often require higher molar doses to elicit observable effects).
-
Cohort C (Negative Control): Apply 200 µL acetone twice weekly.
Phase 3: Data Acquisition & Histopathology
-
Evaluate mice weekly for the presence of papillomas. Record two primary metrics:
-
Tumor Incidence: The percentage of mice in a cohort bearing at least one papilloma.
-
Tumor Multiplicity: The average number of papillomas per mouse.
-
-
At week 25, sacrifice the animals. Excise all lesions for H&E staining to histologically confirm the presence of benign squamous papillomas versus malignant squamous cell carcinomas.
Trustworthiness: Self-Validating Assay Criteria
To ensure experimental integrity, this protocol functions as a self-validating system through strict control checkpoints:
-
Validation Check 1 (Negative Control Integrity): Cohort C (DMBA + Acetone) MUST yield 0% tumor incidence. Any tumors here indicate the DMBA dose was not sub-threshold (causing complete carcinogenesis) or cross-contamination occurred.
-
Validation Check 2 (Positive Control Sensitivity): Cohort A (DMBA + PMA) MUST reach >90% tumor incidence by week 15[1]. Failure to do so indicates a failure in DMBA initiation efficiency or an inherent resistance in the specific mouse colony.
Conclusion
While 12-DPA demonstrates remarkable potential as a neurogenic agent by activating PKC in the adult brain[2], its classification as a weak tumor promoter and moderately strong irritant[6] necessitates careful formulation and localized delivery systems. Unlike completely non-promoting analogs such as Prostratin[5], the clinical advancement of 12-DPA requires strict adherence to in vivo safety assays to ensure its proliferative effects remain confined to target tissues without driving oncogenic clonal expansion.
References
-
Phorbol Diesters and 12-Deoxy-16-hydroxyphorbol 13,16-Diesters Induce TGFα Release and Adult Mouse Neurogenesis. ACS Publications. 2
-
Characterization of phorbol esters activity on individual mammalian protein kinase C isoforms, using the yeast phenotypic assay. ResearchGate. 3
-
Neuroscience Products: metabolism inhibitor in in vivo studies. Ziobio. 6
-
Variability in Content of the Anti-AIDS Drug Candidate Prostratin in Samoan Populations of Homalanthus nutans. ACS Publications. 5
-
Methods of cancer treatment - Google Patents. Google Patents.4
-
Phorbol esters as anti-neoplastic and white blood cell elevating agents - Google Patents. Google Patents. 1
Sources
- 1. US6063814A - Phorbol esters as anti-neoplastic and white blood cell elevating agents - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US10722484B2 - Methods of cancer treatment - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ziobio.com [ziobio.com]
benchmark concentrations for 12-deoxyphorbol 13-angelate in latency studies
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating latency-reversing agents (LRAs).
Executive Summary
In the pursuit of an HIV-1 cure, the "shock and kill" strategy relies heavily on the precise pharmacological activation of latent proviruses without inducing generalized immune hyperactivation. Protein Kinase C (PKC) activators, particularly tigliane diterpenoids, have emerged as frontrunners in this space. While Prostratin (12-deoxyphorbol 13-acetate) is the most historically characterized compound in this class, 12-deoxyphorbol 13-angelate (DPA) offers a highly optimized lipophilic profile that significantly alters its benchmark working concentrations.
As a Senior Application Scientist, I have structured this guide to objectively compare the benchmark concentrations of DPA against alternative PKC activators, detailing the mechanistic causality behind these metrics and providing a self-validating experimental framework for your latency studies.
Mechanistic Causality: The Thermodynamic Advantage of the Angelate Ester
To understand why benchmark concentrations differ among phorbol esters, one must analyze their structure-activity relationships (SAR) at the plasma membrane interface.
Both DPA and Prostratin share a 12-deoxyphorbol core, which inherently lacks the tumor-promoting properties associated with C-12/C-13 di-esterified phorbols like PMA (Phorbol 12-myristate 13-acetate). The critical divergence lies at the C-13 position. Prostratin possesses a short acetate group, whereas DPA features an angelate ester (Z-2-methyl-2-butenoate).
The unsaturated, branched-chain angelate group increases the hydrophobicity of the phorbol core. This structural nuance enhances the molecule's thermodynamic ability to partition into the lipid bilayer and dock into the diacylglycerol (DAG)-binding C1 domains of conventional and novel PKC isoforms (specifically PKC-
Upon binding, PKC is activated and phosphorylates the I
Mechanistic pathway of 12-deoxyphorbol 13-angelate inducing latency reversal via PKC/NF-κB.
Benchmark Concentrations: A Comparative Analysis
When designing in vitro latency reversal assays, selecting the correct concentration range is paramount to calculating an accurate Therapeutic Index (TI). The table below synthesizes the benchmark working concentrations for DPA compared to its primary alternatives.
| Compound | Structural Distinction | Target PKC Isoforms | Benchmark Concentration (In Vitro) | Tumorigenic Potential |
| 12-Deoxyphorbol 13-angelate (DPA) | C-13 Angelate ester | 0.1 – 3.0 µM | Non-tumorigenic | |
| Prostratin | C-13 Acetate ester | 1.0 – 5.0 µM | Non-tumorigenic | |
| PMA | C-12 Myristate, C-13 Acetate | Broad spectrum | 10 – 50 nM | Highly tumorigenic |
| Ingenol-3-angelate (PEP005) | Ingenane core, C-3 Angelate | 10 – 100 nM | Low/Non-tumorigenic |
Analytical Insight: DPA operates effectively in the sub-micromolar to low-micromolar range (0.1 – 3.0 µM). It is significantly more potent than Prostratin due to the angelate ester's membrane-partitioning efficiency, yet it avoids the extreme, toxic potency of PMA. Furthermore, its cytotoxicity profile remains highly favorable compared to other diterpenes, ensuring a wide therapeutic window.
Experimental Workflows: A Self-Validating Protocol
A critical failure point in latency studies is the conflation of true viral reactivation with non-specific cellular stress. Certain compounds induce a burst of transcription as a byproduct of impending apoptosis. Therefore, any protocol evaluating DPA must be a self-validating system : it must simultaneously measure viral transcription efficacy and metabolic viability.
Standardized self-validating workflow for evaluating DPA benchmark concentrations in vitro.
Step-by-Step Methodology
1. Cell Line Preparation
Maintain J-Lat full-length cells (e.g., clone 10.6, which harbors a latent HIV-1 provirus with a GFP reporter) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Seed the cells at a density of
2. Compound Titration & Treatment Reconstitute 12-deoxyphorbol 13-angelate (DPA) in anhydrous DMSO to create a 10 mM master stock. Perform a 1:3 serial dilution to generate a working concentration range of 0.03 µM to 10.0 µM . Critical Step: Ensure the final DMSO concentration in the culture matrix does not exceed 0.1% (v/v). Higher solvent concentrations will artificially skew the viability baseline.
3. Incubation Dynamics
Administer the DPA dilutions to the seeded J-Lat cells. Include Prostratin (2.0 µM) as a comparative benchmark, PMA (20 nM) as a positive control, and a 0.1% DMSO vehicle as a negative control. Incubate the plates at 37°C in a humidified 5% CO
4. Viability Counter-Screen (The Self-Validation Step)
Four hours prior to the assay endpoint, introduce 20 µL of an MTS tetrazolium reagent (e.g., CellTiter 96® AQueous One Solution) to a replicate set of treated wells. The bioreduction of MTS into a soluble formazan product by metabolically active cells provides a direct colorimetric viability metric at 490 nm.
Causality: This step mathematically isolates the Cytotoxic Concentration (CC
5. Flow Cytometry Analysis Harvest the primary test cells, wash twice with cold PBS, and resuspend in FACS buffer. Quantify the percentage of GFP-positive cells using a flow cytometer, gating strictly for live cells based on forward and side scatter (FSC/SSC). The GFP expression serves as a direct, quantifiable surrogate for HIV-1 LTR promoter activation.
References
-
Liu, Y., Huang, Y.-S., Chen, C.-H., Akiyama, T., Morris-Natschke, S. L., Cheng, Y.-Y., Chen, I.-S., Yang, S.-Z., Chen, D.-F., & Lee, K.-H. (2020). "Anti-HIV tigliane diterpenoids from Reutealis trisperma." Phytochemistry, 174, 112360. URL:[Link][1][2][3]
-
Ourhzif, E.-M., Ricelli, A., Stagni, V., Cirigliano, A., Rinaldi, T., Bouissane, L., Saso, L., Chalard, P., Troin, Y., Khouili, M., & Akssira, M. (2022). "Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg." Molecules, 27(16), 5234. URL:[Link][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-HIV tigliane diterpenoids from Reutealis trisperma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to CD69 Expression Induced by 12-Deoxyphorbol 13-Angelate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the ability to precisely modulate and accurately measure immune cell activation is paramount. The upregulation of the cell surface marker CD69 is a hallmark of early lymphocyte activation, making it a critical readout in immunology and drug discovery.[1][2] This guide provides an in-depth technical comparison of CD69 expression induced by the protein kinase C (PKC) activator 12-deoxyphorbol 13-angelate (also known as prostratin) against other common T-cell stimuli. We will delve into the underlying signaling pathways, provide detailed experimental protocols, and present comparative data to inform your experimental design.
Introduction to CD69: The Sentinel of Lymphocyte Activation
CD69 is a type II transmembrane C-type lectin protein that is rapidly expressed on the surface of various hematopoietic cells, including T cells, B cells, and NK cells, following activation.[1] Its prompt appearance, detectable within hours of stimulation, positions it as one of the earliest markers of lymphocyte activation, preceding other markers like CD25.[2] Beyond being a mere indicator, CD69 plays a functional role in regulating immune responses, including T-cell differentiation and retention in lymphoid organs. The transcriptional control of the CD69 gene is tightly regulated and involves the activation of several key signaling pathways, including those mediated by protein kinase C (PKC), NF-κB, and AP-1.
12-Deoxyphorbol 13-Angelate (Prostratin): A Potent Modulator of PKC
12-deoxyphorbol 13-angelate is a naturally derived phorbol ester that acts as a potent activator of protein kinase C (PKC). Unlike the more commonly known phorbol 12-myristate 13-acetate (PMA), prostratin is a non-tumor-promoting phorbol ester. This unique characteristic has made it a subject of intense research, particularly for its ability to reactivate latent HIV-1 reservoirs.[3] Its mechanism of action involves the diacylglycerol (DAG) binding domain of PKC, leading to the activation of downstream signaling cascades that play a crucial role in T-cell activation.
The activation of PKC by 12-deoxyphorbol 13-angelate initiates a signaling cascade that culminates in the upregulation of CD69. This pathway is central to the stimulatory effects of phorbol esters on T-cells.
Caption: Signaling pathway from PKC activation by prostratin to CD69 expression.
Experimental Protocol: Induction and Measurement of CD69 Expression
This section provides a detailed protocol for treating a lymphocyte cell line (e.g., Jurkat) or primary peripheral blood mononuclear cells (PBMCs) with 12-deoxyphorbol 13-angelate and subsequently measuring CD69 expression by flow cytometry.
Materials
-
Cells: Jurkat T-cell line or freshly isolated human PBMCs.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Stimulant: 12-deoxyphorbol 13-angelate (Prostratin), stock solution in DMSO.
-
Antibodies:
-
FITC- or PE-conjugated anti-human CD69 antibody.
-
APC- or PerCP-conjugated anti-human CD3 antibody (for PBMC analysis).
-
Isotype control antibodies corresponding to the CD69 and CD3 antibodies.
-
-
Buffers:
-
Phosphate-Buffered Saline (PBS).
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Centrifuge.
-
Flow cytometer.
-
Step-by-Step Methodology
-
Cell Preparation:
-
Culture Jurkat cells or isolate PBMCs to a concentration of 1 x 10^6 cells/mL in complete culture medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
-
Cell Stimulation:
-
Prepare working dilutions of 12-deoxyphorbol 13-angelate from the stock solution. A final concentration range of 100 nM to 1 µM is a good starting point for dose-response experiments.[4][5]
-
Add the desired concentration of 12-deoxyphorbol 13-angelate to the cell cultures. Include a DMSO vehicle control.
-
For time-course experiments, incubate the cells for various durations (e.g., 4, 8, 18, 24, and 48 hours). For a single time point, 18-24 hours is often optimal for peak CD69 expression.[6]
-
-
Antibody Staining:
-
After incubation, harvest the cells and transfer them to FACS tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the anti-CD69 and anti-CD3 antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
For PBMCs, first gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells.
-
Analyze the expression of CD69 on the gated T-cell population.
-
Caption: Experimental workflow for CD69 expression analysis.
Comparative Analysis of CD69 Induction
The potency and kinetics of CD69 induction can vary significantly depending on the stimulus. Below is a comparative summary based on available literature.
| Stimulus | Typical Concentration | Peak CD69 Expression (Time) | Target Cell Population(s) | Key Signaling Pathway(s) |
| 12-Deoxyphorbol 13-Angelate | 100 nM - 1 µM | 18 - 48 hours | T-cells, NK cells | PKC, NF-κB, AP-1 |
| PMA | 10 - 50 ng/mL | 18 - 48 hours | T-cells, B-cells, NK cells, Monocytes | PKC, NF-κB, AP-1 |
| Anti-CD3/CD28 Antibodies | 1 - 10 µg/mL | 24 - 72 hours | T-cells | TCR signaling, Ca2+ flux, PKC |
| Phytohemagglutinin (PHA) | 1 - 10 µg/mL | 18 - 48 hours | T-cells | TCR signaling, PKC |
| Interferon-alpha (IFN-α) | 100 - 1000 U/mL | 18 - 24 hours | T-cells, NK cells | JAK/STAT |
Data Interpretation:
-
Kinetics: Phorbol esters like 12-deoxyphorbol 13-angelate and PMA generally induce a rapid and robust CD69 expression that peaks around 18 to 48 hours and then may gradually decline.[6][7] Stimulation through the T-cell receptor (TCR) with anti-CD3/CD28 antibodies often results in a slightly delayed but more sustained expression of CD69.[7]
-
Potency: While direct comparative studies are limited, both 12-deoxyphorbol 13-angelate and PMA are potent inducers of CD69. In some contexts, prostratin has been shown to upregulate CD69 at concentrations of 1 µM or greater.[4] The combination of a phorbol ester with a calcium ionophore (e.g., ionomycin) can synergistically increase CD69 expression.
-
Cell Specificity: Phorbol esters can activate a broader range of hematopoietic cells compared to the more T-cell-specific activation via anti-CD3/CD28 antibodies.[1]
Concluding Remarks
12-deoxyphorbol 13-angelate is a valuable tool for inducing CD69 expression, offering a potent and relatively rapid method for activating lymphocytes. Its non-tumor-promoting nature provides a distinct advantage over PMA for certain applications. Understanding the kinetics and signaling pathways involved in CD69 upregulation by different stimuli is crucial for designing and interpreting experiments in immunology and drug development. The protocols and comparative data presented in this guide provide a solid foundation for utilizing 12-deoxyphorbol 13-angelate to study lymphocyte activation and for comparing its effects to other standard immunological stimuli.
References
-
Cusabio. (n.d.). CD69: a Classical Early Marker of Lymphocyte Activation, a Pivotal Regulator of Hematologic Diseases and Autoimmune Disorders! Retrieved from [Link]
- González-Hernández, M. J., et al. (2012). CD69: from activation marker to metabolic gatekeeper. Frontiers in Immunology, 3, 271.
-
Wikipedia. (2023, December 2). CD69. In Wikipedia. Retrieved from [Link]
- Brooks, D. G., et al. (2002). Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency. Journal of Virology, 76(16), 8051-8058.
- Carson, R. T., et al. (1998). A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69 Surface Expression on CD4 and CD8 T Lymphocytes Using Flow Cytometry.
-
ResearchGate. (n.d.). The gating strategy for flow cytometry evaluation of CD25 and CD69 expression on CD3+ PBMCs in subjects with psoriasis. Retrieved from [Link]
- Rae, A. J., et al. (2001). Temporal Dynamics of CD69 Expression on Lymphoid Cells. Immunology and Cell Biology, 79(2), 137-142.
-
ResearchGate. (n.d.). Induction of CD69 expression by compounds in primary CD4+T cells. Retrieved from [Link]
- Ginaldi, L., et al. (1997). Early T Cell Activation in Elderly Humans. Aging Clinical and Experimental Research, 9(4), 279-285.
- González-Amaro, R., et al. (2013). Unraveling CD69 signaling pathways, ligands and laterally associated molecules. Cellular & Molecular Immunology, 10(4), 289-297.
-
ResearchGate. (n.d.). Supplementary Figure 1. Gating strategy for flow cytometry analysis. Retrieved from [Link]
- Alari-Pahissa, E., et al. (2012). CD69 Does Not Affect the Extent of T Cell Priming. PLoS ONE, 7(10), e48593.
-
ResearchGate. (n.d.). Time course of the effect of cytokines on CD69 expression in neutrophils. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Jurkat cells were stimulated with the anti-CD3 antibody UCHT1 for.... Retrieved from [Link]
-
ResearchGate. (n.d.). Time course and dose dependency of CD69 expression after LPS.... Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed signalling pathway of CD69. After binding a putative.... Retrieved from [Link]
-
ResearchGate. (n.d.). Expression of the early activation cell markers CD25 and CD69 by.... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic for flow cytometric analyses of CD69 expression in various.... Retrieved from [Link]
-
medRxiv. (2020). Supplemental data Supplementary Figure 1. Gating strategy for flow cytometry analysis. Retrieved from [Link]
- Mattapallil, J. J., et al. (2011). Distinct Expression Patterns of CD69 in Mucosal and Systemic Lymphoid Tissues in Primary SIV Infection of Rhesus Macaques. PLoS ONE, 6(11), e27207.
-
ResearchGate. (n.d.). Flow cytometry plots showing CD69 and CD25 expression on lymphocytes.... Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamics of CD69 expression following T cell activation. Retrieved from [Link]
- He, H., et al. (2002). Effects of prostratin on T-cell activation and human immunodeficiency virus latency. Journal of Virology, 76(16), 8051-8058.
- Borrego, F., et al. (1999). CD69 is a stimulatory receptor for natural killer cell and its cytotoxic effect is blocked by CD94 inhibitory receptor. Immunology, 97(1), 159-165.
- Mbonye, U., et al. (2019). Identification of celastrol as a novel HIV-1 latency reversal agent by an image-based screen. PLoS ONE, 14(10), e0223847.
- Yokoyama, M., et al. (2020). HIV Reactivation in Latently Infected Cells with Virological Synapse-Like Cell Contact. Viruses, 12(11), 1269.
-
ResearchGate. (n.d.). PHA treatment of Jurkat T cells caused an increase in CD69 expression. Retrieved from [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. CD69: from activation marker to metabolic gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of prostratin on T-cell activation and human immunodeficiency virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 12-Deoxyphorbol 13-angelate 20-acetate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and experimental integrity. The following guide provides essential, field-proven protocols for the safe handling and disposal of 12-Deoxyphorbol 13-angelate 20-acetate, a potent research compound. This is not merely a list of rules, but a self-validating system designed to protect you, your colleagues, and your work.
12-Deoxyphorbol 13-angelate 20-acetate belongs to the phorbol ester family, a class of compounds renowned for their potent biological activity. They are invaluable tools in cell biology and drug discovery, primarily because they are powerful activators of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways.[1][2] However, this potent biological activity necessitates the most stringent safety protocols. Phorbol esters are recognized as tumor promoters, and analogous compounds are classified as acutely toxic and potentially carcinogenic.[3][4][5][6] Therefore, every operational step, from receipt to disposal, must be approached with meticulous care.
Hazard Identification and Risk Assessment
Understanding the specific risks is the first step in mitigating them. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related and well-studied phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), provide an authoritative basis for hazard assessment.[4][5][7]
Summary of Key Hazards (Based on Analogous Compounds)
| Hazard Classification | Description | GHS Code | Source |
| Acute Toxicity, Oral | Fatal if swallowed | H300 | [4][8] |
| Acute Toxicity, Dermal | Fatal in contact with skin | H310 | [4][8] |
| Acute Toxicity, Inhalation | Fatal if inhaled | H330 | [4][8] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H315 | [4][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [4][8] |
| Carcinogenicity | Suspected of causing cancer (Tumor Promoter) | - | [4][5] |
The primary routes of exposure are dermal contact, inhalation of aerosolized powder, and accidental ingestion.[9] Due to the compound's high potency and severe toxicity, there is no safe level of exposure.
The Hierarchy of Controls: A Foundational Safety Principle
Effective safety is proactive, not reactive. We implement a "Hierarchy of Controls" to ensure multi-layered protection. Personal Protective Equipment (PPE), while essential, is the final barrier.[10][11]
-
Elimination/Substitution: In this context, if your research goals allow for a less hazardous PKC activator, that should be considered. However, if the specific properties of this compound are required, we proceed to the next levels.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the use of a certified chemical fume hood is mandatory for all manipulations of the solid compound or its concentrated solutions. [5] This prevents the inhalation of airborne particles.
-
Administrative Controls: These are procedural controls, such as specialized training, restricting access to the handling area, and implementing the rigorous protocols outlined in this guide.
-
Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with the controls above.[11]
Detailed Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on the extreme potential for harm. Standard laboratory PPE is insufficient.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid/Weighing | Double Nitrile Gloves (Chemotherapy-rated) | Disposable, solid-front gown (e.g., Tyvek®) with tight cuffs | Chemical safety goggles AND full-face shield | Work must be performed in a chemical fume hood. |
| Handling Dilute Solutions | Double Nitrile Gloves (Chemotherapy-rated) | Disposable, solid-front gown (e.g., Tyvek®) with tight cuffs | Chemical safety goggles | Work should be performed in a chemical fume hood. |
| Spill Cleanup | Double Nitrile Gloves (Chemotherapy-rated) | Disposable, solid-front gown (e.g., Tyvek®) | Chemical safety goggles AND full-face shield | NIOSH-approved respirator (e.g., N95 or higher) if outside a fume hood. |
Causality Behind PPE Choices:
-
Hand Protection: Double gloving with chemotherapy-tested nitrile gloves is mandated because phorbol esters can be absorbed through the skin, and a single glove layer may not provide a sufficient barrier or could be compromised without immediate notice.[12] The outer glove should be removed and replaced immediately after handling the primary container.
-
Body Protection: A standard cotton lab coat is permeable and can absorb spills, acting as a reservoir for dermal exposure. A non-porous, disposable gown prevents penetration of the chemical.[13] It must be disposed of as hazardous waste after each use to prevent cross-contamination of other areas.[13]
-
Eye and Face Protection: Goggles are essential to protect against splashes. A full-face shield is required when handling the solid powder to protect against accidental dispersal of this highly toxic dust.
-
Respiratory Protection: All work with the solid compound must be performed within a chemical fume hood to contain any airborne particles.[5] This engineering control is the primary method of respiratory protection.
Operational and Disposal Plan
This workflow is designed to minimize exposure at every step.
Caption: Safe handling workflow for 12-Deoxyphorbol 13-angelate 20-acetate.
Step-by-Step Handling Protocol
-
Designated Area: All work must occur in a designated area within a certified chemical fume hood. The area should be clearly marked with "Danger: Potent Carcinogen/Toxin in Use."
-
Preparation: Before bringing the compound into the hood, line the work surface with absorbent, plastic-backed paper. Assemble all necessary equipment (vials, pipettes, waste containers).
-
Donning PPE: Don PPE in the correct order: inner gloves, gown, outer gloves, face shield, and goggles.
-
Weighing and Reconstitution: Handle the solid compound with extreme care to avoid generating dust.[9] Use a microbalance within the fume hood. Reconstitute the compound by adding solvent directly to the vial. Never handle the open container of solid material outside of the fume hood.
-
Experimental Use: Keep all containers sealed when not in immediate use.[9][14] Use caution to prevent spills and aerosol generation.
-
Decontamination: After completing the work, decontaminate all surfaces and non-disposable equipment within the fume hood. A 5% sodium hypochlorite solution (a 1:10 dilution of typical household bleach) can be used to inactivate phorbol esters.[9] Allow for sufficient contact time (at least 15 minutes) before wiping with a new, clean towel.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves are removed first, followed by the gown, face shield, goggles, and finally the inner gloves. Dispose of all PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9]
Step-by-Step Disposal Protocol
-
Waste Segregation: All materials that have come into contact with the compound are considered hazardous waste. This includes:
-
Solid Waste: Contaminated PPE, absorbent pads, weigh boats, and empty vials.
-
Liquid Waste: Unused solutions and decontamination rinsates.
-
Sharps: Contaminated pipette tips and needles.
-
-
Containment: All waste must be placed in clearly labeled, sealed, and puncture-proof containers. Label containers with "Hazardous Waste: Acutely Toxic / Potential Carcinogen" and list the chemical name.
-
Final Disposal: Store sealed waste containers in a designated, secure area. Disposal must be handled by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[15] Never dispose of this compound or its waste down the drain. [15]
Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill.
-
Spill Response:
-
Minor Spill (inside fume hood): Decontaminate the area using a 5% sodium hypochlorite solution.[9] Collect all cleanup materials in a sealed bag for hazardous waste disposal.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department immediately. Restrict access to the area. Do not attempt to clean up a major spill without specialized training and equipment.[9]
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
This guide is intended to provide a robust framework for safety. Always consult your institution's specific chemical hygiene plan and EHS department for guidance. By integrating these protocols into your workflow, you build a culture of safety that protects both you and the integrity of your research.
References
-
OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. (n.d.). Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]
-
Workplace Carcinogens: How to Minimize Exposure - OHSE. (n.d.). Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
-
USP 800 Oncology PPE: Gowns & Gloves 480 Min Carmustine Protection - Medtecs Business Solutions. (n.d.). Retrieved from [Link]
-
P - Personal protection - STOP carcinogens at work. (n.d.). Retrieved from [Link]
-
Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (n.d.). Retrieved from [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (n.d.). Retrieved from [Link]
-
Well protected against carcinogenic substances - Dräger Global. (n.d.). Retrieved from [Link]
-
12-Deoxyphorbol 13-phenylacetate 20-acetate | C30H36O7 | CID 3034821 - PubChem. (n.d.). Retrieved from [Link]
-
12-Deoxyphorbol-13-angelate-20-acetate | C27H36O7 | CID 6444377 - PubChem. (n.d.). Retrieved from [Link]
-
Potential treatments to reduce phorbol esters levels in jatropha seed cake for improving the value added product - PubMed. (n.d.). Retrieved from [Link]
-
Removal and Degradation of Phorbol Esters during Pretreatment and Transesterification of Jatropha curcas Oil - ResearchGate. (2008). Retrieved from [Link]
-
Elimination of toxic phorbol esters in Jatropha curcas seed oil by adsorption technique - ResearchGate. (2020, July 13). Retrieved from [Link]
-
Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (2025, October 15). Retrieved from [Link]
-
Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (n.d.). Retrieved from [Link]
- PROTEIN KINASE C ASSAY KITS PROTOCOL - PanVera Corporation. (n.d.).
-
Nonpromoting 12-deoxyphorbol 13-esters inhibit phorbol 12-myristate 13-acetate induced tumor promotion in CD-1 mouse skin - PubMed. (n.d.). Retrieved from [Link]
-
Part-I Characterization of phorbol ester; the predominant toxic component of Jathropha curcas and development of an efficient process for - Scholars' Mine. (n.d.). Retrieved from [Link]
-
The effect of 12-deoxyphorbol-13-isobutyrate-20-acetate (2) on the... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. PKC Activators | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Potential treatments to reduce phorbol esters levels in jatropha seed cake for improving the value added product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 12-Deoxyphorbol 13-phenylacetate 20-acetate | C30H36O7 | CID 3034821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ohse.ca [ohse.ca]
- 11. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 12. business.medtecs.com [business.medtecs.com]
- 13. dupont.com.sg [dupont.com.sg]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. ishn.com [ishn.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
